Muscimol hydrobromide
描述
属性
IUPAC Name |
5-(aminomethyl)-1,2-oxazol-3-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2.BrH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZOJWHOZRKYQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171182 | |
| Record name | Muscimol hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18174-72-6 | |
| Record name | Muscimol hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18174-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Muscimol hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018174726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18174-72-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Muscimol hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Aminomethyl-3-hydroxyisoxazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Muscimol hydrobromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZZ5MBX4M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Muscimol Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muscimol (B1676869), the principal psychoactive constituent of Amanita muscaria mushrooms, is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Its hydrobromide salt is frequently utilized in research due to its stability and solubility.[1] This technical guide delineates the comprehensive mechanism of action of Muscimol hydrobromide, detailing its molecular interactions, downstream signaling cascades, and the resultant physiological effects. The document provides a thorough overview of its binding affinities, functional potencies, and the experimental methodologies employed to elucidate its pharmacodynamics.
Introduction to Muscimol and the GABAergic System
Muscimol is a structural analog of the primary inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA).[3] Unlike GABA, muscimol can readily cross the blood-brain barrier, enabling its potent central effects.[1] The GABAergic system plays a crucial role in regulating neuronal excitability, and its modulation is a key target for a wide array of therapeutics, including anxiolytics, sedatives, and anticonvulsants.[4]
GABA exerts its inhibitory effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. Muscimol primarily acts on GABA-A receptors and is reported to be inactive at GABA-B receptors.[1]
Molecular Mechanism of Action
Interaction with the GABA-A Receptor
The core mechanism of action of muscimol involves its direct binding to and activation of the GABA-A receptor, a ligand-gated ion channel.[5] Structurally, the GABA-A receptor is a pentameric complex composed of various subunit combinations, with the most common stoichiometry in the CNS being two α, two β, and one γ subunit.[6][7]
Muscimol binds to the orthosteric binding site on the GABA-A receptor, the same site to which the endogenous ligand GABA binds.[1] This binding site is located at the interface between the α and β subunits.[8] Upon binding, muscimol induces a conformational change in the receptor, leading to the opening of the integral chloride (Cl⁻) ion channel.[6]
Downstream Signaling Pathway
The activation of the GABA-A receptor by muscimol initiates a cascade of events that ultimately leads to neuronal inhibition. The primary downstream effect is the influx of negatively charged chloride ions into the neuron.[5] This influx of anions causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This decreased neuronal excitability is the fundamental basis for the sedative, hypnotic, and anxiolytic effects of muscimol.[5]
Figure 1: Signaling pathway of this compound at the GABA-A receptor.
Quantitative Pharmacological Data
The affinity and potency of muscimol can vary depending on the subunit composition of the GABA-A receptor. It exhibits a particularly high affinity for receptors containing the δ subunit, which are often located extrasynaptically and are involved in tonic inhibition.[9][10]
| Parameter | Receptor Subtype | Value | Reference |
| Binding Affinity (Kd) | Bovine Cerebral Cortex (High Affinity) | ~10 nM | [11] |
| Bovine Cerebral Cortex (Low Affinity) | ~0.5 µM | [11] | |
| δ-containing (α4βδ) in forebrain | ~1.6 nM | [12] | |
| δ-containing (α6βδ) in cerebellum | ~1.1 nM | [12] | |
| Recombinant α6β3δ | 0.72 nM | [13] | |
| Recombinant α6β2δ | 1.3 nM | [13] | |
| Potency (EC50) | Recombinant α1β3 | 0.65 ± 0.22 µM | [14] |
| Recombinant α4β3δ | ~1-2 nM | [12][15] | |
| Recombinant α6β3δ | 160 nM | [15] | |
| Recombinant α4β3δ | 200 nM | [15] | |
| Efficacy (Emax) | Extrasynaptic α4β3δ | 120-140% (relative to GABA) | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and density (Bmax) of muscimol for the GABA-A receptor.
Objective: To quantify the binding characteristics of [³H]muscimol to GABA-A receptors in a given tissue or cell preparation.
Materials:
-
[³H]muscimol (radioligand)
-
Unlabeled muscimol or GABA (for determining non-specific binding)
-
Membrane preparation from brain tissue (e.g., bovine cerebral cortex) or cells expressing specific GABA-A receptor subtypes
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of [³H]muscimol, and either buffer (for total binding) or a high concentration of unlabeled muscimol/GABA (for non-specific binding) in a final volume.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of [³H]muscimol and use non-linear regression to determine the Kd and Bmax values.
References
- 1. Muscimol - Wikipedia [en.wikipedia.org]
- 2. Muscimol as an ionotropic GABA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacological Effects of Muscimol in Animal Models [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prototypic GABA(A) receptor agonist muscimol acts preferentially through forebrain high-affinity binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of [3H]muscimol binding to the GABAA receptor in bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.utu.fi [research.utu.fi]
- 13. researchgate.net [researchgate.net]
- 14. Enhancement of muscimol binding and gating by allosteric modulators of the GABA A receptor: relating occupancy to state functions: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 15. researchgate.net [researchgate.net]
Muscimol hydrobromide as a GABA-A receptor agonist.
An In-depth Technical Guide to Muscimol (B1676869) Hydrobromide as a GABA-A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscimol is a potent, psychoactive isoxazole (B147169) alkaloid found in mushrooms of the Amanita genus, most notably Amanita muscaria[1][2]. As a structural analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), muscimol's primary mechanism of action is as a high-affinity agonist at the GABA-A receptor[1][3][4]. Unlike GABA, muscimol can effectively cross the blood-brain barrier, making it a valuable and widely used tool in neuroscience research for studying the GABAergic system[1][4][5].
Muscimol hydrobromide is the hydrobromide salt form of muscimol. This form is frequently used in research settings due to its increased stability and water solubility compared to the freebase form[6].
The GABA-A receptor is a ligand-gated ion channel that plays a critical role in mediating fast synaptic inhibition throughout the central nervous system (CNS)[7][8][9]. Dysfunction of the GABAergic system is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances[10][11]. Consequently, the GABA-A receptor is a key pharmacological target[10][12].
This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action as a GABA-A receptor agonist, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Chemical and Physical Properties
This compound is a stable salt form used for research applications. Its key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-(aminomethyl)-1,2-oxazol-3-one;hydrobromide | [13] |
| Alternate Names | Agarin hydrobromide, Pantherine | [1][14] |
| CAS Number | 18174-72-6 | [13][15] |
| Molecular Formula | C₄H₇BrN₂O₂ | [13] |
| Molecular Weight | 195.01 g/mol | [13][15][16] |
Mechanism of Action at the GABA-A Receptor
Muscimol exerts its effects by acting as a potent orthosteric agonist at GABA-A receptors, binding to the same site as the endogenous neurotransmitter GABA[1].
GABA-A Receptor Structure
GABA-A receptors are pentameric ligand-gated ion channels, meaning they are composed of five protein subunits arranged around a central ion pore[7][8][9]. These receptors exhibit significant diversity, assembled from a large family of subunits, including α (1-6), β (1-3), γ (1-3), δ, ε, π, θ, and ρ (1-3)[7][17]. The most common isoform in the CNS consists of two α, two β, and one γ subunit[17]. This subunit diversity results in a vast number of receptor isoforms with distinct physiological and pharmacological properties[10][17].
Signaling Pathway
The activation of the GABA-A receptor by muscimol initiates a rapid inhibitory signaling cascade:
-
Binding: Two molecules of muscimol (or GABA) bind to the orthosteric sites located at the interface between the α and β subunits.
-
Conformational Change: Ligand binding induces a conformational change in the receptor protein.
-
Channel Opening: This conformational change opens the central pore, which is selectively permeable to chloride ions (Cl⁻)[8].
-
Ion Influx: In most mature neurons, the intracellular Cl⁻ concentration is lower than the extracellular concentration. Channel opening leads to a rapid influx of Cl⁻ into the cell.
-
Hyperpolarization: The influx of negatively charged chloride ions causes the neuron's membrane potential to become more negative, a state known as hyperpolarization.
-
Inhibition: This hyperpolarization moves the membrane potential further away from the threshold required to fire an action potential, thereby reducing neuronal excitability and inhibiting neurotransmission[3][7].
Caption: Signaling pathway of Muscimol at the GABA-A receptor.
Quantitative Pharmacological Data
Muscimol's interaction with GABA-A receptors has been quantified through various assays. It is regarded as a superagonist at certain receptor subtypes, particularly those containing the δ subunit, which are often located extrasynaptically and mediate tonic inhibition[1].
Binding Affinity of Muscimol at GABA-A Receptors
Radioligand binding studies using [³H]muscimol have been instrumental in determining its affinity (K_D) for different GABA-A receptor subtypes. Muscimol displays particularly high affinity for receptors containing the δ subunit.
| Receptor Subtype / Brain Region | K_D (nM) | Method | Source |
| δ-containing GABA-A Rs (WT Mice) | 4.1 ± 3.6 | [³H]muscimol Binding | [18] |
| non-δ-containing GABA-A Rs (WT Mice) | 40 ± 15.5 | [³H]muscimol Binding | [18] |
| α4βδ Receptors (Forebrain) | ~1.6 | [³H]muscimol Binding Kinetics | [19] |
| α6βδ Receptors (Cerebellum) | ~1.0 | [³H]muscimol Binding Kinetics | [19] |
Functional Potency of Muscimol
Electrophysiological studies measure the concentration of muscimol required to elicit a half-maximal response (EC₅₀), providing a measure of its functional potency.
| Receptor Subtype | EC₅₀ (µM) | Method | Source |
| α1β3 | 0.65 ± 0.22 | Two-electrode voltage clamp (Oocytes) | [20] |
| α4β3δ | ~0.001 - 0.002 (1-2 nM) | Electrophysiology (HEK 293 cells) | [19] |
Experimental Protocols
Characterizing the interaction of compounds like muscimol with GABA-A receptors typically involves radioligand binding assays and electrophysiological techniques.
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (K_i) of an unlabeled test compound by measuring its ability to displace [³H]muscimol from GABA-A receptors.
Objective: To determine the K_i of a test compound for the GABA-A receptor.
Materials:
-
Radioligand: [³H]muscimol (specific activity ~15-30 Ci/mmol)[21].
-
Biological Sample: Rat brain membranes or cell lines expressing specific GABA-A receptor subtypes[12][21].
-
Equipment: Glass fiber filters (e.g., Whatman GF/B), filtration apparatus, scintillation counter, homogenization equipment, centrifuge[21].
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain) in ~20 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose)[22].
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris[12][21].
-
Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 - 140,000 x g) for 20-30 minutes at 4°C to pellet the membranes[12][22].
-
To remove endogenous GABA, resuspend the pellet in assay buffer and incubate at 37°C for 30 minutes, then re-pellet by centrifugation[12].
-
Wash the pellet multiple times by resuspending in fresh, ice-cold assay buffer and centrifuging[12][22].
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., Bradford or BCA assay)[12].
-
-
Binding Assay:
-
Set up assay tubes/plate wells for three conditions: Total Binding, Non-specific Binding (NSB), and Competition.
-
Total Binding: Add membrane preparation, a fixed concentration of [³H]muscimol (typically 1-5 nM), and assay buffer[21][22].
-
NSB: Add membrane preparation, [³H]muscimol, and a high concentration of unlabeled GABA (10 mM) to saturate the receptors and prevent radioligand binding[21][22].
-
Competition: Add membrane preparation, [³H]muscimol, and varying concentrations of the unlabeled test compound.
-
Incubate all samples at 4°C for 45-60 minutes to reach equilibrium[22].
-
-
Termination and Quantification:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand[23].
-
Quickly wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter[22].
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]muscimol binding).
-
Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of [³H]muscimol and K_d is its dissociation constant for the receptor[12].
-
Caption: Experimental workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the ion currents flowing through GABA-A receptors in response to muscimol application.
Objective: To determine the functional potency (EC₅₀) and efficacy of muscimol.
Materials:
-
Biological Sample: HEK293 cells or Xenopus oocytes transfected to express specific GABA-A receptor subunit combinations[24].
-
Solutions: Extracellular (bath) solution mimicking physiological conditions; Intracellular (pipette) solution containing ions matching the cell's cytoplasm.
-
Equipment: Inverted microscope, patch-clamp amplifier, headstage, micromanipulator, perfusion system, recording chamber, glass micropipettes.
Methodology:
-
Cell Preparation: Culture and plate cells expressing the GABA-A receptor subtype of interest onto coverslips.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. Fire-polish the tip to a smooth opening (resistance typically 2-5 MΩ). Fill the pipette with intracellular solution.
-
Seal Formation: Under the microscope, carefully guide the micropipette to the surface of a single cell. Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.
-
Voltage Clamp: Clamp the cell's membrane potential at a fixed holding potential (e.g., -60 mV) using the patch-clamp amplifier.
-
Drug Application: Using a perfusion system, apply the extracellular solution containing known concentrations of muscimol to the cell. Start with low concentrations and progressively increase to higher concentrations to build a dose-response curve.
-
Current Recording: Record the inward chloride currents elicited by the application of muscimol at each concentration.
-
Data Analysis:
-
Measure the peak amplitude of the current at each muscimol concentration.
-
Normalize the responses to the maximal current observed.
-
Plot the normalized current versus the log concentration of muscimol.
-
Fit the data with the Hill equation to determine the EC₅₀ (concentration for half-maximal effect) and the Hill coefficient (a measure of cooperativity).
-
Summary of Effects
Muscimol's action as a potent GABA-A agonist translates into distinct physiological and behavioral effects, which are leveraged in experimental neuroscience.
Caption: Logical relationship of muscimol's action and resulting effects.
The sedative, anxiolytic, and motor-impairing effects of muscimol correlate with the density of high-affinity muscimol binding sites in forebrain regions, particularly those involving extrasynaptic δ-containing receptors[25][26]. This property makes muscimol an invaluable tool for the temporary and localized inactivation of specific brain regions to study their function in behavior and cognition[27].
References
- 1. Muscimol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. How Is Muscimol Involved in Neurochemical Regulation? [eureka.patsnap.com]
- 4. psychedelicreview.com [psychedelicreview.com]
- 5. Pharmacodynamics of Muscimol in Mammalian Systems [eureka.patsnap.com]
- 6. Exploring Muscimol HBr: A Comprehensive Guide - Canna Health Amsterdam ® [cannahealthamsterdam.com]
- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structures of the human GABAA receptor reveal how it functions and could help improve key drugs - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. This compound | C4H7BrN2O2 | CID 205536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Muscimol HBr | GABA Receptor | TargetMol [targetmol.com]
- 15. scbt.com [scbt.com]
- 16. This compound | 18174-72-6 | Benchchem [benchchem.com]
- 17. GABAA receptors: structure, function, pharmacology, and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. PDSP - GABA [kidbdev.med.unc.edu]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Muscimol Directly Activates the TREK-2 Channel Expressed in GABAergic Neurons through Its N-Terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Prototypic GABAA Receptor Agonist Muscimol Acts Preferentially Through Forebrain High-Affinity Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Prototypic GABA(A) receptor agonist muscimol acts preferentially through forebrain high-affinity binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Muscimol as an Experimental Tool in Neuroscience [eureka.patsnap.com]
Muscimol Hydrobromide: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muscimol (B1676869) hydrobromide, the salt form of the principal psychoactive isoxazole (B147169) alkaloid found in Amanita muscaria mushrooms, is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Its structural similarity to the endogenous inhibitory neurotransmitter GABA allows it to effectively cross the blood-brain barrier and modulate neuronal activity, making it an invaluable tool in neuroscience research.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Muscimol hydrobromide. It includes detailed experimental protocols for its synthesis and analysis, and presents key quantitative data in a structured format for ease of reference.
Chemical Structure and Identification
This compound is the hydrobromide salt of Muscimol (also known as Agarin or Pantherine).[1][2] The core structure is a 3-hydroxyisoxazole ring with an aminomethyl group at the 5-position.[2] The addition of hydrobromic acid protonates the primary amine, forming the more stable and water-soluble hydrobromide salt, which is preferred for research applications.[1]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 5-(aminomethyl)-1,2-oxazol-3-one;hydrobromide[3] |
| Synonyms | Agarin hydrobromide, 5-(Aminomethyl)-3-isoxazolol monohydrobromide[3] |
| CAS Number | 18174-72-6[3][4] |
| Molecular Formula | C₄H₇BrN₂O₂[3][5] |
| Molecular Weight | 195.01 g/mol [3][6][7] |
| Canonical SMILES | Br.O=C1C=C(ON1)CN[8] |
| InChI Key | OPZOJWHOZRKYQX-UHFFFAOYSA-N[8][9] |
Physicochemical Properties
This compound presents as an off-white to tan solid powder.[4][9] Its salt form enhances its solubility in aqueous solutions, a critical property for experimental applications.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 172 °C | [4] |
| Boiling Point | 230.8°C at 760 mmHg | [4] |
| Solubility | Water: >10 mg/mL, DMSO: 10 mg/mL, Ethanol (B145695): 1mg/mL | [4][5][9][10] |
| Appearance | Off-white powder | [4] |
| Storage Condition | 2-8°C | [4][9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Peak/Shift | Assignment |
| ¹H NMR (D₂O, 400 MHz) | δ 3.25 ppm (t, J = 6.2 Hz) | Aminomethyl group (C5-CH₂NH₃⁺)[6] |
| δ 6.12 ppm (s) | Isoxazole ring proton (C4-H)[6] | |
| FT-IR (KBr pellet, cm⁻¹) | 3350 & 3180 cm⁻¹ | N-H stretch (asymmetric and symmetric) of NH₃⁺[6] |
| 1685 cm⁻¹ | C=O stretch of the isoxazole ketone[6] | |
| 1245 cm⁻¹ | C-N stretch[6] | |
| 673 cm⁻¹ | C-Br stretch[6] | |
| UV-Vis (Aqueous) | λ₁ = 210 nm (ε = 4,200 M⁻¹cm⁻¹) | π→π* transition of the conjugated isoxazole ring[6] |
| λ₂ = 265 nm (ε = 1,800 M⁻¹cm⁻¹) | n→π* transition involving the carbonyl oxygen[6] |
Mechanism of Action: GABA-A Receptor Agonism
Muscimol's primary pharmacological activity stems from its function as a potent and selective agonist at the ionotropic GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[1][11][12]
-
Binding: Muscimol binds to the same orthosteric site on the GABA-A receptor complex as GABA itself.[2] This is distinct from other GABAergic modulators like benzodiazepines or barbiturates, which bind to allosteric sites.[2]
-
Channel Gating: Upon binding, Muscimol mimics the action of GABA, inducing a conformational change in the receptor that opens its integral chloride ion (Cl⁻) channel.[6][11]
-
Neuronal Inhibition: The influx of negatively charged chloride ions into the neuron leads to hyperpolarization of the cell membrane.[11] This hyperpolarization increases the threshold for firing an action potential, resulting in decreased neuronal excitability and an overall inhibitory effect on the nervous system.[1][6]
Muscimol has been shown to interact with various GABA-A receptor subunit compositions, including α1, β3, and γ2, and is noted to have a high affinity for extrasynaptic receptors containing δ and α4-subunits.[6][13]
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Protocols
Synthesis of this compound from a Protected Precursor
A common method for preparing this compound involves the deprotection of a protected Muscimol precursor. A published method for the synthesis of radiolabeled [³H]muscimol·HBr provides a clear example of the final deprotection step.[14][15]
Objective: To remove the protecting group from a precursor to yield this compound.
Materials:
-
Protected Muscimol precursor (e.g., benzyl-protected muscimol)
-
Hydrobromic acid (HBr) in acetic acid (e.g., 33 wt. % HBr in glacial acetic acid)
-
Appropriate solvents for workup and purification (e.g., ethanol)
Methodology:
-
Reaction Setup: Dissolve the protected muscimol precursor in a solution of hydrobromic acid in acetic acid in a suitable reaction vessel.
-
Deprotection: Stir the reaction mixture at room temperature or with gentle heating, as required by the specific protecting group, for a sufficient duration to ensure complete cleavage. Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC).
-
Workup: Upon completion, remove the solvent and excess reagents under reduced pressure.
-
Purification: The crude product, this compound, can be purified by recrystallization. For instance, dissolve the residue in a minimal amount of boiling ethanol and allow it to cool slowly to form crystals.[16]
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the separation and quantification of Muscimol in various samples.
Objective: To separate and quantify Muscimol using reverse-phase HPLC.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Primesep 100 mixed-mode column or similar[17]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like sulfuric acid (H₂SO₄)[17] or trifluoroacetic acid (TFA).[14]
-
This compound standard
-
Sample extracts
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or an appropriate solvent to generate a calibration curve.
-
Sample Preparation: Extract Muscimol from the sample matrix using an appropriate solvent (e.g., aqueous extraction for mushroom samples).[18] Filter the extract through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the prepared standards and samples into the HPLC system. Identify the Muscimol peak based on the retention time of the standard.
-
Quantification: Calculate the concentration of Muscimol in the samples by comparing the peak area to the calibration curve generated from the standards.
Caption: General experimental workflow for HPLC analysis of Muscimol.
Conclusion
This compound is a critical pharmacological tool for probing the GABAergic system. Its well-defined chemical structure, characterized physicochemical properties, and specific mechanism of action as a potent GABA-A receptor agonist underpin its utility in neurochemical and physiological research.[2][14] The protocols outlined in this guide for its synthesis and analysis provide a foundation for its application in a laboratory setting. Further research into its interactions with specific GABA-A receptor subtypes continues to illuminate the complexities of inhibitory neurotransmission in the central nervous system.
References
- 1. Exploring Muscimol HBr: A Comprehensive Guide - Canna Health Amsterdam ® [cannahealthamsterdam.com]
- 2. Muscimol - Wikipedia [en.wikipedia.org]
- 3. This compound | C4H7BrN2O2 | CID 205536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Muscimol HBr | GABA Receptor | TargetMol [targetmol.com]
- 6. This compound | 18174-72-6 | Benchchem [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Muscimol = 98 HPLC, solid 18174-72-6 [sigmaaldrich.com]
- 10. abbexa.com [abbexa.com]
- 11. How Is Muscimol Involved in Neurochemical Regulation? [eureka.patsnap.com]
- 12. Muscimol and Its Neurobiological Mechanisms in Schizophrenia [eureka.patsnap.com]
- 13. Prototypic GABAA Receptor Agonist Muscimol Acts Preferentially Through Forebrain High-Affinity Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of [3H]muscimol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of [3H]muscimol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sciencemadness Discussion Board - Total synthesis of muscimol + extraction and isolation from Amanita muscaria - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. HPLC Method for Separation of Ibotenic Acid and Muscimol on a Primesep 100 Column | SIELC Technologies [sielc.com]
- 18. repositorio.unbosque.edu.co [repositorio.unbosque.edu.co]
A Technical Guide to Muscimol and Muscimol Hydrobromide for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of muscimol (B1676869) and its hydrobromide salt, two potent GABA-A receptor agonists pivotal in neuroscience research. This document outlines their chemical and physical properties, stability, and pharmacological profiles, supported by experimental protocols and signaling pathway diagrams to facilitate advanced research and development.
Core Chemical and Physical Properties
Muscimol is a psychoactive isoxazole (B147169) alkaloid found in Amanita species of mushrooms.[1] Its hydrobromide salt, muscimol hydrobromide, is a synthetically produced form frequently utilized in research settings due to its enhanced stability and solubility.[2]
| Property | Muscimol | This compound |
| Molecular Formula | C₄H₆N₂O₂[3] | C₄H₆N₂O₂ · HBr[4] |
| Molecular Weight | 114.10 g/mol [3] | 195.01 g/mol [4] |
| Appearance | White to off-white crystalline powder[5] | Off-white to tan solid[4] |
| Melting Point | 175-176°C[5] | Not explicitly stated, but expected to differ from muscimol freebase. |
| Water Solubility | 10 mg/mL[5] | >10 mg/mL[4] |
| DMSO Solubility | Sparingly soluble[5] | 10 mg/mL (with sonication)[6] |
| pKa | 12.19 ± 0.40 (Predicted)[5] | Not explicitly stated. |
| LogP | -1.4 to -2.2 (Predicted)[2] | Not explicitly stated, but expected to be more hydrophilic than muscimol. |
| Hygroscopicity | Hygroscopic[5] | Implied to be stable, but specific data on hygroscopicity is limited. |
Stability and Storage
Muscimol:
-
Storage: Store at -20°C.[5] The solid form is stable for at least 5 years under these conditions.[7]
-
Solution Stability: Aqueous solutions should be prepared fresh and not stored for more than one day.[7] Solutions should be stored frozen at a near-neutral pH and protected from light.[7]
-
Degradation: Sensitive to temperature, pH, and light exposure.[8]
This compound:
-
Storage: Store at 2-8°C.[4]
-
Solution Stability: The hydrobromide salt form is noted for its stability in solution, making it ideal for experimental use.[2]
Pharmacology: A Comparative Overview
Both muscimol and its hydrobromide salt act as potent agonists at the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][9] Upon binding, they induce a conformational change in the receptor, opening its chloride ion channel and leading to hyperpolarization of the neuron, thus reducing neuronal excitability.[9]
| Pharmacological Parameter | Muscimol | This compound |
| Mechanism of Action | Potent full agonist at the GABA-A receptor; partial agonist at the GABA-C receptor.[2] | Potent agonist at the GABA-A receptor.[6] |
| Receptor Binding Site | Binds to the orthosteric site (the same site as GABA) on the GABA-A receptor complex.[2] | Binds to the orthosteric site on the GABA-A receptor complex. |
| Receptor Subtype Selectivity | Shows high affinity for δ subunit-containing extrasynaptic GABA-A receptors.[2] | Assumed to have a similar binding profile to muscimol, though specific comparative studies are limited. |
| Blood-Brain Barrier Penetration | Crosses the blood-brain barrier.[2] | Expected to cross the blood-brain barrier, as it delivers the active muscimol moiety. |
Receptor Binding Affinities
While a direct comparison of Ki values for muscimol and this compound across all GABA-A receptor subtypes is not available in the literature, the following data for muscimol highlights its high affinity:
| Receptor Subtype | Binding Affinity (Kd/EC50) |
| High-affinity sites | Kd ≈ 10 nM[10] |
| Low-affinity sites | Kd ≈ 0.5 µM[10] |
| α4β3δ receptors (recombinant) | EC50 ≈ 1-2 nM[11] |
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
Muscimol, as a GABA-A receptor agonist, triggers a signaling cascade that results in neuronal inhibition. The binding of muscimol to the extracellular domain of the GABA-A receptor, at the interface between the α and β subunits, stabilizes the open conformation of the receptor's chloride channel. The influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential.
Caption: GABA-A receptor signaling cascade initiated by muscimol binding.
Experimental Workflow: From Synthesis to Analysis
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of muscimol and its hydrobromide salt.
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscimol - Wikipedia [en.wikipedia.org]
- 3. Exploring Muscimol HBr: A Comprehensive Guide - Canna Health Amsterdam ® [cannahealthamsterdam.com]
- 4. ≥98% (HPLC), GABAA receptor agonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. MUSCIMOL CAS#: 2763-96-4 [m.chemicalbook.com]
- 6. repositorio.unbosque.edu.co [repositorio.unbosque.edu.co]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The Stability of Muscimol Under Various Environmental Conditions [eureka.patsnap.com]
- 9. This compound | 18174-72-6 | Benchchem [benchchem.com]
- 10. Prototypic GABAA Receptor Agonist Muscimol Acts Preferentially Through Forebrain High-Affinity Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sciencemadness Discussion Board - Total synthesis of muscimol + extraction and isolation from Amanita muscaria - Powered by XMB 1.9.11 [sciencemadness.org]
Muscimol Hydrobromide: A Technical Guide to Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muscimol (B1676869), a potent and selective GABA-A receptor agonist, is a psychoactive isoxazole (B147169) found in certain species of Amanita mushrooms.[1] Its hydrobromide salt is of particular interest to the research community due to its stability and solubility, facilitating its use in a variety of preclinical studies. This technical guide provides an in-depth overview of the natural sources of muscimol, quantitative data on its prevalence, and detailed methodologies for its extraction and conversion to muscimol hydrobromide. Furthermore, it elucidates the primary signaling pathway of muscimol and presents experimental workflows in a clear, visual format.
Natural Sources of Muscimol
The principal natural sources of muscimol are fungi belonging to the genus Amanita.[2] The most well-known of these are:
-
Amanita muscaria (Fly Agaric): This iconic red-and-white-capped mushroom is a primary source of muscimol.[3] The highest concentration of muscimol is found in the layer just below the skin of the cap.[2]
-
Amanita pantherina (Panther Cap): This species also contains significant quantities of muscimol and its precursor, ibotenic acid.[2][4]
Other species within the Amanita genus that contain these compounds include Amanita regalis. It is crucial to note that the concentration of muscimol and ibotenic acid can vary widely depending on the mushroom's geographic location, season of fruiting, and developmental stage.[3][5] Spring and summer fruitings have been reported to contain up to ten times more ibotenic acid and muscimol than autumn fruitings.[3]
Quantitative Data
The following tables summarize the concentrations of muscimol and ibotenic acid found in Amanita muscaria, as well as the psychoactive dosages for humans.
Table 1: Muscimol and Ibotenic Acid Content in Amanita muscaria
| Compound | Concentration in Cap (ppm) | Concentration in Stem (ppm) | Notes |
| Muscimol | 46 - 1203 | 82 - 292 | The cap generally contains a higher concentration.[6] |
| Ibotenic Acid | 292 - 6570 µg/g | - | A single sporophore can contain a wide range of this compound.[7] |
Table 2: Psychoactive Dosages in Humans
| Compound | Threshold Dose (Oral) | Psychoactive Dose Range (Oral) |
| Muscimol | ~ 6 mg | 8 - 15 mg[2] |
| Ibotenic Acid | 30 - 60 mg | 50 - 100 mg[3][4] |
Extraction and Conversion to this compound
Muscimol is not typically found as a hydrobromide salt in nature. Its extraction from fungal matter and subsequent conversion to this compound is a multi-step process. A key aspect of this process is the decarboxylation of ibotenic acid, a naturally occurring prodrug, into the more potent muscimol.[3][8] This conversion can be achieved through drying, heating, or acidification.[3][9][10]
General Extraction Methodologies
Several methods can be employed to extract muscimol from Amanita species:
-
Aqueous Extraction: This is a common and straightforward method. Simmering dried and powdered Amanita muscaria in water for about 30 minutes can create a crude extract.[2] To enhance the conversion of ibotenic acid to muscimol, the pH of the aqueous solution can be lowered to between 2.0 and 4.0.[10]
-
Acid-Base Extraction: In this method, the mushroom material is first treated with a mild acid to convert muscimol into its water-soluble salt form. After filtration, a base is added to the solution to precipitate the muscimol.[11]
-
Solvent Extraction: Non-polar solvents like dichloromethane (B109758) or chloroform (B151607) can be used to selectively dissolve muscimol from the mushroom material.[11] However, care must be taken during the solvent evaporation step, as muscimol can degrade at temperatures above 140°F (60°C).[12]
Detailed Experimental Protocols
Protocol 1: Enhanced Muscimol Extraction and Ibotenic Acid Conversion
This protocol is adapted from a patented method designed to increase muscimol content while decreasing ibotenic acid.[10]
-
Preparation of Fungal Material: Dry or dehydrate Amanita muscaria caps (B75204) and grind them into a powder. The caps are preferred as they have the highest concentration of the target compounds.[10]
-
Initial Aqueous Extraction: Heat the ground mushroom caps in boiled water, maintaining a temperature of approximately 95°C to 100°C. This initial heating begins the conversion of ibotenic acid to muscimol.[10]
-
Filtration: Press the heated mixture through a filter to extract the filtrate.[10]
-
Acidification and Decarboxylation: Lower the pH of the filtrate to between 2.0 and 4.0 by adding an acid (e.g., hydrochloric acid). This acidification step significantly promotes the decarboxylation of the remaining ibotenic acid into muscimol.[10][13]
-
Concentration and Purification: Heat the acidic filtrate again to concentrate it. Refluxing the acidic mixture can further increase the conversion of ibotenic acid and help in the removal of impurities by causing small particles to coagulate.[10] Distillation can also be employed to significantly increase the muscimol content.[10]
Protocol 2: Preparation of this compound from 3-Methoxy-Muscimol
This protocol describes the conversion of a muscimol derivative to this compound.[13]
-
Reaction Setup: Dissolve 350 mg of 3-Methoxy-muscimol freebase in 12 mL of 30% hydrobromic acid (HBr) in glacial acetic acid.
-
Reflux: Reflux the mixture for 15 minutes.
-
Solvent Removal: Distill the mixture to dryness under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in a minimal amount of water and neutralize it with ammonium (B1175870) hydroxide. Evaporate the solution to dryness.
-
Crystallization: Add 96% ethanol (B145695) to the residue and heat to boiling. While refluxing, add water dropwise until the residue dissolves. Then, add more ethanol dropwise until the solution turns cloudy and then clears again.
-
Isolation: Cool the solution at room temperature and then in a freezer to precipitate the this compound as a tan solid.
Protocol 3: Final Deprotection Step for [³H]this compound Synthesis
This method is the final step in a published synthesis of radiolabeled muscimol.[14]
-
Deprotection: Treat an aliquot of [³H]benzyl-protected muscimol with HBr in acetic acid.
-
Reaction Time: Allow the reaction to proceed for 36 hours at room temperature.
-
Product: This process yields [³H]this compound with a radiochemical purity of >95%.[14]
Signaling Pathway and Experimental Workflows
Muscimol Signaling Pathway
Muscimol exerts its primary effects by acting as a potent and selective agonist at the ionotropic GABA-A receptors in the central nervous system.[1][15] It binds to the same orthosteric site as the endogenous neurotransmitter GABA.[2] This binding event leads to the opening of the receptor's integral chloride ion channel, resulting in an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.[15] Muscimol is also a partial agonist at GABA-A-ρ (formerly GABA-C) receptors.[2]
References
- 1. Muscimol as an ionotropic GABA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscimol - Wikipedia [en.wikipedia.org]
- 3. Amanita muscaria - Wikipedia [en.wikipedia.org]
- 4. Amanita muscaria: Basic Info | Psycheplants | ICEERS [iceers.org]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. luminita.co [luminita.co]
- 9. Emerging Risks of Amanita Muscaria: Case Reports on Increasing Consumption and Health Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2022187974A1 - Processes for extracting muscimol from amanita muscaria - Google Patents [patents.google.com]
- 11. dreamershrooms.com [dreamershrooms.com]
- 12. apexlabscbd.com [apexlabscbd.com]
- 13. Sciencemadness Discussion Board - Total synthesis of muscimol + extraction and isolation from Amanita muscaria - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Synthesis of [3H]muscimol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How Is Muscimol Involved in Neurochemical Regulation? [eureka.patsnap.com]
The GABAergic Spotlight: A Technical Guide to Muscimol Hydrobromide in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of muscimol (B1676869) hydrobromide, a potent and selective GABA_A receptor agonist, in advancing our understanding of the central nervous system. Derived from the Amanita muscaria mushroom, this compound has become an indispensable tool for dissecting the complexities of GABAergic neurotransmission, neural circuitry, and its influence on behavior. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its application, and a summary of key quantitative data to facilitate rigorous and reproducible neuroscience research.
Core Mechanism of Action: Potent Agonism at GABA_A Receptors
Muscimol hydrobromide exerts its primary effects by acting as a potent agonist at the γ-aminobutyric acid type A (GABA_A) receptor, the principal inhibitory neurotransmitter receptor in the brain.[1][2] Its structural similarity to GABA allows it to bind to the same orthosteric site on the receptor complex, leading to a conformational change that opens the receptor's intrinsic chloride ion channel.[1][2] The subsequent influx of chloride ions hyperpolarizes the neuron, decreasing its excitability and making it less likely to fire an action potential. This inhibitory action is the foundation of muscimol's utility in neuroscience research, enabling the temporary and reversible inactivation of specific brain regions.[3][4]
Subunit Selectivity
While muscimol can activate various GABA_A receptor subtypes, it exhibits a particularly high affinity for receptors containing the δ (delta) subunit, which are often located extrasynaptically.[1][5][6][7][8] These δ-containing receptors are highly sensitive to low concentrations of GABA and muscimol, contributing to tonic inhibition, a persistent level of inhibitory tone that regulates overall neuronal excitability.[5][6][7][8] Muscimol also acts as a potent partial agonist at the GABA_A-ρ receptor.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound, providing a reference for experimental design and data interpretation.
Table 1: Dose-Response Effects of Muscimol on Locomotor Activity in Rodents
| Dose (mg/kg, i.p.) | Species | Effect on Locomotor Activity | Reference |
| 0.5 | Mouse | No significant effect | [9] |
| 1.5 | Mouse | No significant effect | [9] |
| 4.0 | Mouse | Significant sedative effect (decrease in distance traveled) | [9] |
| 0.25 - 4.0 | Rat | Dose-dependent increase in firing rate of nigral dopamine (B1211576) neurons | [10][11] |
| 0.05, 0.1, 0.2 | Mouse (8 & 14 days old) | Ineffective on day 8; depressed activity from day 14 onwards | [12] |
| 0.1, 0.5, 1.0 | Mouse (21, 28, 35 days old) | Depressed activity | [12] |
Table 2: Electrophysiological Effects of Muscimol
| Concentration | Preparation | Effect | Reference |
| 1 µM | Mouse striatal slices | Induced long-term depression (LTD) of glutamatergic transmission in adolescent nucleus accumbens | [13] |
| 1 µM | Mouse striatal slices | Depolarized medium spiny neurons from -85.0 mV to -71.2 mV | [13] |
| 1 µM | Mouse striatal slices | Decreased frequency of spontaneous excitatory postsynaptic currents (sEPSCs) from 3.14 Hz to 1.76 Hz | [13] |
| 0.03 - 30 µM | Oocytes expressing α1β3 GABA_A receptors | EC50 of 0.65 µM for peak current activation | [14] |
| 1-2 nM (estimated EC50) | Recombinant α4β3δ GABA_A receptors | Highly sensitive currents with slow deactivation kinetics | [5][6][8] |
| 100 µM | Dorsal root ganglion (DRG) cell bodies | Maximal current activation in whole-cell patch clamp | [15] |
Table 3: In Vivo Microinjection Parameters and Behavioral Outcomes
| Brain Region | Concentration | Infusion Volume (µl) | Species | Behavioral Effect | Reference |
| Medial Prefrontal Cortex | 17.5, 30, 100, 300 ng/µl | Not specified | Rat | Decreased ethanol (B145695) self-administration at 30 and 100 ng/µl | [8] |
| Dorsal Hippocampus | 1 µg/µl | 0.5 | Rat | Impaired contextual retrieval of fear memory | [4] |
| Ventral Prefrontal Cortex | 5 µg/µl | 1.0 | Rhesus Monkey | Impaired counting performance | [16] |
| Amygdala | 50 ng in 1.0 µl | 1.0 | Rat | Impaired freezing and place avoidance in aversive contextual conditioning | |
| Dorsal Premotor Cortex (PMd) | Not specified | Not specified | Monkey | Increase in direction errors in a conditional motor task | [2] |
| Ventral Premotor Cortex (PMv) | Not specified | Not specified | Monkey | Smaller amplitude and slower velocity of movements | [2] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
In Vivo Microinjection for Reversible Brain Inactivation
This protocol outlines the steps for targeted microinjection of muscimol to temporarily inactivate a specific brain region in a rodent model.
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Microinjection pump and syringe
-
Guide cannula and injector
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the stereotaxic apparatus. Ensure a surgical level of anesthesia is maintained throughout the procedure.
-
Surgical Procedure: Expose the skull and identify the target brain region using stereotaxic coordinates from a brain atlas. Drill a small hole in the skull above the target area.
-
Cannula Implantation: Lower a guide cannula to the desired depth, just above the target structure, and secure it to the skull with dental cement.
-
Muscimol Solution Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 1 µg/µl).[4] Filter-sterilize the solution.
-
Microinjection: At the time of the experiment, insert an injector cannula, extending slightly beyond the tip of the guide cannula, into the target brain region. Infuse the muscimol solution at a slow, controlled rate (e.g., 0.25 µl/min) using a microinjection pump. The total infusion volume will depend on the target structure size (typically 0.2-0.5 µl).[4]
-
Behavioral Testing: Following the infusion, allow a short diffusion time (e.g., 5-10 minutes) before commencing the behavioral task.
-
Histological Verification: After the experiment, perfuse the animal and process the brain tissue to verify the cannula placement.
In Vitro Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the application of muscimol during whole-cell patch-clamp recordings from neurons in brain slices to study its effects on synaptic transmission and neuronal excitability.
Materials:
-
Brain slice preparation setup (vibratome, slicing chamber)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular recording solution
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Glass capillaries for patch pipettes
-
This compound stock solution
-
Perfusion system
Procedure:
-
Brain Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Recording Setup: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.
-
Patch Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Whole-Cell Recording: Under visual guidance (e.g., DIC microscopy), approach a neuron with the patch pipette and establish a giga-ohm seal. Rupture the membrane to achieve the whole-cell configuration.
-
Baseline Recording: Record baseline neuronal activity (e.g., spontaneous or evoked postsynaptic currents, membrane potential) for a stable period.
-
Muscimol Application: Bath-apply muscimol at the desired concentration by switching the perfusion solution to one containing the drug. Record the changes in neuronal activity.
-
Washout: To assess the reversibility of the effects, switch the perfusion back to the control aCSF.
-
Data Analysis: Analyze the recorded data to quantify the effects of muscimol on parameters such as current amplitude, frequency, and membrane potential.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in neuroscience research.
References
- 1. benchchem.com [benchchem.com]
- 2. A Method to Quantify Drosophila Behavioral Activities Induced by GABAA Agonist Muscimol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the GABAA Receptor Expression and the Effects of Muscimol on the Activity of Wide Dynamic Range Neurons Following Chronic Constriction Injury of Sciatic Nerve in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the Ibotenic Acid, Muscimol, and Ergosterol Content of an Amanita Muscaria Hydroalcoholic Extract with an Evaluation of Its Cytotoxic Effect against a Panel of Lung Cell Lines In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extrasynaptic δ-GABAA receptors are high-affinity muscimol receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 10. Muscimol | C4H6N2O2 | CID 4266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Preparation of Rodent Testis Co-Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Microinjection and Electroporation of Mouse Testis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. vsr.biohorizons.com [vsr.biohorizons.com]
The Dawn of a GABAergic Pioneer: Early Research and Discovery of Muscimol Hydrobromide
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Muscimol (B1676869), a potent psychoactive isoxazole (B147169) alkaloid derived from the Amanita muscaria mushroom, stands as a cornerstone in the field of neuroscience. Its profound effects on the central nervous system, mediated through its potent agonism at the γ-aminobutyric acid type A (GABAA) receptor, have made it an invaluable tool for dissecting the intricacies of GABAergic neurotransmission. While the parent compound, muscimol, was first isolated in the mid-1960s, its hydrobromide salt quickly became the preferred form for research due to its enhanced stability and solubility, facilitating precise and reproducible experimental outcomes. This technical guide delves into the seminal early research that led to the discovery, synthesis, and initial pharmacological characterization of muscimol, with a particular focus on the emergence and use of its hydrobromide salt.
The Genesis of Discovery: Isolation and Structural Elucidation
The journey to understanding muscimol began with independent efforts to isolate the psychoactive principles of Amanita muscaria. In 1964, muscimol was first isolated, and its chemical structure, along with that of its precursor, ibotenic acid, was elucidated by 1967.[1] The initial isolation procedures were foundational for subsequent research.
Experimental Protocols: Early Isolation of Muscimol
While specific protocols for the hydrobromide salt are not detailed in the very earliest isolation papers, the general method for obtaining muscimol from its natural source laid the groundwork. A typical early isolation protocol involved the following steps:
-
Extraction: Dried and powdered Amanita muscaria caps (B75204) were extracted with boiling water.
-
Purification: The aqueous extract was subjected to a series of chromatographic separations. This often involved the use of ion-exchange resins to separate the amino acids and other charged molecules, including muscimol.
-
Crystallization: The purified muscimol was then crystallized, often from aqueous ethanol, to yield the final product.
It was the recognition of muscimol's zwitterionic nature that likely led to the preparation of its salts, such as the hydrobromide, to improve its handling and administration in aqueous solutions for pharmacological studies.
The Chemical Blueprint: Early Synthesis of Muscimol
The first chemical synthesis of muscimol was achieved in 1965 by Gagneux and colleagues.[1] This was a critical step, as it provided a reliable source of the compound, free from the contaminants of natural extracts, and opened the door for the synthesis of analogs. While the initial publication may not have explicitly detailed the synthesis of the hydrobromide salt, the conversion of the freebase to the salt is a standard chemical practice. A later synthesis of radiolabeled muscimol for receptor binding studies explicitly details the formation of muscimol hydrobromide.
Experimental Protocols: Synthesis of this compound
A common method for preparing the hydrobromide salt involves the treatment of the freebase muscimol with hydrobromic acid. A representative, albeit more modern, procedure that yields the hydrobromide salt is the final deprotection step in the synthesis of [3H]muscimol, which involves the use of HBr in acetic acid.[2][3] This suggests that similar straightforward acid-base chemistry was likely employed in the earlier, non-radiolabeled syntheses for pharmacological use.
Unraveling the Mechanism: Early Pharmacological Studies
The late 1960s marked a period of intense investigation into the pharmacological properties of muscimol. These pioneering studies established its mechanism of action and quantified its effects on the central nervous system.
The GABA Connection: A Potent Agonist Emerges
In 1968, a landmark study by Johnston and colleagues demonstrated the potent GABA-like actions of muscimol on the central nervous system of cats.[4] This was the first indication that muscimol's effects were mediated through the GABAergic system.
Experimental Protocols: Investigating the Central Actions of Muscimol
The experiments conducted by Johnston et al. involved the use of microelectrophoretic techniques to apply muscimol directly onto single neurons in the cat spinal cord and brainstem. The firing rate of these neurons was then recorded extracellularly. This allowed for a direct assessment of muscimol's effect on neuronal excitability. While the specific salt form used was not explicitly stated in the abstract, the use of a stable, water-soluble form like the hydrobromide would have been advantageous for preparing the precise concentrations required for microelectrophoresis.
Quantifying the Effects: Early Toxicity and Psychoactivity Studies
The acute toxicity of muscimol was systematically investigated in 1968 by Theobald and colleagues, who determined its lethal dose in various animal models. In parallel, Waser's 1967 self-administration studies provided the first quantitative data on the psychoactive effects of muscimol in humans.[1]
Experimental Protocols:
-
Acute Toxicity Studies (Theobald et al., 1968): These studies likely involved the administration of escalating doses of muscimol to different groups of animals (e.g., mice, rats) via various routes (e.g., intraperitoneal, oral). The number of mortalities within a specified timeframe (typically 24 hours) was recorded to calculate the LD50 value.
-
Human Psychoactivity Studies (Waser, 1967): These pioneering, though ethically questionable by modern standards, involved the oral administration of known doses of muscimol to human volunteers. The subjective effects were then meticulously documented, including the onset, duration, and nature of the perceptual and cognitive changes.
Quantitative Data from Early Muscimol Research
The following tables summarize the key quantitative data from the seminal early studies on muscimol.
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Mouse | Intraperitoneal | 2.5 mg/kg | Theobald et al., 1968 (as cited in) |
| LD50 | Rat | Intraperitoneal | 3.8 mg/kg | Theobald et al., 1968 (as cited in) |
| Active Dose (Psychoactive Effects) | Human | Oral | 10-15 mg | Waser, 1967[1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows from the early research on muscimol.
Conclusion
The early research into muscimol and its hydrobromide salt laid the critical groundwork for our contemporary understanding of the GABAergic system. The meticulous work of isolating and characterizing this novel compound, followed by its chemical synthesis, provided the scientific community with a powerful molecular probe. The initial pharmacological studies, though conducted with what might be considered rudimentary techniques by today's standards, accurately identified muscimol's potent effects on the central nervous system and its fundamental role as a GABAA receptor agonist. This foundational knowledge continues to underpin research into a wide array of neurological and psychiatric disorders, cementing this compound's legacy as a pivotal molecule in the history of neuroscience.
References
A Comparative Analysis of Ibotenic Acid and Muscimol in Amanita muscaria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparative analysis of ibotenic acid and its decarboxylated derivative, muscimol (B1676869), the principal neuroactive compounds found in the psychoactive mushroom Amanita muscaria. This document details their chemical properties, pharmacodynamics, pharmacokinetics, and toxicological profiles. It is designed to serve as a comprehensive resource, incorporating detailed experimental protocols for extraction, conversion, and analysis, alongside visualizations of their distinct neurological signaling pathways. All quantitative data are presented in structured tables for direct comparison, and complex processes are illustrated using logical diagrams to facilitate understanding for research and drug development applications.
Introduction
Amanita muscaria, commonly known as the fly agaric mushroom, is recognized for its distinctive appearance and potent psychoactive properties. These effects are primarily attributed to two isoxazole (B147169) alkaloids: ibotenic acid and muscimol. Ibotenic acid, a structural analogue of the excitatory neurotransmitter glutamate (B1630785), acts as a prodrug to the more stable and potent muscimol. Following ingestion or through processes like drying and heating, ibotenic acid undergoes decarboxylation to form muscimol, a structural analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] Their opposing effects on the central nervous system—excitatory neurotoxicity from ibotenic acid and sedative-hypnotic effects from muscimol—present a complex pharmacological profile critical for research in neuropharmacology and toxicology.
Chemical and Physical Properties
Ibotenic acid and muscimol share a core isoxazole structure but differ by a carboxyl group, a distinction that fundamentally alters their chemical and pharmacological characteristics.
| Property | Ibotenic Acid | Muscimol (as hydrobromide) |
| IUPAC Name | (S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid | 5-(aminomethyl)-1,2-oxazol-3-one hydrobromide |
| Other Names | Ibotenate, Premuscimol | Agarin, Pantherine, Pyroibotenic acid |
| Molecular Formula | C₅H₆N₂O₄ | C₄H₇BrN₂O₂ |
| Molar Mass | 158.11 g/mol | 195.02 g/mol |
| Melting Point | 151-152 °C (anhydrous) | Not specified |
| Solubility in Water | Soluble | Soluble |
Data sourced from[3].
Pharmacodynamics: Mechanisms of Action
The distinct psychoactive effects of ibotenic acid and muscimol stem from their interactions with different primary neurotransmitter systems in the central nervous system (CNS).
Ibotenic Acid: A Non-Selective Glutamate Agonist
Ibotenic acid functions as a potent, non-selective agonist for glutamate receptors. Its structural similarity to glutamate allows it to activate both ionotropic and metabotropic glutamate receptors.
-
NMDA Receptor Agonism : Ibotenic acid is a powerful agonist at N-methyl-D-aspartate (NMDA) receptors.[4][5] This interaction leads to the opening of the receptor's ion channel, causing an influx of Ca²⁺ ions into the neuron.
-
Metabotropic Glutamate Receptors (mGluRs) : It strongly activates Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) mGluRs.[3]
-
Neurotoxicity : The potent activation of NMDA receptors can lead to excessive Ca²⁺ influx, triggering a cascade of intracellular events that result in excitotoxicity and neuronal cell death.[3] This property has led to its use as a brain-lesioning agent in experimental neuroscience.[6]
Caption: Ibotenic acid signaling pathway.
Muscimol: A Potent GABAergic Agonist
Muscimol's effects are primarily mediated by its activity as a potent and selective agonist for GABA_A receptors, the main inhibitory neurotransmitter receptors in the brain.
-
GABA_A Receptor Agonism : Muscimol binds to the same orthosteric site on the GABA_A receptor as GABA itself.[7] This binding potentiates the opening of the receptor's integrated chloride (Cl⁻) channel.
-
Neuronal Inhibition : The influx of Cl⁻ ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential and thus producing widespread CNS depression, sedation, and anxiolysis.
-
Receptor Subtype Affinity : Muscimol exhibits exceptionally high affinity for extrasynaptic GABA_A receptors containing the δ (delta) subunit.[8] Studies have identified high-affinity binding sites with a K_D of approximately 1-2 nM on δ-containing receptors, which contributes to its potent effects at low doses.[8] In contrast, lower affinity binding sites (K_D ≈ 2 µM) are similar to its EC₅₀ value for functional effects like chloride uptake.[9]
Caption: Muscimol signaling pathway.
Pharmacokinetics
The pharmacokinetic profiles of ibotenic acid and muscimol are intrinsically linked due to the prodrug relationship. Comprehensive human pharmacokinetic data is limited.[3]
| Parameter | Ibotenic Acid | Muscimol |
| Absorption | Rapidly absorbed from the GI tract. | Rapidly absorbed from the GI tract.[10] |
| Distribution | Crosses the blood-brain barrier.[11] | Crosses the blood-brain barrier and distributes unevenly, with higher concentrations in the substantia nigra, colliculi, and hypothalamus in rats.[3] |
| Metabolism | Serves as a prodrug; approximately 10-20% is decarboxylated in vivo (e.g., in the liver) to form muscimol.[12] | Metabolized via transamination by GABA transaminase (GABA-T).[3] |
| Excretion | A substantial fraction is excreted unmetabolized in the urine shortly after ingestion.[1] | Partially excreted unchanged in the urine. |
| Half-life | Not well-established. | Estimated to be short, around 1-3 hours in the human body.[10] |
| Onset of Action (Oral) | 30-60 minutes (as part of mushroom ingestion).[3] | 30-120 minutes.[3] |
| Duration of Action (Oral) | Effects contribute to the overall 4-8 hour experience. | 4-8 hours, with some effects lasting up to 24 hours.[3] |
Toxicology
Ibotenic acid is considered significantly more toxic than muscimol due to its excitotoxic mechanism. The conversion of ibotenic acid to muscimol is a key step in reducing the overall toxicity of Amanita muscaria preparations.
| Compound | Species | Route | LD₅₀ |
| Ibotenic Acid | Mice | Oral | 38 mg/kg |
| Rats | Oral | 129 mg/kg | |
| Muscimol | Mice | Intraperitoneal (i.p.) | 2.5 mg/kg |
| Mice | Subcutaneous (s.c.) | 3.8 mg/kg | |
| Rats | Intravenous (i.v.) | 4.5 mg/kg | |
| Rats | Oral | 45 mg/kg | |
| Rabbits | Oral | 10 mg/kg |
Symptoms of intoxication from Amanita muscaria reflect the combined and opposing actions of both compounds, often beginning with excitatory effects (agitation, confusion) attributed to ibotenic acid, followed by a period of sedation and CNS depression characteristic of muscimol.[14]
Experimental Protocols
Protocol 1: Extraction and Decarboxylation of Ibotenic Acid to Muscimol
This protocol describes a method for extracting the primary alkaloids from dried Amanita muscaria and maximizing the conversion of ibotenic acid to the less toxic muscimol through an acid-catalyzed decarboxylation reaction.
Methodology:
-
Preparation of Fungal Material : Dry Amanita muscaria caps (B75204) are ground into a fine powder to maximize surface area for extraction.
-
Aqueous Extraction : The mushroom powder is suspended in deionized water (e.g., 1:5 w/v) and heated to boiling (95-100°C) for a sustained period (e.g., 1-2 hours) with continuous stirring. This process extracts water-soluble compounds, including ibotenic acid and muscimol.[15]
-
Filtration : The hot mixture is filtered under vacuum through a Buchner funnel to separate the aqueous filtrate from solid fungal matter.
-
Acidification : The pH of the collected filtrate is adjusted to between 2.5 and 3.0 using an acid such as citric acid or hydrochloric acid (HCl). A pH meter should be used for accurate measurement.[16]
-
Decarboxylation : The acidified filtrate is heated and maintained at a gentle boil (or refluxed) for 2-3 hours. The combination of heat and low pH efficiently catalyzes the decarboxylation of ibotenic acid to muscimol.[16]
-
Concentration (Optional) : The final solution can be concentrated by boiling to reduce the volume.
-
Analysis : The final product should be analyzed via HPLC-MS/MS (as described in Protocol 2) to quantify the final concentrations of muscimol and any remaining ibotenic acid, confirming the conversion efficiency.
Caption: Workflow for muscimol extraction and decarboxylation.
Protocol 2: Quantification by HPLC-MS/MS
This protocol outlines a sensitive and selective method for the simultaneous quantification of ibotenic acid and muscimol in mushroom extracts or biological fluids using hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-LC-MS/MS).
Methodology:
-
Sample Preparation :
-
Mushroom Extract: The final extract from Protocol 1 is diluted with a water/methanol (1:1) solution.
-
Biological Matrix (e.g., Plasma): Proteins are precipitated by adding acetonitrile. The sample is vortexed and centrifuged, and the supernatant is collected.
-
An internal standard (IS), such as acivicin, is added to all samples, calibrators, and quality controls.[13]
-
-
Solid-Phase Extraction (SPE) (Optional Cleanup) : For complex matrices, samples can be purified using an anion exchange SPE cartridge (e.g., Oasis MAX) to remove interfering substances.[13]
-
Chromatographic Separation :
-
Column : A HILIC column (e.g., TSK-GEL Amide-80, 3 µm) is used for separation.[13]
-
Mobile Phase : A gradient elution is performed using two solvents:
-
Mobile Phase A: 0.5% formic acid in water
-
Mobile Phase B: 0.5% formic acid in acetonitrile[13]
-
-
Gradient : A typical gradient might run from 90% B to 80% B over several minutes to elute and separate the polar analytes.
-
-
Mass Spectrometry Detection :
-
Ionization : Electrospray ionization (ESI) in positive mode is used.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
-
MRM Transitions : Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
Ibotenic Acid: m/z 159 → 113.1
-
Muscimol: m/z 115 → 98.1
-
Acivicin (IS): m/z 179 → 133.1[13]
-
-
-
Quantification : A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibrators. The concentrations of ibotenic acid and muscimol in the unknown samples are determined from this curve.
Caption: Workflow for HPLC-MS/MS analysis.
Conclusion
Ibotenic acid and muscimol represent a fascinating dichotomy in neuropharmacology, originating from a single natural source yet exerting opposing effects on the CNS. Ibotenic acid's utility as an excitotoxic research tool is contrasted by the therapeutic potential of muscimol as a potent GABA_A agonist. A thorough understanding of their distinct properties, the kinetics of the decarboxylation reaction that links them, and precise analytical methods for their quantification are essential for any research or drug development program. This guide provides a foundational technical overview to support such endeavors, emphasizing controlled, reproducible methodologies for the study and application of these unique isoxazole alkaloids.
References
- 1. Neuropharmacological Effects of Muscimol in Animal Models [eureka.patsnap.com]
- 2. Factors Influencing Muscimol's Bioavailability [eureka.patsnap.com]
- 3. Muscimol - Wikipedia [en.wikipedia.org]
- 4. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 5. NMDA receptor agonists derived from ibotenic acid. Preparation, neuroexcitation and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscimol injected into the medial prefrontal cortex of the rat alters ethanol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlation of [14C]muscimol concentration in rat brain with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functionally relevant gamma-aminobutyric acidA receptors: equivalence between receptor affinity (Kd) and potency (EC50)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscimol and Its Pharmacokinetics in the Human Body [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Toxicological and pharmacological profile of Amanita muscaria (L.) Lam. – a new rising opportunity for biomedicine [pharmacia.pensoft.net]
- 13. researchgate.net [researchgate.net]
- 14. WO2022187974A1 - Processes for extracting muscimol from amanita muscaria - Google Patents [patents.google.com]
- 15. luminita.co [luminita.co]
- 16. US20140004084A1 - Method for producing muscimol and/or reducing ibotenic acid from amanita tissue - Google Patents [patents.google.com]
Safety and Handling of Muscimol Hydrobromide: A Technical Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling precautions for Muscimol hydrobromide in a laboratory setting. The following sections detail toxicity data, handling procedures, personal protective equipment (PPE) requirements, emergency protocols, and storage conditions to ensure the safe and effective use of this potent GABAA receptor agonist.
Compound Identification and Hazards
This compound, the salt form of Muscimol, is a potent, selective agonist for the γ-aminobutyric acid (GABA)A receptor.[1][2][3][4] It is a neurotoxin that can produce hallucinogenic effects.[3][5] Due to its high potency, even small quantities can have significant physiological effects, necessitating stringent safety protocols.[6] It is considered a hazardous substance and is toxic if swallowed, in contact with skin, or inhaled.[7][8]
GHS Hazard Classification:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed[3] | |
| Acute Toxicity, Dermal | Not Classified | Warning | H313: May be harmful in contact with skin | |
| Acute Toxicity, Inhalation | Not Classified | Warning | H332: Harmful if inhaled |
Toxicity Data
The following table summarizes the available non-clinical toxicity data for Muscimol. It is important to note that the toxicological properties of this compound have not been fully investigated.[8]
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | 45 mg/kg | [3][7][9] |
| Rat | Intravenous | 4.5 mg/kg | [3][7][9] |
| Mouse | Intraperitoneal | 2.5 mg/kg | [3][7][9] |
| Mouse | Subcutaneous | 3.8 mg/kg | [3][7][9] |
| Mouse | Intravenous | 5.62 mg/kg | [7] |
Safe Handling and Personal Protective Equipment (PPE)
Due to the potent and hazardous nature of this compound, strict adherence to safety protocols is mandatory. All work should be conducted in a controlled laboratory environment.
Engineering Controls
-
Work with solid this compound should be performed in a certified chemical fume hood or a ventilated enclosure to minimize inhalation risk.[6]
-
For solutions, handling can be done outside of a containment system only if there is no potential for aerosolization.[7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][10]
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound:
-
Gloves: Nitrile or other appropriate chemical-resistant gloves are mandatory. Double gloving is recommended.[7] Contaminated gloves should be replaced immediately.[7]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are required.[6][7]
-
Lab Coat: A lab coat is required. For larger quantities (up to 1 kg), a disposable, low-permeability coverall is recommended.[7]
-
Respiratory Protection: For work with powder, a NIOSH-approved respirator with HEPA cartridges should be worn, especially if the ventilation enclosure has not been validated.[7][10]
Handling Procedures
-
General: Avoid all personal contact, including inhalation and ingestion.[7] Wash hands thoroughly after handling.[8][10] Do not eat, drink, or smoke in the laboratory.[10]
-
Powder: After weighing, the powder should be promptly put into a solution or a closed, covered container.[7] Minimize dust generation and accumulation.[8]
-
Solutions: Handle solutions carefully to avoid aerosolization.[7]
Storage and Stability
Proper storage is critical to maintain the stability and purity of this compound.
| Form | Storage Temperature | Duration | Conditions |
| Powder | -20°C | 3 years | Store in a tightly sealed, airtight container in a cool, dry place away from direct sunlight.[1][6][8] |
| In Solvent | -80°C | 1 year | Store in a tightly sealed container.[1] |
Muscimol is hygroscopic and readily absorbs moisture from the air, which can impact its stability.[6] Therefore, storage in airtight containers, potentially with a desiccant, is crucial.[6]
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.[10]
Spills
-
Minor Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including a respirator.[7]
-
Use dry clean-up procedures to avoid generating dust.[7]
-
Dampen the spilled material with water to prevent dusting before sweeping.[7]
-
Vacuum up the spill with a HEPA-filtered vacuum cleaner.[7]
-
Place the waste in a suitable, labeled container for disposal as hazardous waste.[7]
-
-
Major Spills:
Exposure
-
Inhalation: Remove the individual to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes while removing contaminated clothing.[8] Seek medical attention if symptoms occur.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[10] If the person is conscious, wash out their mouth with water. Seek immediate medical attention.[8][10]
Risk Assessment
Before any new experiment involving this compound, a thorough risk assessment should be conducted.
Disposal
All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7]
This guide is intended for informational purposes for trained laboratory personnel. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most current and detailed information.
References
- 1. Muscimol HBr | GABA Receptor | TargetMol [targetmol.com]
- 2. Muscimol | C4H6N2O2 | CID 4266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C4H7BrN2O2 | CID 205536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Exploring Muscimol HBr: A Comprehensive Guide - Canna Health Amsterdam ® [cannahealthamsterdam.com]
- 5. canatura.com [canatura.com]
- 6. Challenges in Muscimol Handling and Storage [eureka.patsnap.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Muscimol - Wikipedia [en.wikipedia.org]
- 10. fishersci.com [fishersci.com]
A Technical Guide to the Solubility and Stability of Muscimol Hydrobromide Solutions
Introduction
Muscimol (B1676869) hydrobromide, the salt form of the principal psychoactive compound found in Amanita muscaria mushrooms, is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Its ability to cross the blood-brain barrier and directly activate these primary inhibitory neurotransmitter receptors makes it an invaluable tool in neuroscience research for studying GABAergic systems, epilepsy, and other neurological conditions.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of its physicochemical properties is paramount for designing accurate, reproducible experiments and developing stable formulations.
This technical guide provides an in-depth overview of the solubility and stability of muscimol hydrobromide. It consolidates available quantitative data, outlines detailed experimental protocols for property assessment, and presents visual diagrams of key processes and pathways to support laboratory work.
Physicochemical Properties
This compound is the preferred form for research applications primarily due to its enhanced stability and aqueous solubility compared to its freebase form.[3]
| Property | Value |
| Chemical Formula | C₄H₆N₂O₂ · HBr |
| Molecular Weight | 195.01 g/mol [2][4] |
| CAS Number | 18174-72-6[2][4] |
| Appearance | Off-white to tan solid/powder[2] |
| Mechanism of Action | Potent GABA-A Receptor Agonist[1][2][5] |
Solubility Profile
The solubility of this compound is critical for preparing stock solutions and buffers for in vitro and in vivo studies. Data from various suppliers indicates good solubility in aqueous solutions and polar organic solvents. It is important to note that sonication may be required to achieve maximum solubility in some solvents.
Table 1: Solubility of this compound and Muscimol Base
| Compound | Solvent | Reported Solubility | Conditions | Source(s) |
|---|---|---|---|---|
| Muscimol HBr | Water (H₂O) | >10 mg/mL | - | [2] |
| Water (H₂O) | ~10 mg/mL | 60 °C, with sonication | [2] | |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL (51.28 mM) | Sonication is recommended | [4] | |
| Dimethyl sulfoxide (DMSO) | >10 mg/mL | - | [2] | |
| Ethanol | 6.3 mg/mL | - | [2] | |
| Muscimol (Base) | Water (H₂O) | 10 mg/mL | - | [6] |
| PBS (pH 7.2) | ~10 mg/mL | - | [6][7][8] | |
| 0.05 M HCl | 20 mg/mL | - | [6][9] | |
| Ethanol | Sparingly soluble; 1 mg/mL | - | [6][7] | |
| DMSO | Sparingly soluble | - | [6][7] |
| | Dimethylformamide (DMF) | Sparingly soluble | - |[6][7] |
Stability Profile
The stability of muscimol is influenced by several environmental factors. While the solid hydrobromide salt is relatively stable, solutions are more susceptible to degradation. Proper storage is crucial to maintain the compound's integrity and ensure experimental validity.
Table 2: Stability and Storage Recommendations for this compound
| Form | Factor/Condition | Observation / Recommendation | Source(s) |
|---|---|---|---|
| Solid (As Supplied) | Long-Term Storage | Stable for at least 2-5 years. | [7][9] |
| Storage Temperature | Store at -20°C or between 2-8°C. | [2][4][7] | |
| Hygroscopicity | Muscimol base is hygroscopic; store in a dry environment. | [6] | |
| Aqueous Solution | Short-Term Storage | Not recommended to store for more than one day. | [7][8] |
| Long-Term Storage | Prepare fresh or store as frozen aliquots at near-neutral pH. | [9] | |
| Temperature | Susceptible to degradation at elevated temperatures. | [10] | |
| Light | Photosensitive; prolonged exposure causes degradation. Protect from light using amber vials or by covering containers. | [9][10] | |
| pH | Stability is highly pH-dependent. Use of appropriate buffer systems is recommended to maintain an optimal pH. | [10] | |
| Hydrolysis | Susceptible to hydrolysis. Minimize contact with water during long-term storage. | [10] |
| | Oxidation | Can undergo oxidative degradation. Consider use of antioxidants or inert atmospheres for long-term solution storage. |[10] |
Experimental Protocols
The following sections provide standardized methodologies for determining the solubility and stability of this compound solutions, adapted from established pharmaceutical guidelines.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the conventional shake-flask method to determine the thermodynamic equilibrium solubility of this compound.[11]
Objective: To determine the saturation concentration of this compound in a specific aqueous solvent (e.g., purified water, PBS) at a controlled temperature.
Materials and Equipment:
-
This compound powder
-
Selected aqueous solvent
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
Procedure:
-
Preparation: Add an excess amount of this compound powder to a flask containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Equilibration: Seal the flask and place it in a temperature-controlled orbital shaker (e.g., 25°C or 37°C). Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solution does not change over subsequent measurements.
-
Sampling: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant.
-
Separation: Immediately filter the aliquot through a syringe filter to remove all undissolved solids. This step is critical to prevent artificially high concentration readings.
-
Dilution: Dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Quantify the concentration of muscimol in the diluted sample using a validated HPLC method.
-
pH Measurement: Measure the pH of the final saturated solution.
Figure 1. Workflow for solubility determination via the shake-flask method.
Protocol: Stability Testing of this compound Solutions
This protocol provides a framework for a stability study based on ICH guidelines to assess the impact of temperature, humidity (if applicable), and light on a this compound solution.[12][13]
Objective: To evaluate the chemical and physical stability of a this compound solution over time under defined storage conditions.
Materials and Equipment:
-
Prepared this compound solution of known concentration in a relevant buffer.
-
Stability chambers set to ICH conditions (e.g., Long-Term: 25°C/60% RH; Accelerated: 40°C/75% RH).
-
Photostability chamber.
-
Appropriate container closure systems (e.g., Type 1 amber glass vials with stoppers).
-
HPLC system for assay and impurity analysis.
-
pH meter, osmometer, and other relevant analytical equipment.
Procedure:
-
Sample Preparation: Prepare a homogenous batch of the this compound solution.
-
Initial Analysis (Time 0): Perform a complete analysis of the solution immediately after preparation. This includes:
-
Appearance (color, clarity, particulate matter)
-
pH
-
Assay (concentration of muscimol)
-
Degradation products/impurities (using HPLC)
-
-
Sample Storage: Aliquot the solution into the chosen container closure systems and place them into the designated stability chambers.
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Photostability: Expose samples to a controlled light source, alongside a dark control.
-
-
Periodic Testing: Withdraw samples at predefined time points and perform the same set of analyses as the initial testing.
-
Accelerated Schedule: 0, 1, 3, and 6 months.
-
Long-Term Schedule: 0, 3, 6, 9, 12, 18, and 24 months.
-
-
Data Evaluation: Compare the results at each time point to the initial (Time 0) results and the established specifications. A "significant change" (e.g., >5% loss in assay, significant increase in degradation products) in the accelerated study may trigger further investigation or reformulation.
Figure 2. General workflow for a pharmaceutical stability study.
Mechanism of Action: GABA-A Receptor Agonism
Muscimol exerts its effects by acting as a direct agonist at the GABA-A receptor, a ligand-gated ion channel.[1] It binds to the same orthosteric site as the endogenous neurotransmitter GABA.[1] This binding event induces a conformational change in the receptor, opening its central chloride (Cl⁻) channel. The resulting influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential. This increase in inhibition in various brain regions, including the cerebral cortex, hippocampus, and cerebellum, underlies muscimol's sedative and psychoactive effects.[1]
References
- 1. Muscimol - Wikipedia [en.wikipedia.org]
- 2. ≥98% (HPLC), GABAA receptor agonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Exploring Muscimol HBr: A Comprehensive Guide - Canna Health Amsterdam ® [cannahealthamsterdam.com]
- 4. Muscimol HBr | GABA Receptor | TargetMol [targetmol.com]
- 5. This compound | C4H7BrN2O2 | CID 205536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. MUSCIMOL CAS#: 2763-96-4 [m.chemicalbook.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. The Stability of Muscimol Under Various Environmental Conditions [eureka.patsnap.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. scribd.com [scribd.com]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
Methodological & Application
Application Notes and Protocols for In Vivo Neuronal Inactivation Using Muscimol Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscimol (B1676869) hydrobromide, a potent, selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, serves as a powerful pharmacological tool for the temporary and reversible inactivation of specific brain regions in vivo.[1][2][3] Its ability to mimic the action of the principal inhibitory neurotransmitter, GABA, allows for the precise investigation of the functional roles of targeted neuronal populations in complex behaviors and physiological processes. By binding to and activating GABA-A receptors, muscimol increases chloride ion conductance, leading to hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal excitability and firing rate.[4][5] This transient silencing of neural activity provides a crucial advantage over permanent lesioning techniques, as it allows for within-subject experimental designs and the study of neural plasticity and recovery. These application notes provide comprehensive protocols and quantitative data to guide researchers in the effective use of muscimol hydrobromide for in vivo neuronal inactivation studies.
Data Presentation: Quantitative Parameters for In Vivo Muscimol Administration
The effective concentration, infusion volume, and duration of neuronal inactivation are critical parameters that vary depending on the animal model, the target brain region, and the specific experimental goals. The following tables summarize quantitative data from various studies to aid in experimental design.
Table 1: this compound Dosage and Administration in Rodents (Rats)
| Target Brain Region | Concentration (µg/µL or mM) | Infusion Volume (µL/side) | Key Findings | Reference |
| Prelimbic Cortex (PL) / Infralimbic Cortex (IL) | 1.0 mM / 0.1 mM (Baclofen/Muscimol cocktail) | 0.5 | Attenuated context-dependent operant responding. | [6] |
| Medial Prefrontal Cortex (mPFC) | 0.1 µg, 0.2 µg | Not Specified | Impaired time interval discrimination. | [7] |
| Prelimbic/Infralimbic Cortex | Not Specified | Not Specified | Impaired memory for multiple task switches. | [8][9] |
| Anterior Cingulate Cortex (ACC) | 62.5 µg, 125 µg | Not Specified | No significant effect on trace fear conditioning. | [10] |
| Brain Stem Reticular Formation | Not Specified | 0.05 | Reversibly blocked ingestion. | [11] |
Table 2: this compound Dosage and Administration in Rodents (Mice)
| Target Brain Region | Concentration (mg/kg or µg/µL) | Administration Route | Key Findings | Reference |
| General | 0.5, 1.5, 4.0 mg/kg | Intraperitoneal (i.p.) | Dose-dependent sedative effects. | [12] |
| Amygdala | Not Specified | Microinfusion | Impaired trace and delay fear conditioning. | [13] |
Table 3: this compound Dosage and Administration in Non-Human Primates (Rhesus Monkeys)
| Target Brain Region | Concentration (mM) | Infusion Rate (µL/minute) | Key Findings | Reference |
| Hippocampus | 0.125 - 1 | 1.4 | Prolonged infusion was well-tolerated at lower concentrations. | [14][15] |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Cannula Implantation
This protocol describes the surgical procedure for implanting guide cannulae to allow for subsequent microinjections of this compound into a target brain region.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Heating pad
-
Surgical tools (scalpel, forceps, hemostats, drill, etc.)
-
Guide cannulae and dummy cannulae
-
Dental cement
-
Suturing material
-
Analgesics and antibiotics
-
Animal model (e.g., rat, mouse)
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).[16][17] Once the animal is fully anesthetized, place it in the stereotaxic frame, ensuring the head is level.[17][18] Apply ophthalmic ointment to the eyes to prevent drying. Shave the scalp and clean the area with an antiseptic solution.[19]
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Use cotton swabs to clean the skull surface and identify the bregma and lambda landmarks.
-
Coordinate Determination: Using a stereotaxic atlas for the specific animal model, determine the anterior-posterior (AP), medial-lateral (ML), and dorsal-ventral (DV) coordinates for the target brain region relative to bregma.[18]
-
Craniotomy: Mark the target coordinates on the skull. Using a dental drill, create a small burr hole at the marked location, being careful not to damage the underlying dura mater.[20]
-
Cannula Implantation: Slowly lower the guide cannula to the predetermined DV coordinate.
-
Securing the Cannula: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Suturing and Post-operative Care: Suture the scalp incision around the implant. Insert a dummy cannula into the guide cannula to prevent blockage. Administer post-operative analgesics and antibiotics as per institutional guidelines. Allow the animal to recover for at least one week before any microinjections.[18]
Protocol 2: In Vivo Microinjection of this compound
This protocol outlines the procedure for delivering this compound directly into the target brain region via the implanted cannula.
Materials:
-
This compound solution (sterile, appropriate concentration)
-
Microinjection pump
-
Internal cannula (extending slightly beyond the guide cannula)
-
Tubing
-
Hamilton syringe
Procedure:
-
Animal Handling: Gently restrain the animal and remove the dummy cannula from the guide cannula.
-
Prepare the Injection System: Load the Hamilton syringe with the muscimol solution and connect it to the internal cannula via tubing. Ensure there are no air bubbles in the system.
-
Insertion of Internal Cannula: Carefully insert the internal cannula into the guide cannula until it reaches the desired depth.
-
Microinjection: Infuse the muscimol solution at a slow, controlled rate (e.g., 0.1-0.5 µL/minute) using the microinjection pump.[6]
-
Diffusion Time: After the infusion is complete, leave the internal cannula in place for a few minutes to allow for diffusion of the solution away from the cannula tip and to minimize backflow upon withdrawal.[18]
-
Withdrawal and Replacement of Dummy Cannula: Slowly withdraw the internal cannula and replace the dummy cannula.
-
Behavioral Testing: Proceed with the behavioral assay at the appropriate time point, considering the onset and duration of muscimol's effect.
Protocol 3: Fear Conditioning Task
This protocol describes a common behavioral assay used to assess the role of a brain region in learning and memory, which can be disrupted by muscimol inactivation.
Apparatus:
-
Conditioning chamber with a grid floor connected to a shock generator.
-
A distinct context for testing.
-
Sound-attenuating chamber.
-
Video recording system.
Procedure:
-
Habituation: Place the animal in the conditioning chamber for a set period (e.g., 2-3 minutes) to habituate.
-
Conditioning:
-
Present a neutral conditioned stimulus (CS), such as a tone (e.g., 20 seconds, 85 dB).[13]
-
Immediately following the CS (delay conditioning) or after a brief interval (trace conditioning), deliver a mild footshock (unconditioned stimulus, US; e.g., 0.5-1.0 mA for 1-2 seconds).[13]
-
Repeat the CS-US pairing for a predetermined number of trials, with an inter-trial interval (e.g., 2-3 minutes).
-
-
Testing (Contextual Fear): 24 hours after conditioning, return the animal to the same conditioning chamber and measure freezing behavior (a species-typical fear response) for a set period in the absence of the CS and US.
-
Testing (Cued Fear): On a subsequent day, place the animal in a novel context and present the CS (tone) without the US. Measure freezing behavior before, during, and after the CS presentation.[21]
-
Muscimol Inactivation: To test the role of a specific brain region in the acquisition or expression of fear memory, muscimol can be microinjected before the conditioning session or before the testing session, respectively.
Protocol 4: Delayed-Response Task
This protocol describes a task used to assess working memory, which can be impaired by muscimol inactivation of relevant brain areas like the prefrontal cortex.
Apparatus:
-
Operant chamber with levers, a central port for initiating trials, and a reward delivery system (e.g., for sucrose (B13894) pellets).
-
A cue light or auditory tone.
Procedure:
-
Training:
-
The animal initiates a trial by pressing a central lever or poking its nose into a central port.
-
A cue (e.g., a light above one of two side levers) is presented for a short duration.
-
A delay period of several seconds is introduced where no cues are present.
-
After the delay, the two side levers are presented.
-
The animal must press the lever that was previously cued to receive a reward.
-
-
Testing:
-
Once the animal reaches a stable performance criterion, muscimol or saline is microinjected into the target brain region before the testing session.
-
The animal's performance (e.g., percentage of correct choices, reaction time) is recorded and compared between the muscimol and saline conditions.[22]
-
Mandatory Visualizations
Signaling Pathway of Muscimol
Caption: Muscimol acts as a GABA-A receptor agonist, leading to neuronal inactivation.
Experimental Workflow for In Vivo Neuronal Inactivation
Caption: Workflow for in vivo neuronal inactivation using muscimol.
Logical Relationships of Muscimol's Effects
Caption: Logical cascade of muscimol's effects from receptor to behavior.
References
- 1. Muscimol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Classics in Chemical Neuroscience: Muscimol. | Semantic Scholar [semanticscholar.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. Inactivation of the Prelimbic Cortex Attenuates Context-Dependent Operant Responding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation of Medial Prefrontal Cortex Impairs Time Interval Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prelimbic/Infralimbic Inactivation Impairs Memory for Multiple Task Switches, But Not Flexible Selection of Familiar Tasks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Muscimol-induced inactivation of the anterior cingulate cortex does not impair trace fear conditioning in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. Trace Fear Conditioning in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Local distribution and toxicity of prolonged hippocampal infusion of muscimol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mouse Stereotaxic Surgery [protocols.io]
- 17. rwdstco.com [rwdstco.com]
- 18. olac.berkeley.edu [olac.berkeley.edu]
- 19. Stereotaxic Injections [protocols.io]
- 20. Protocols for stereotaxic injections into mouse brain and ex-vivo electrophysiology [protocols.io]
- 21. Muscimol Inactivation of the Dorsal Hippocampus Impairs Contextual Retrieval of Fear Memory | Journal of Neuroscience [jneurosci.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Intracerebral Microinjection of Muscimol Hydrobromide
Abstract
Muscimol (B1676869) hydrobromide, a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, is a cornerstone tool in neuroscience research.[1][2] Direct microinjection into specific brain nuclei allows for the temporary and reversible inactivation of neural activity, providing invaluable insights into brain-behavior relationships and the functional roles of distinct neural circuits.[3] These application notes provide a comprehensive protocol for the intracerebral microinjection of Muscimol hydrobromide in rodents, intended for researchers, scientists, and drug development professionals. The document covers the underlying neuropharmacology, detailed experimental procedures, and critical data for successful experimental design.
Introduction: The Role of Muscimol in Neuroscience
Muscimol is a psychoactive isoxazole (B147169) alkaloid found in Amanita muscaria mushrooms.[4] Its mechanism of action is centered on its potent agonism at the GABA-A receptor, the primary ligand-gated ion channel responsible for inhibitory neurotransmission in the central nervous system (CNS).[5][6] When Muscimol binds to the GABA-A receptor, it mimics the action of GABA, increasing the flow of chloride ions into the neuron.[6][7] This influx leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus effectively silencing the targeted neural population.
This reversible inactivation makes Muscimol a preferred tool over permanent lesioning techniques, as it allows for within-subject experimental designs and the study of a brain region's role in multiple, distinct behavioral tasks.[3] Its applications are vast, including mapping neural circuits, investigating the neurobiological basis of learning and memory, and modeling symptoms of neurological and psychiatric disorders like schizophrenia and epilepsy.[1][2][3]
GABAergic Signaling Pathway
The inhibitory effects of Muscimol are best understood in the context of the GABAergic synapse. GABA is synthesized from glutamate (B1630785) and, upon release, binds to postsynaptic GABA-A and GABA-B receptors to inhibit neuronal firing.[5][8] Muscimol specifically targets the GABA-A receptor, amplifying this inhibitory effect.[1]
Caption: GABAergic synapse showing Muscimol's action as a potent GABA-A receptor agonist.
Application Notes
Dosage and Diffusion Considerations
The effects of Muscimol are highly dose-dependent. Low doses typically produce anxiolytic and anticonvulsant effects, while higher doses can lead to sedation and significant motor impairment.[1] It is critical to perform dose-response studies to determine the optimal concentration for achieving the desired level of inactivation without producing confounding behavioral side effects.
A crucial and often underestimated factor is the diffusion of Muscimol from the injection site. Studies have shown that a standard 0.1 µL injection can spread over several millimeters, affecting a larger area than intended.[9] This underscores the importance of using the minimum effective volume and concentration to maintain spatial specificity.
Preparation of this compound Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute it in sterile, pyrogen-free 0.9% saline or phosphate-buffered saline (PBS).
-
Concentration: Concentrations commonly range from 0.1 to 1.0 mg/mL (or µg/µL). The desired dose (in ng or pmol) will determine the final concentration based on the intended injection volume.
-
pH Adjustment: The pH of the final solution should be adjusted to a physiological range of ~7.2-7.4 to prevent tissue damage.[10]
-
Sterilization: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.
-
Storage: Aliquot the solution into single-use volumes and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Experimental Protocols
The intracerebral microinjection of Muscimol is performed using stereotaxic surgery, a minimally invasive technique that allows for precise targeting of deep brain structures.[11][12] All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted under aseptic conditions.[10][13]
Materials
-
Stereotaxic apparatus with species-appropriate ear and incisor bars[11]
-
Anesthesia machine with isoflurane (B1672236) or injectable anesthetic cocktail (e.g., Ketamine/Xylazine)
-
Heating pad to maintain body temperature
-
Surgical tools (scalpel, forceps, retractors, microdrill)[14]
-
Hamilton syringe (1-10 µL) with a 30-33 gauge needle or a glass micropipette
-
Microinfusion pump
-
This compound solution
-
Sutures or wound clips
-
Analgesics (e.g., Carprofen, Buprenorphine) and topical antibiotics
Stereotaxic Surgery and Microinjection Protocol
-
Anesthesia and Analgesia: Anesthetize the animal using an approved protocol. Administer a pre-operative analgesic. Confirm the depth of anesthesia via a toe-pinch reflex test. Apply ophthalmic ointment to prevent corneal drying.[14][15]
-
Animal Mounting: Shave the scalp and secure the animal in the stereotaxic frame. Ensure the head is level in all three planes (anterior-posterior, dorsal-ventral, and medial-lateral).[11][15]
-
Surgical Site Preparation: Disinfect the surgical site with alternating scrubs of povidone-iodine and 70% ethanol (B145695).[11]
-
Incision and Skull Exposure: Make a midline incision along the scalp to expose the skull. Use forceps and cotton swabs to retract the skin and periosteum, ensuring the cranial sutures (bregma and lambda) are clearly visible and dry.[13][14]
-
Coordinate Targeting: Identify bregma (the junction of the sagittal and coronal sutures). Using a stereotaxic atlas for the specific species and strain, determine the anterior-posterior (AP), medial-lateral (ML), and dorsal-ventral (DV) coordinates for the target brain region. Move the injector needle to the calculated AP and ML coordinates on the skull surface.[11]
-
Craniotomy: Using a microdrill, create a small burr hole (0.5-1.0 mm) over the target site. Be careful not to damage the underlying dura mater.[11][13] Carefully pierce the dura with a fine-gauge sterile needle to allow for smooth cannula insertion.[14]
-
Microinjection:
-
Lower the injection needle/cannula slowly through the burr hole to the predetermined DV coordinate (typically measured from the dura or skull surface). A recommended speed is 1 mm/minute.[13][14]
-
Infuse the Muscimol solution at a slow, controlled rate (e.g., 50-100 nL/minute) using a microinfusion pump to prevent tissue damage and backflow.[16]
-
After the infusion is complete, leave the needle in place for an additional 3-5 minutes to allow the drug to diffuse into the tissue and minimize efflux upon retraction.[13][16]
-
Slowly withdraw the needle (e.g., 1 mm/minute).[13]
-
-
Closure and Post-Operative Care:
-
Suture or apply wound clips to close the scalp incision. Apply a topical antibiotic ointment.[16]
-
Administer post-operative analgesics as per the approved protocol.
-
Place the animal in a clean recovery cage on a heating pad until it is fully ambulatory.[15] Monitor the animal daily for signs of pain, distress, or infection.[15]
Experimental Workflow Diagram
Caption: Step-by-step workflow for intracerebral microinjection of Muscimol.
Quantitative Data Summary
The following tables provide a summary of common parameters used in Muscimol microinjection studies. These values should serve as a starting point, and researchers must optimize them for their specific experimental context.
Table 1: Recommended Dosages and Injection Parameters for this compound
| Parameter | Rats | Mice | Notes |
| Concentration | 0.1 - 1.0 µg/µL | 0.05 - 0.5 µg/µL | Dose should be optimized for each brain region and behavioral task. |
| Dose per side | 30 - 300 ng[17] | 10 - 100 ng | Lower doses are often sufficient for smaller nuclei. |
| Injection Volume | 0.1 - 0.5 µL[9] | 0.05 - 0.2 µL | Use the smallest effective volume to maximize spatial resolution. |
| Infusion Rate | 50 - 100 nL/min | 25 - 75 nL/min[16] | Slow infusion minimizes tissue damage and backflow. |
Table 2: Example Behavioral Effects of Intracerebral Muscimol Administration
| Target Brain Region | Species | Dose/Volume | Observed Behavioral Effect |
| Medial Prefrontal Cortex | Rat | 30-100 ng/µL | Decreased ethanol self-administration.[17] |
| Periaqueductal Gray (PAG) | Rat | 100-300 pmol | Reduced baseline body temperature and attenuated stress-induced hyperthermia.[18] |
| General | Rat | Not Specified | Can induce catalepsy and alter locomotor activity depending on the injection site.[19] |
| General | Rat | 0.1-0.2 mg/kg (systemic) | Decreased open-field activity.[20] |
| General | Rodents | Low Doses | Anxiolytic and anticonvulsant effects.[1] |
| General | Rodents | High Doses | Sedation and motor impairment.[1] |
References
- 1. Neuropharmacological Effects of Muscimol in Animal Models [eureka.patsnap.com]
- 2. Muscimol and Its Neurobiological Mechanisms in Schizophrenia [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Muscimol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Muscimol diffusion after intracerebral microinjections: a reevaluation based on electrophysiological and autoradiographic quantifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. conductscience.com [conductscience.com]
- 12. Intracerebral administration in rat and mouse - Syncrosome [syncrosome.com]
- 13. dsv.ulaval.ca [dsv.ulaval.ca]
- 14. mcgill.ca [mcgill.ca]
- 15. Using intra-brain drug infusion to investigate neural mechanisms underlying reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. olac.berkeley.edu [olac.berkeley.edu]
- 17. Muscimol injected into the medial prefrontal cortex of the rat alters ethanol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microinjection of muscimol into caudal periaqueductal gray lowers body temperature and attenuates increases in temperature and activity evoked from the dorsomedial hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of intracerebral injection with muscimol on locomotor activity and catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Early postnatal treatment with muscimol transiently alters brain GABAA receptors and open-field behavior in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Relationship of Muscimol Hydrobromide in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscimol (B1676869) hydrobromide, a potent and selective agonist of the γ-aminobutyric acid type A (GABA-A) receptor, is a critical pharmacological tool for investigating the role of the GABAergic system in various physiological and pathological processes.[1] Derived from the psychoactive mushroom Amanita muscaria, muscimol's ability to modulate inhibitory neurotransmission makes it an invaluable compound for studying anxiety, epilepsy, sedation, and cognitive functions in preclinical rodent models.[1] Understanding the dose-response relationship of muscimol is paramount for designing and interpreting neuroscience research. Low doses often produce anxiolytic and anticonvulsant effects, while higher doses can lead to sedation and motor impairment.[1]
These application notes provide a comprehensive overview of the dose-dependent effects of muscimol hydrobromide in rodents, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers in selecting appropriate doses and methodologies for their specific research questions.
Data Presentation: Quantitative Dose-Response of this compound
The following tables summarize the quantitative effects of this compound administered via intraperitoneal (i.p.) injection on various behavioral paradigms in rodent models.
Table 1: Dose-Response Effects on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Mouse Strain | Observation Period | Effect on Locomotor Activity | Reference |
| 0.5 | Wild-type | 30 min post-injection | No significant change | [2] |
| 1.5 | Wild-type | 30 min post-injection | No significant change | [2] |
| 4.0 | Wild-type | 30 min post-injection | Significant decrease (sedation) | [2] |
Table 2: Dose-Response Effects on Anxiety-Like Behavior in Rodents
| Dose | Rodent Model | Behavioral Test | Key Finding | Reference |
| 1.0 mg/kg, i.p. | Rat | Elevated Plus Maze | Anxiolytic effect (increased time in open arms) | [3] |
| Not Specified | Rodent | Open Field Test | 40% decrease in anxiety measures | [1] |
Table 3: Dose-Response Effects on Learning and Memory in Rats
| Dose (mg/kg, i.p.) | Behavioral Test | Key Finding | Reference |
| 0.01 | Morris Water Maze | Improved learning and memory in a rat model of Alzheimer's disease | [4] |
| 0.05 | Morris Water Maze | Improved learning and memory in a rat model of Alzheimer's disease | [4] |
| 1.0 | Passive Conditioned Reflex | Impaired retrieval of skill reflexes | [3] |
Table 4: Dose-Response Effects on Seizure Threshold in Rodents
| Dose | Rodent Model | Seizure Induction Method | Key Finding | Reference |
| 7 µmol/kg (approx. 1.5 mg/kg), systemic | Rat | Topical Penicillin | Blocks seizures | [5] |
| 7 µmol/kg (approx. 1.5 mg/kg), systemic | Rat | Metrazol (generalized) | Delays onset of convulsions | [5] |
| 30 ng/hemisphere (intrasubthalamic) | Rat | Intravenous Pentylenetetrazole | Significant antiseizure effects | [6] |
| 60 ng/hemisphere (intrasubthalamic) | Rat | Intravenous Pentylenetetrazole | Significant antiseizure effects | [6] |
| Not Specified | Epilepsy Models | Not Specified | 60% reduction in seizure frequency | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Studies
This protocol outlines the preparation of a this compound solution for intraperitoneal (i.p.) injection in rodents.
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume. For example, to prepare 1 ml of a 1 mg/ml solution, weigh out 1 mg of this compound.
-
Dissolve the this compound powder in the appropriate volume of sterile 0.9% saline in a sterile microcentrifuge tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but ensure the solution does not overheat.
-
Sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube to remove any potential microbial contamination.
-
Store the solution at 4°C for short-term use (up to one week) or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Intraperitoneal (i.p.) Injection of this compound in Mice
This protocol describes the standard procedure for administering this compound via i.p. injection to mice.[7][8][9][10]
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 ml) and needles (25-27 gauge)[9]
-
Gauze pads
-
Appropriate animal restraint device
Procedure:
-
Restrain the mouse securely to expose the abdomen. This can be done manually by scruffing the neck and securing the tail.
-
Tilt the mouse's head downwards at a slight angle. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[7]
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[7]
-
Disinfect the injection site with a gauze pad soaked in 70% ethanol.
-
Insert the needle with the bevel up at a 15-30 degree angle into the peritoneal cavity.[8]
-
Aspirate gently by pulling back the plunger to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.[7]
-
Inject the muscimol solution slowly and steadily. The maximum recommended injection volume for a mouse is 10 ml/kg.[11]
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for any adverse reactions following the injection.
Protocol 3: Assessment of Anxiety-Like Behavior using the Elevated Plus Maze (EPM)
This protocol details the use of the EPM to evaluate the anxiolytic effects of muscimol in mice.[12][13][14][15][16]
Apparatus:
-
An elevated, plus-shaped maze with two open arms and two enclosed arms.
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.[15]
-
Administer this compound (e.g., 1.0 mg/kg, i.p.) or vehicle (saline) 30 minutes prior to testing.[3]
-
Place the mouse in the center of the maze, facing one of the closed arms.[12]
-
Allow the mouse to explore the maze freely for a 5-minute period.[12]
-
Record the behavior of the mouse using a video camera mounted above the maze.
-
Analyze the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms.
-
Clean the maze thoroughly with 70% ethanol between each animal to eliminate olfactory cues.
Protocol 4: Assessment of Spatial Learning and Memory using the Morris Water Maze (MWM)
This protocol outlines the MWM test to assess the effects of muscimol on spatial learning and memory in rats.[17][18][19][20][21]
Apparatus:
-
A large circular pool filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues placed around the room.
Procedure:
-
Acquisition Phase (4-5 days):
-
Administer this compound or vehicle daily before the training trials.
-
Conduct 4 trials per day for each rat.
-
For each trial, place the rat in the water at one of four randomized starting positions.
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the path length for each trial.
-
-
Probe Trial (24 hours after the last training session):
-
Remove the escape platform from the pool.
-
Place the rat in the pool at a novel starting position.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
A shorter escape latency during the acquisition phase indicates learning.
-
A greater amount of time spent in the target quadrant during the probe trial indicates memory retention.
-
Visualization of Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
Muscimol exerts its effects by binding to and activating the GABA-A receptor, a ligand-gated ion channel. This activation leads to an influx of chloride ions (Cl-), resulting in hyperpolarization of the neuron and inhibition of neurotransmission.
Caption: GABA-A receptor signaling pathway activated by Muscimol.
Experimental Workflow for Behavioral Testing
The following diagram illustrates a typical workflow for conducting behavioral experiments with muscimol in rodent models.
Caption: General experimental workflow for rodent behavioral studies.
Logical Relationship of Muscimol's Dose-Dependent Effects
This diagram illustrates the relationship between increasing doses of muscimol and its observed behavioral effects in rodents.
Caption: Dose-dependent behavioral effects of Muscimol in rodents.
References
- 1. Neuropharmacological Effects of Muscimol in Animal Models [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticonvulsant effects of muscimol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute and chronic convection-enhanced muscimol delivery into the rat subthalamic nucleus induces antiseizure effects associated with high responder rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.vt.edu [research.vt.edu]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. ltk.uzh.ch [ltk.uzh.ch]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Elevated plus maze protocol [protocols.io]
- 13. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 14. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. mmpc.org [mmpc.org]
- 17. Muscimol induces state-dependent learning in Morris water maze task in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 20. mmpc.org [mmpc.org]
- 21. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Muscimol Hydrobromide in Fear Conditioning and Memory Consolidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of muscimol (B1676869) hydrobromide, a potent GABA-A receptor agonist, in the study of fear conditioning and memory consolidation. Muscimol is widely used as a pharmacological tool for the temporary and reversible inactivation of specific brain regions, allowing researchers to elucidate the neural circuits underlying these fundamental cognitive processes.[1][2]
Introduction to Muscimol Hydrobromide
This compound is the salt form of muscimol, a psychoactive compound found in Amanita muscaria mushrooms.[3][4] Its primary mechanism of action is as a potent agonist at the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[3][4] By binding to the GABA-A receptor, muscimol mimics the action of GABA, increasing chloride ion influx into neurons.[5] This leads to hyperpolarization of the cell membrane and a subsequent reduction in neuronal excitability and firing rate, effectively, yet temporarily, silencing the targeted brain region.[2][6] This "reversible lesion" technique is invaluable for dissecting the roles of specific brain structures in complex behaviors without causing permanent damage.[1][2]
Signaling Pathway of Muscimol Action
Muscimol directly activates the GABA-A receptor, leading to neuronal inhibition. This process is crucial for its function as a tool for reversible inactivation in neuroscience research.
Caption: Muscimol binds to GABA-A receptors, causing chloride influx, hyperpolarization, and neuronal inhibition.
Applications in Fear Conditioning and Memory
Muscimol is instrumental in mapping the neural circuitry of fear. By inactivating distinct brain regions at different stages of learning and memory, researchers can determine their specific contributions.
-
Acquisition: The initial learning of the association between a neutral conditioned stimulus (CS) (e.g., a tone) and an aversive unconditioned stimulus (US) (e.g., a footshock).[7] Inactivating a region before or during training can reveal its necessity for acquiring the fear memory. For instance, pre-training inactivation of the basolateral amygdala (BLA) prevents the acquisition of both cued and contextual fear conditioning.[8][9]
-
Consolidation: The process by which a newly formed, labile memory is stabilized into a long-term memory. Post-training infusions of muscimol are used to investigate this phase. Studies have shown that inactivation of the dorsal hippocampus immediately after training impairs the consolidation of contextual fear memories.[6]
-
Expression/Retrieval: The recall of the learned fear response upon re-exposure to the CS or the context. Inactivating a brain region before a memory test can determine its role in the expression of that memory. Both the amygdala and hippocampus are implicated in the retrieval of fear memories.[9][10][11]
-
Extinction: The gradual reduction of a conditioned fear response by repeatedly presenting the CS without the US. The infralimbic (IL) part of the medial prefrontal cortex (mPFC) is crucial for fear extinction, and its inactivation with muscimol can impair this process.[12][13][14]
Data Presentation: Dosages and Effects
The following tables summarize quantitative data from various studies on the use of this compound in rodent fear conditioning research.
Table 1: this compound Dosages and Administration Parameters in Rodent Fear Conditioning Studies
| Brain Region | Species/Strain | Muscimol Dose | Infusion Volume | Key Finding | Citations |
|---|---|---|---|---|---|
| Basolateral Amygdala (BLA) | Sprague-Dawley Rat | 0.5 µg | 0.5 µL | Inactivation before conditioning or testing blocks acquisition and expression of fear. | [9] |
| Dorsal Hippocampus (DH) | Wistar Rat | 0.5 µg | 0.5 µL/side | Post-acquisition inactivation impairs conditioned fear behavior (probe avoidance). | [6][15] |
| Ventral Hippocampus (VH) | Wistar Rat | 1.0 µ g/side | Not specified | Pre-training inactivation blocks fear conditioning to the context but not the tone. | [16] |
| Medial Prefrontal Cortex (mPFC) | C57BL/6J Mouse | Not specified | Not specified | Inactivation impairs between-session extinction of conditioned fear. | [13] |
| Anterior Cingulate Cortex (ACC) | Wistar Rat | 62.5 or 125 µ g/side | Not specified | Pre-conditioning inactivation did not impair trace fear conditioning. |[17][18][19] |
Table 2: Effects of this compound on Different Phases of Fear Memory
| Phase of Memory | Brain Region | Effect of Muscimol Inactivation | Citations |
|---|---|---|---|
| Acquisition | Basolateral Amygdala | Impairs learning of cued and contextual fear. | [8][9][20] |
| Ventral Hippocampus | Impairs acquisition of auditory fear conditioning. | [21] | |
| Consolidation | Dorsal Hippocampus | Impairs consolidation of contextual fear memory. | [6] |
| Amygdala | Modulates consolidation of inhibitory avoidance, but not classical fear conditioning. | [20] | |
| Expression/Retrieval | Basolateral Amygdala | Blocks the expression of conditioned fear. | [9] |
| Dorsal Hippocampus | Impairs contextual retrieval of fear memory. | [10][11] | |
| Extinction | Medial Prefrontal Cortex (IL) | Impairs the extinction of fear memory. | [12][13] |
| | Basolateral Amygdala | Facilitates extinction consolidation when infused after a short extinction session. |[12] |
Experimental Protocols
The following is a generalized protocol for a fear conditioning study using muscimol for reversible inactivation. Specific parameters should be optimized for each experiment.
Protocol 1: Reversible Inactivation of a Brain Region During Fear Memory Acquisition
Objective: To determine if a specific brain region is necessary for the acquisition of conditioned fear.
Materials:
-
This compound (e.g., Sigma-Aldrich M1523)
-
Sterile saline (0.9% NaCl)
-
Stereotaxic apparatus
-
Guide cannulae and internal infusion cannulae
-
Infusion pump and tubing
-
Fear conditioning chambers
-
Surgical tools
-
Anesthetics
Workflow Diagram:
Caption: Workflow for a fear conditioning experiment involving pre-training muscimol infusion.
Procedure:
-
Animal Surgery (Cannula Implantation):
-
Anesthetize the rodent (e.g., rat or mouse) following approved institutional protocols.
-
Secure the animal in a stereotaxic apparatus.
-
Using coordinates from a stereotaxic atlas, drill small holes in the skull above the target brain region.
-
Implant bilateral guide cannulae aimed at the target structure (e.g., BLA, DH).
-
Secure the cannulae assembly to the skull with dental cement. Insert dummy cannulae to maintain patency.
-
Provide post-operative care, including analgesics, and allow the animal to recover for at least one week.
-
-
This compound Preparation:
-
Prepare a stock solution of muscimol in sterile saline. A typical concentration is 0.5-1.0 µg/µL.
-
Filter-sterilize the solution and store it in aliquots at -20°C.
-
On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration with sterile saline.
-
-
Microinfusion Procedure:
-
Gently restrain the animal and remove the dummy cannulae.
-
Insert the internal infusion cannulae, which should extend slightly beyond the tip of the guide cannulae into the target brain region.
-
Connect the infusion cannulae to a microsyringe pump.
-
Infuse muscimol or vehicle (saline) bilaterally at a slow rate (e.g., 0.25 µL/min) for a total volume of 0.25-0.5 µL per side.[22]
-
Leave the infusion cannulae in place for an additional 1-2 minutes to allow for diffusion away from the tip.
-
Replace the dummy cannulae.
-
-
Fear Conditioning:
-
Timing: Conduct the conditioning session approximately 15-30 minutes after the microinfusion.
-
Habituation (Day 1): Place the animal in the conditioning chamber for a few minutes to establish a baseline of activity.
-
Conditioning (Day 2): Place the animal in the chamber. After a baseline period (e.g., 2 minutes), present the CS (e.g., a 30-second, 85 dB tone) that co-terminates with the US (e.g., a 2-second, 0.75 mA footshock).[23] Repeat for 1-3 pairings with an inter-trial interval.
-
Context Test (Day 3): Place the animal back into the same conditioning chamber for 5-8 minutes and measure freezing behavior in the absence of the CS and US.
-
Cued Test (Day 4): Place the animal in a novel context with different visual, tactile, and olfactory cues. After a baseline period, present the CS (tone) and measure freezing.
-
-
Behavioral Data Analysis:
-
Use an automated video tracking system to score freezing behavior (the complete absence of movement except for respiration).
-
Calculate the percentage of time spent freezing during the baseline and CS presentation periods.
-
Compare freezing levels between the muscimol-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
-
Histological Verification:
-
After the experiment, deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Extract the brain and store it in the fixative.
-
Section the brain on a cryostat or vibratome, mount the sections on slides, and stain them (e.g., with cresyl violet) to visualize the cannula tracks and confirm the infusion site. Exclude data from animals with incorrect placements.
-
Logical Relationships of Brain Regions in Fear Memory
The fear circuitry involves a complex interplay between several brain structures. Muscimol is used to dissect the contribution of each node in this network.
Caption: Key brain regions in fear conditioning often targeted by muscimol for reversible inactivation.
This diagram illustrates the central role of the basolateral amygdala in associating sensory information with fear, the hippocampus in processing contextual information, and the medial prefrontal cortex in regulating fear through extinction.[5][8][12][15] By inactivating these structures with muscimol, researchers can confirm their causal roles in these distinct processes.
References
- 1. GABA and muscimol as reversible inactivation tools in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible Inactivation of Brain Circuits in Learning and Memory Research - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Exploring Muscimol HBr: A Comprehensive Guide - Canna Health Amsterdam ® [cannahealthamsterdam.com]
- 4. Muscimol - Wikipedia [en.wikipedia.org]
- 5. How Muscimol Affects Human Cognition and Memory [eureka.patsnap.com]
- 6. Inactivation of the dorsal or ventral hippocampus with muscimol differentially affects fear and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MOLECULAR MECHANISMS OF FEAR LEARNING AND MEMORY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of muscimol applied to the basolateral amygdala on acquisition and expression of contextual fear conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional inactivation of the lateral and basal nuclei of the amygdala by muscimol infusion prevents fear conditioning to an explicit conditioned stimulus and to contextual stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscimol Inactivation of the Dorsal Hippocampus Impairs Contextual Retrieval of Fear Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Muscimol inactivation of the dorsal hippocampus impairs contextual retrieval of fear memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancement of conditioned fear extinction by infusion of the GABA(A) agonist muscimol into the rat prefrontal cortex and amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of muscimol and AMN082 injections into the medial prefrontal cortex on the expression and extinction of conditioned fear in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
- 15. Temporary inhibition of dorsal or ventral hippocampus by muscimol: distinct effects on measures of innate anxiety on the elevated plus maze, but similar disruption of contextual fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The ventral hippocampus and fear conditioning in rats. Different anterograde amnesias of fear after tetrodotoxin inactivation and infusion of the GABA(A) agonist muscimol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Muscimol-induced inactivation of the anterior cingulate cortex does not impair trace fear conditioning in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Muscimol-induced inactivation of the anterior cingulate cortex does not impair trace fear conditioning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The amygdala modulates memory consolidation of fear-motivated inhibitory avoidance learning but not classical fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hippocampus and Pavlovian fear conditioning in rats: muscimol infusions into the ventral, but not dorsal, hippocampus impair the acquisition of conditional freezing to an auditory conditional stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mmpc.org [mmpc.org]
Application of Muscimol Hydrobromide in Patch-Clamp Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscimol (B1676869) hydrobromide, a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, is a principal psychoactive constituent of the Amanita muscaria mushroom.[1][2] Its high affinity and specificity for the GABA-A receptor make it an invaluable tool in neuroscience research, particularly in the field of electrophysiology. Patch-clamp techniques, which allow for the high-fidelity recording of ionic currents across the cell membrane, are frequently employed to investigate the effects of muscimol on neuronal excitability and synaptic transmission.[3][4][5] This document provides detailed application notes and protocols for the use of Muscimol hydrobromide in patch-clamp electrophysiology, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
Muscimol acts as a super-agonist at the GABA-A receptor, an ionotropic receptor that forms a chloride-permeable channel.[2] Upon binding, muscimol stabilizes the open conformation of the receptor, leading to an influx of chloride ions into the neuron. This influx of negative charge typically results in hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential and thus mediating an inhibitory effect. However, in some cases, particularly in developing neurons or under specific ionic conditions, the opening of GABA-A receptors can lead to depolarization.[6] The primary signaling pathway initiated by muscimol binding to the GABA-A receptor is the direct gating of the associated chloride channel.
References
- 1. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. Patch Clamp Protocol [labome.com]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. The GABAA receptor agonist muscimol induces an age- and region-dependent form of long-term depression in the mouse striatum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Muscimol Hydrobromide in Cortical Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing muscimol (B1676869) hydrobromide, a potent GABAA receptor agonist, for the investigation of cortical plasticity. This document outlines the mechanism of action, provides quantitative data for experimental design, details experimental protocols for both in vivo and in vitro applications, and visualizes key signaling pathways and workflows.
Introduction
Muscimol hydrobromide is a powerful tool for neuroscience research, primarily used for the reversible inactivation of specific brain regions.[1][2][3] Its high affinity and selectivity for GABAA receptors allow for the targeted suppression of neural activity, making it an invaluable asset for studying the causal role of different cortical areas in various physiological and behavioral processes, including learning, memory, and synaptic plasticity.[3][4][5] By mimicking the action of the brain's primary inhibitory neurotransmitter, GABA, muscimol induces hyperpolarization of neurons, effectively silencing them for a predictable duration.[6][7]
Mechanism of Action
Muscimol is a potent and selective agonist for the γ-aminobutyric acid type A (GABAA) receptor.[6][7] The GABAA receptor is a ligand-gated ion channel that, upon activation, increases chloride ion conductance into the neuron.[4] This influx of negatively charged ions leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This inhibitory effect is the basis for muscimol's utility in reversibly inactivating brain tissue. The binding of muscimol to the GABAA receptor can modulate synaptic plasticity, including the induction of long-term depression (LTD).[8][9]
Data Presentation
The following tables summarize quantitative data for the use of this compound in cortical plasticity studies, compiled from various research articles.
In Vivo Microinjection Parameters for Cortical Inactivation in Rodents
| Parameter | Species | Target Area | Muscimol Dose/Concentration | Infusion Volume | Infusion Rate | Approximate Duration of Effect | Reference(s) |
| Dose | Rat | Medial Prefrontal Cortex | 30 ng/µl, 100 ng/µl | Not Specified | Not Specified | Not Specified | [10] |
| Dose | Rat | Dorsal Hippocampus | 0.5 µg | 0.5 µl per side | 0.53 µl/min | 45-90 minutes post-infusion | [11] |
| Dose | Rat | Anterior Cingulate Cortex | 62.5 µ g/side , 125 µ g/side | Not Specified | Not Specified | At least 10 minutes | [12] |
| Concentration | Rat | Rostral Forelimb Area | 1.0 µg/µl | Not Specified | Not Specified | Not Specified | [13] |
| Concentration | Rat | Medial Prefrontal Cortex | 0.1 µg/µl, 0.2 µg/µl | Not Specified | Not Specified | Not Specified | [14] |
| Infusion Rate | Rat | Brain Stem Reticular Formation | 0.03-0.22 nmol | 50-200 nl | 190 nl/min | Not Specified | [2] |
In Vitro Application Parameters for Cortical Plasticity Studies
| Application | Preparation | Muscimol Concentration | Duration of Application | Observed Effect | Reference(s) |
| Long-Term Depression (LTD) Induction | Rat Hippocampal Slices | 10 µM | Not Specified | Induction of LTD | [8][15] |
| Long-Term Depression (LTD) Induction | Mouse Nucleus Accumbens Slices | 1 µM | 25 minutes | Induction of LTD in adolescent mice | [9] |
Experimental Protocols
In Vivo Reversible Inactivation of a Cortical Region in Rats
This protocol describes the procedure for transiently inactivating a specific cortical area using microinjection of this compound to study its role in a behavioral task.
Materials:
-
This compound (dissolved in sterile 0.9% saline)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microinjection pump and syringe
-
Guide cannulas and internal infusion cannulas
-
Dental cement
-
Surgical instruments
Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize the rat using an appropriate anesthetic agent and mount it in a stereotaxic frame.
-
Perform a craniotomy over the target cortical region.
-
Implant bilateral guide cannulas aimed at the desired coordinates, leaving the tip of the cannula just above the target site.
-
Secure the cannulas to the skull using dental cement and anchor screws.
-
Allow the animal to recover from surgery for at least one week.
-
-
Microinjection Procedure:
-
Gently restrain the awake and behaving animal.
-
Remove the dummy cannulas from the guide cannulas.
-
Insert the internal infusion cannulas, which should extend slightly beyond the tip of the guide cannulas into the target brain region.
-
Connect the infusion cannulas to the microinjection pump.
-
Infuse the desired volume and concentration of muscimol solution at a slow and steady rate (e.g., 190 nl/min) to allow for diffusion and minimize tissue damage.[2]
-
After the infusion is complete, leave the infusion cannulas in place for an additional minute to prevent backflow.
-
Replace the dummy cannulas.
-
-
Behavioral Testing:
Induction of Long-Term Depression (LTD) in Cortical Slices
This protocol outlines the steps for inducing LTD in acute cortical slices using muscimol, suitable for electrophysiological recordings.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF), chilled and continuously bubbled with 95% O2 / 5% CO2
-
Vibratome or tissue chopper
-
Incubation chamber
-
Electrophysiology rig (amplifier, digitizer, recording chamber, electrodes)
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and rapidly dissect the brain.
-
Submerge the brain in ice-cold, oxygenated aCSF.
-
Prepare coronal or sagittal cortical slices (e.g., 300-400 µm thick) using a vibratome.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at room temperature and allow them to recover for at least one hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber on the electrophysiology setup, continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the appropriate cortical layer to evoke synaptic responses and a recording electrode to measure field excitatory postsynaptic potentials (fEPSPs) or whole-cell postsynaptic currents.
-
Establish a stable baseline recording of synaptic responses for at least 20-30 minutes.
-
-
Muscimol Application:
-
Post-Muscimol Recording:
-
Continue recording synaptic responses for at least 60-90 minutes after the washout to determine if a long-lasting depression of synaptic transmission has been induced.
-
Visualizations
Signaling Pathway of Muscimol-Induced Long-Term Depression (LTD)
References
- 1. luminita.co [luminita.co]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Muscimol as an Experimental Tool in Neuroscience [eureka.patsnap.com]
- 4. How Muscimol Affects Human Cognition and Memory [eureka.patsnap.com]
- 5. Overview of Muscimol's Role in Cerebral Cortex Functions [eureka.patsnap.com]
- 6. Muscimol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Induction of a novel form of hippocampal long-term depression by muscimol: involvement of GABAA but not glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The GABAA receptor agonist muscimol induces an age- and region-dependent form of long-term depression in the mouse striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muscimol injected into the medial prefrontal cortex of the rat alters ethanol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muscimol Inactivation of the Dorsal Hippocampus Impairs Contextual Retrieval of Fear Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscimol-induced inactivation of the anterior cingulate cortex does not impair trace fear conditioning in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversible Inactivation of Rat Premotor Cortex Impairs Temporal Preparation, but not Inhibitory Control, During Simple Reaction-Time Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inactivation of Medial Prefrontal Cortex Impairs Time Interval Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Muscimol-induced long-term depression in the hippocampus: lack of dependence on extracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining Muscimol Hydrobromide with Optogenetics in Neural Circuit Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate network of neural circuits forms the foundation of all physiological and cognitive functions. A primary objective in neuroscience is to delineate the functional roles of specific neuronal populations and their interconnected pathways. This requires methodologies that can both selectively activate and inactivate distinct components of a circuit with high spatiotemporal precision.
Optogenetics provides unparalleled temporal and cell-type-specific control over neuronal activity through the use of light-sensitive proteins, known as opsins.[1][2][3] This technique allows for the precise activation or inhibition of genetically defined neuronal populations.[2][4][5]
Muscimol (B1676869) hydrobromide , a potent and selective agonist for the GABA-A receptor, serves as a powerful pharmacological tool for inducing temporary and reversible inactivation of targeted brain regions.[6] By mimicking the brain's primary inhibitory neurotransmitter, GABA, muscimol hyperpolarizes neurons, effectively silencing their activity.[6]
The combination of optogenetic stimulation with muscimol-mediated inactivation offers a robust experimental paradigm for dissecting the functional connectivity and hierarchical organization of neural circuits. This approach enables researchers to investigate the causal relationship between the activity of a specific pathway and a behavioral or physiological output, while simultaneously probing the necessity of a downstream or parallel brain region for that function. For instance, one can optogenetically activate a projection from the prefrontal cortex to the amygdala while inactivating a connected nucleus with muscimol to understand its role in processing fear-related signals.
These application notes provide a comprehensive overview and detailed protocols for the combined use of muscimol hydrobromide and optogenetics in neural circuit analysis.
Principles and Rationale for Combination
This compound: Pharmacological Inactivation
Muscimol is a structural analog of GABA and acts as a potent agonist at the ionotropic GABA-A receptor.[6] The binding of muscimol to the GABA-A receptor opens its intrinsic chloride channel, leading to an influx of chloride ions into the neuron. This influx hyperpolarizes the neuronal membrane, moving the membrane potential further from the threshold for firing an action potential and thus causing a potent and reversible inhibition of neuronal activity. Due to its ability to cross the blood-brain barrier, muscimol is an effective tool for in vivo studies. When administered via intracerebral microinjection, it allows for the temporary and localized inactivation of a specific brain region.
Optogenetics: Precise Neuronal Control
Optogenetics involves the introduction of genes encoding light-sensitive opsins into specific neuronal populations. The most commonly used opsins include:
-
Channelrhodopsin-2 (ChR2): A cation channel that, upon stimulation with blue light, depolarizes neurons, leading to their activation.
-
Halorhodopsin (NpHR) and Archaerhodopsin (Arch): Chloride and proton pumps, respectively, that hyperpolarize neurons upon stimulation with yellow or green light, leading to their inhibition.
The expression of these opsins can be targeted to specific cell types using viral vectors (e.g., adeno-associated viruses, AAVs) in combination with cell-type-specific promoters or Cre-Lox systems. Light is delivered to the brain region of interest via chronically implanted optical fibers, allowing for precise temporal control of neuronal activity in freely behaving animals.[5]
Synergy of the Combined Approach
The combination of these two powerful techniques allows for sophisticated experimental designs to probe the functional architecture of neural circuits. For example, a researcher can:
-
Dissect serial pathways: Optogenetically activate an upstream nucleus and observe a behavioral output. Then, inactivate a downstream nucleus with muscimol and repeat the optogenetic activation. If the behavioral output is abolished, it suggests that the downstream nucleus is a necessary relay in the circuit.
-
Investigate parallel pathways: Optogenetically stimulate one pathway while pharmacologically inactivating a parallel pathway to understand their relative contributions to a specific behavior.
-
Modulate network dynamics: Use muscimol to alter the overall excitability of a brain region and then use optogenetics to drive specific cell types within that region to understand how local network state influences the output of specific neuronal populations.
Data Presentation
The following tables provide examples of quantitative data that could be obtained from an experiment investigating the role of the prefrontal cortex (PFC) to basolateral amygdala (BLA) pathway in a fear conditioning paradigm, and the modulatory role of the central amygdala (CeA).
Table 1: Behavioral Data - Fear Conditioning (Freezing Behavior)
| Experimental Group | Treatment | Freezing Time (seconds) during Cue Presentation (Mean ± SEM) |
| Control (eYFP) | Saline in CeA | 15.2 ± 2.1 |
| ChR2 in PFC -> BLA | Saline in CeA | 45.8 ± 3.5 |
| ChR2 in PFC -> BLA | Muscimol in CeA | 18.5 ± 2.8 |
| Control (eYFP) | Muscimol in CeA | 14.9 ± 2.3 |
Table 2: Electrophysiological Data - In Vivo Single-Unit Recordings in BLA
| Experimental Condition | Light Stimulation of PFC Terminals in BLA | Firing Rate of BLA Principal Neurons (spikes/s) (Mean ± SEM) |
| Baseline | OFF | 2.5 ± 0.4 |
| Optogenetic Activation | ON (20 Hz) | 15.8 ± 1.9 |
| Muscimol in CeA + Optogenetic Activation | ON (20 Hz) | 16.2 ± 2.1 |
Experimental Protocols
This section provides a detailed protocol for an in vivo experiment in mice combining optogenetic activation of the PFC-BLA pathway with pharmacological inactivation of the CeA.
Viral Vector Preparation and Stereotaxic Injection
-
Virus Selection: Choose an AAV vector expressing ChR2 fused to a fluorescent reporter (e.g., eYFP) under a neuron-specific promoter (e.g., CaMKIIα for excitatory neurons). A control group should receive an AAV expressing only the fluorescent reporter.
-
Animal Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen) or a ketamine/xylazine mixture.
-
Stereotaxic Surgery:
-
Place the anesthetized mouse in a stereotaxic frame.
-
Level the skull.
-
Make a small incision in the scalp to expose the skull.
-
Drill a small craniotomy over the target injection site (PFC).
-
Lower a microinjection pipette containing the AAV vector to the precise coordinates of the PFC.
-
Infuse the virus at a slow rate (e.g., 100 nL/min) to a total volume of 500 nL.
-
Slowly retract the pipette and suture the scalp.
-
-
Post-operative Care: Administer analgesics and monitor the animal for recovery. Allow 3-4 weeks for optimal opsin expression.
Implantation of Optical Fiber and Guide Cannula
-
Combined Implant: For simultaneous optogenetic stimulation and drug infusion in different regions, a dual implant strategy is required. For this example, an optical fiber will be implanted over the BLA and a guide cannula over the CeA.
-
Second Stereotaxic Surgery:
-
Anesthetize the mouse as described previously.
-
Place the mouse in the stereotaxic frame and expose the skull.
-
Drill craniotomies over the BLA and CeA.
-
Slowly lower the optical fiber to the coordinates of the BLA.
-
Slowly lower the guide cannula to the coordinates of the CeA.
-
Secure the implants to the skull using dental cement.
-
-
Post-operative Care: Provide post-operative care as before and allow at least one week for recovery before behavioral experiments.
In Vivo Optogenetic Stimulation and Pharmacological Inactivation
-
Habituation: Habituate the animal to the behavioral testing room and to being connected to the fiber optic patch cord.
-
Muscimol Infusion:
-
Gently restrain the mouse and remove the dummy cannula from the guide cannula.
-
Insert an infusion cannula connected to a syringe pump.
-
Infuse this compound (e.g., 0.5 µg in 0.2 µL of saline) or saline as a control into the CeA at a slow rate (e.g., 100 nL/min).
-
Leave the infusion cannula in place for a few minutes to allow for diffusion before replacing it with the dummy cannula.
-
Allow 15-20 minutes for the muscimol to take effect before starting the behavioral task.
-
-
Optogenetic Stimulation:
-
Connect the implanted optical fiber to a laser or LED light source via a patch cord.
-
Deliver light of the appropriate wavelength (e.g., 473 nm for ChR2) at the desired frequency and pulse width (e.g., 20 Hz, 10 ms (B15284909) pulses). Light intensity should be calibrated to be effective without causing tissue damage (e.g., 5-10 mW at the fiber tip).
-
-
Behavioral Testing: Conduct the behavioral paradigm (e.g., fear conditioning recall) during optogenetic stimulation. Record and quantify the behavior of interest (e.g., freezing).
Histological Verification
-
Perfusion and Brain Extraction: At the end of the experiment, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Sectioning and Imaging: Extract the brain, post-fix in PFA, and then slice into thin sections using a vibratome or cryostat.
-
Verification: Use fluorescence microscopy to:
-
Confirm the expression of the opsin-reporter fusion protein in the PFC and its terminals in the BLA.
-
Verify the placement of the optical fiber tip in the BLA.
-
Confirm the location of the guide cannula tip in the CeA.
-
Visualizations
Signaling Pathway
Caption: Muscimol binds to the GABA-A receptor, leading to neuronal inhibition.
Experimental Workflow
Caption: Workflow for combining optogenetics and pharmacology.
Logical Relationship of Circuit Dissection
Caption: Dissecting the PFC-amygdala fear circuit.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Muscimol-induced inactivation of the ventral prefrontal cortex impairs counting performance in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fiber-optic Implantation for Chronic Optogenetic Stimulation of Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
Application Notes and Protocols: Stereotactic Surgery for Muscimol Hydrobromide Infusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscimol (B1676869) hydrobromide, a potent selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, serves as a powerful pharmacological tool for the temporary and reversible inactivation of specific brain regions.[1] Derived from the Amanita muscaria mushroom, its water solubility and stability make it a preferred agent for in vivo studies.[1] By mimicking the action of the principal inhibitory neurotransmitter, GABA, muscimol induces hyperpolarization of neurons, effectively silencing neural activity in a localized area.[1]
Stereotactic surgery is a minimally invasive technique that allows for the precise targeting of deep brain structures. This methodology is essential for the accurate delivery of neuroactive compounds like muscimol, enabling researchers to investigate the functional roles of specific brain nuclei in various physiological and behavioral processes. These application notes provide a comprehensive overview and detailed protocols for the stereotactic infusion of muscimol hydrobromide in rodent models.
Mechanism of Action: GABA-A Receptor Signaling
Muscimol exerts its inhibitory effects by binding to the ionotropic GABA-A receptor. This binding event potentiates the opening of the receptor's associated chloride (Cl-) channel, leading to an influx of negatively charged chloride ions. The increased intracellular Cl- concentration results in hyperpolarization of the neuronal membrane, making it less likely to fire an action potential in response to excitatory stimuli. This transient suppression of neuronal activity is the basis for its use in functional brain mapping studies.
Caption: Muscimol as a GABA-A receptor agonist.
Experimental Protocols
A standardized workflow is critical for the successful and reproducible stereotactic infusion of muscimol. The following protocols outline the key steps from solution preparation to post-operative care.
Caption: Stereotactic infusion experimental workflow.
Protocol 1: Preparation of this compound Solution
-
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% saline or artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
-
Procedure:
-
Calculate the required amount of this compound powder to achieve the desired concentration (e.g., 0.5 µg/µl).
-
Aseptically weigh the muscimol powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile saline or aCSF to the tube.
-
Vortex the solution until the muscimol is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Stereotactic Cannula Implantation Surgery (Rodent Model)
-
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Heating pad
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement and anchor screws
-
Surgical tools (scalpel, forceps, etc.)
-
Antiseptic solution and local anesthetic
-
Suturing material
-
-
Procedure:
-
Anesthetize the animal and ensure a surgical plane of anesthesia is reached.[2]
-
Shave the scalp and secure the animal in the stereotaxic frame.[3]
-
Apply a local anesthetic to the scalp.
-
Make a midline incision to expose the skull.
-
Clean and dry the skull surface.
-
Identify Bregma and Lambda and adjust the head to a flat-skull position.[3]
-
Determine the stereotaxic coordinates for the target brain region from a rodent brain atlas.
-
Mark the injection site on the skull.
-
Drill a burr hole at the marked location, being careful not to damage the underlying dura mater.[3]
-
Implant anchor screws into the skull to secure the dental cement.[3]
-
Slowly lower the guide cannula to the predetermined dorsal-ventral (DV) coordinate.
-
Secure the cannula to the skull and anchor screws using dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the incision around the implant.
-
Provide post-operative care, including analgesics and a warm recovery environment.[4]
-
Protocol 3: this compound Infusion Procedure
-
Materials:
-
Muscimol solution
-
Internal infusion cannula
-
Microinfusion pump and syringe
-
PE tubing
-
-
Procedure:
-
Gently restrain the animal and remove the dummy cannula.
-
Connect the internal infusion cannula to the microinfusion pump via PE tubing and prime the system with the muscimol solution.
-
Insert the internal infusion cannula into the guide cannula; it should extend slightly beyond the tip of the guide cannula to reach the target site.
-
Infuse the muscimol solution at a slow, controlled rate (e.g., 0.1-0.25 µl/min) to minimize tissue damage and backflow.[5]
-
After the infusion is complete, leave the injection needle in place for an additional 1-5 minutes to allow for diffusion of the solution away from the needle tip.[6]
-
Slowly withdraw the internal cannula and replace the dummy cannula.
-
Return the animal to its home cage and proceed with behavioral testing after an appropriate delay for the drug to take effect.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the stereotactic infusion of this compound from various studies.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₇BrN₂O₂ |
| Molecular Weight | 195.01 g/mol |
| Mechanism of Action | Potent GABA-A Receptor Agonist |
| Vehicle | 0.9% Saline or aCSF |
| Storage | -20°C (solution) |
Table 2: Summary of Stereotactic Infusion Parameters for Muscimol in Rodents
| Brain Region | Animal Model | Coordinates (from Bregma) | Infusion Volume (per side) | Infusion Rate | Reference |
| Medial Prefrontal Cortex | Rat | AP: +2.0, ML: ±1.3 | 0.3 µl | Not Specified | [7] |
| Dorsal Hippocampus | Mouse | AP: -2.45, ML: ±2.15, DV: -1.6 | Not Specified | Not Specified | [8] |
| Ventral Hippocampus | Rat | AP: -4.4, ML: ±5.2, DV: -7.2 | 1 µl | Not Specified | [9] |
| Lateral & Basal Amygdala | Rat | Not Specified | 0.5 µl | Not Specified | [10] |
| Substantia Nigra | Rat | AP: -3.0, ML: ±2.0, DV: -0.8 | 0.5 µl | 0.1 µl/min | [6] |
| Dorsal Striatum | Rat | AP: +0.92, ML: ±0.3, DV: -0.5 | 0.5 µl | 0.1 µl/min | [6] |
AP: Anteroposterior, ML: Mediolateral, DV: Dorsoventral (in mm)
Table 3: Dose-Response to this compound Infusion in Specific Brain Regions
| Brain Region | Animal Model | Dose (per side) | Behavioral/Physiological Outcome | Reference |
| Medial Prefrontal Cortex | Rat | 17.5, 30, 100, 300 ng | Decreased ethanol (B145695) self-administration at 30 and 100 ng. | [11] |
| Medial Prefrontal Cortex | Rat | 0.1, 0.2 µg | Impaired time interval discrimination. | [12] |
| Dorsal Hippocampus | Rat | 0.5 µg | Impaired contextual retrieval of fear memory. | [13] |
| Amygdala (Lateral & Basal) | Rat | 0.5 µg | Prevents fear conditioning. | [10] |
| Substantia Nigra | Rat | 5, 15, 30 ng | Dose-related increase in rotational behavior. | [6] |
| Infralimbic Cortex | Rat | 0.5 µg | No effect on passive avoidance memory consolidation. | [14] |
Troubleshooting and Considerations
-
Cannula Clogging: Ensure dummy cannulas are properly seated. If clogging occurs, gently attempt to clear with a stylet.
-
Incorrect Targeting: Histological verification post-experiment is crucial to confirm cannula placement. Use of a dye (e.g., methylene (B1212753) blue) in pilot studies can aid in visualizing the infusion spread.
-
Behavioral Variability: Anesthesia, surgical trauma, and stress can influence behavioral outcomes. Allow for adequate recovery time post-surgery.
-
Dose-Response: The optimal dose of muscimol should be determined empirically for each brain region and behavioral paradigm, as over-inactivation can lead to unintended effects or spread to adjacent structures.
Conclusion
Stereotactic infusion of this compound is a valuable technique for elucidating the causal role of specific brain regions in behavior and physiology. Adherence to detailed and standardized protocols is paramount for obtaining reliable and reproducible data. The information provided in these application notes serves as a comprehensive guide for researchers employing this powerful methodology in their investigations.
References
- 1. Muscimol - Wikipedia [en.wikipedia.org]
- 2. rwdstco.com [rwdstco.com]
- 3. mcgill.ca [mcgill.ca]
- 4. Brain Cannula Placement in Rats using Stereotaxic Frame | Animals in Science [queensu.ca]
- 5. olac.berkeley.edu [olac.berkeley.edu]
- 6. Enhanced muscimol-induced behavioral responses after 6-OHDA lesions: relevance to susceptibility for self-mutilation behavior in neonatally lesioned rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct effects of prefrontal and parietal cortex inactivations on an accumulation of evidence task in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anxiolytic-Like Effects and Increase in Locomotor Activity Induced by Infusions of NMDA into the Ventral Hippocampus in Rat: Interaction with GABAergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional inactivation of the lateral and basal nuclei of the amygdala by muscimol infusion prevents fear conditioning to an explicit conditioned stimulus and to contextual stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muscimol injected into the medial prefrontal cortex of the rat alters ethanol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inactivation of Medial Prefrontal Cortex Impairs Time Interval Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Muscimol Inactivation of the Dorsal Hippocampus Impairs Contextual Retrieval of Fear Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Effect of prefrontal infralimbic cortex GABAA receptor agitating on passive avoidance memory consolidation of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Muscimol Hydrobromide: A Versatile Tool for Epilepsy Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Muscimol (B1676869) hydrobromide, a potent and selective agonist of the γ-aminobutyric acid type A (GABA-A) receptor, serves as an invaluable pharmacological tool in the field of epilepsy research.[1][2] Derived from the Amanita muscaria mushroom, muscimol's ability to enhance inhibitory neurotransmission provides a powerful mechanism for investigating the fundamental processes of epileptogenesis, seizure propagation, and for the preclinical evaluation of novel anti-epileptic therapies.[1][2] Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide and is often associated with an imbalance between excitatory and inhibitory signaling in the brain.[1] By activating GABA-A receptors, muscimol potentiates the influx of chloride ions into neurons, leading to hyperpolarization and a subsequent decrease in neuronal excitability, thereby counteracting the hyperexcitability inherent in seizure states.[3]
These application notes provide a comprehensive overview of the utility of muscimol hydrobromide in epilepsy research, including detailed experimental protocols and quantitative data to guide study design and execution.
Mechanism of Action: Potentiation of GABAergic Inhibition
Muscimol exerts its effects by directly binding to and activating GABA-A receptors, which are ligand-gated ion channels responsible for the majority of fast inhibitory neurotransmission in the central nervous system.[4][5] The GABA-A receptor is a pentameric protein complex that forms a chloride-permeable pore. The binding of an agonist, such as GABA or muscimol, induces a conformational change that opens the channel, allowing chloride ions to flow into the cell down their electrochemical gradient. This influx of negatively charged ions hyperpolarizes the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This enhanced inhibition is the primary mechanism by which muscimol can suppress or prevent seizure activity.[1]
Applications in Epilepsy Research
This compound is employed in a variety of experimental paradigms to:
-
Induce or Modulate Seizures in Animal Models: While seemingly counterintuitive, focal application of muscimol can be used to create specific lesion models or to study network excitability. However, its primary use is in preventing or suppressing seizures induced by chemoconvulsants or electrical stimulation.
-
Investigate the Role of GABAergic System in Epileptogenesis: By selectively activating GABA-A receptors in specific brain regions, researchers can dissect the contribution of inhibitory circuits to the initiation and spread of seizure activity.
-
Screen for Potential Anti-Epileptic Drugs (AEDs): Muscimol can be used as a positive control or as a tool to validate seizure models used for screening novel AEDs that may act through GABAergic mechanisms.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies utilizing this compound in epilepsy research.
Table 1: Effective Doses of this compound in Rodent Seizure Models
| Animal Model | Administration Route | Effective Dose | Observed Effect | Reference |
| Topical Penicillin-induced Seizures (Rat) | Systemic (i.p.) | 7 µmol/kg | Blocked seizures | [6] |
| Metrazol-induced Generalized Convulsions (Rat) | Systemic (i.p.) | 7 µmol/kg | Delayed onset of seizures | [6] |
| Acetylcholine-induced Focal Seizures (Rat) | Epidural | 0.5 mM | Reduced seizure duration | [7] |
| Acetylcholine-induced Focal Seizures (Rat) | Epidural | 2.5 mM | Completely prevented seizures | [8] |
| Pilocarpine-induced Focal Seizures (Rat) | Intrahippocampal | 5 µg (encapsulated) | Slower rise in seizure behavior scores | [9] |
| Flurothyl-induced Seizures (Developing Rat) | Intranigral Infusion | Dose-dependent | Facilitated seizure development | [10] |
| Pentylenetetrazole Seizure Threshold (Rat) | Intrasubthalamic (acute) | 30-60 ng/hemisphere | Significant antiseizure effects | [11] |
| Pentylenetetrazole Seizure Threshold (Rat) | Intrasubthalamic (chronic) | 300-600 ng/day | Significant long-lasting antiseizure effects | [11] |
Table 2: Electrophysiological Effects of this compound
| Preparation | Muscimol Concentration | Electrophysiological Parameter | Effect | Reference |
| Rat Neocortex (in vivo) | 0.5 mM (transmeningeal) | EEG Seizure Duration Ratio | Reduced from 0.30 to 0 | [7] |
| Rat Neocortex (in vivo) | 5.0 mM (transmeningeal) | Multineuronal Firing Rate | Decreased from 7.0 to 3.7 spikes/s | [7] |
| Immature Rat Hippocampal Slices | Not specified | Input Conductance of Pyramidal Cells | Increased 2-3 fold | [12] |
| Baboon (Papio papio) | 0.25-1.0 mg/kg (i.v.) | EEG Background Rhythms | Slowing, appearance of spikes and polyspikes | [13] |
Experimental Protocols
Protocol 1: Systemic Administration for Generalized Seizure Models
This protocol describes the systemic administration of this compound to assess its effect on generalized seizures induced by a chemical convulsant.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Chemical convulsant (e.g., Pentylenetetrazol - PTZ)
-
Experimental animals (e.g., adult male Sprague-Dawley rats)
-
Syringes and needles for injection
-
Observation chamber for seizure scoring
Procedure:
-
Preparation of Muscimol Solution: Dissolve this compound in sterile saline to the desired concentration. For example, to achieve a dose of 7 µmol/kg in a 250g rat with an injection volume of 1 ml/kg, the concentration would be 1.75 µmol/ml.
-
Animal Acclimation: Allow animals to acclimate to the experimental room for at least 1 hour before the experiment.
-
Muscimol Administration: Administer the prepared muscimol solution via intraperitoneal (i.p.) injection. A control group should receive an equivalent volume of sterile saline.
-
Pre-treatment Time: Allow a pre-treatment period of 30 minutes for the muscimol to distribute and exert its effects.
-
Induction of Seizures: Administer the chemical convulsant (e.g., PTZ at a convulsant dose) via i.p. or subcutaneous injection.
-
Seizure Observation and Scoring: Immediately place the animal in the observation chamber and record seizure activity for a predefined period (e.g., 30 minutes). Seizures can be scored using a standardized scale (e.g., Racine scale). Parameters to measure include latency to the first seizure, seizure duration, and seizure severity.
-
Data Analysis: Compare the seizure parameters between the muscimol-treated and control groups using appropriate statistical tests.
Protocol 2: Focal Application for Investigating Seizure Propagation
This protocol details the direct application of this compound to a specific brain region to study its effect on focal seizures.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic agent
-
Stereotaxic apparatus
-
Microinjection pump and syringe
-
Cannula for drug delivery
-
EEG recording system with electrodes
-
Seizure-inducing agent for focal application (e.g., penicillin, 4-aminopyridine)
Procedure:
-
Animal Surgery: Anesthetize the animal and place it in a stereotaxic frame. Perform a craniotomy over the target brain region (e.g., hippocampus, neocortex). Implant a guide cannula for drug delivery and recording electrodes for EEG monitoring. Allow for a recovery period.
-
Preparation of Muscimol Solution: Dissolve this compound in aCSF to the desired concentration (e.g., 0.5 mM).
-
Baseline Recording: Record baseline EEG activity for a stable period before any intervention.
-
Induction of Focal Seizures: Induce focal seizures by applying a proconvulsant agent (e.g., penicillin) to the target brain region.
-
Muscimol Microinjection: Once stable focal seizure activity is established, infuse the muscimol solution through the cannula into the seizure focus at a slow and controlled rate using a microinjection pump. A control group should receive an equivalent volume of aCSF.
-
EEG Monitoring: Continuously record EEG throughout the experiment to monitor changes in seizure frequency, duration, and amplitude following muscimol administration.
-
Behavioral Observation: Concurrently observe and score any behavioral manifestations of seizures.
-
Histological Verification: At the end of the experiment, perfuse the animal and process the brain tissue for histological verification of the cannula and electrode placements.
-
Data Analysis: Analyze the EEG data to quantify the effects of muscimol on seizure parameters.
References
- 1. Examination of Muscimol-Induced Symptomatic Relief in Epilepsy [eureka.patsnap.com]
- 2. Muscimol and Its Use in Anticonvulsant Therapy [eureka.patsnap.com]
- 3. Muscimol and Its Inhibitory Control on Reflex Actions [eureka.patsnap.com]
- 4. Regulation of GABAA Receptor Gene Expression and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GABAA Receptors, Seizures, and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anticonvulsant effects of muscimol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transmeningeal muscimol can prevent focal EEG seizures in the rat neocortex without stopping multineuronal activity in the treated area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EPIDURAL-AND-SUBDURAL-MUSCIMOL-DELIVERIES-IN-RATS-AND-MONKEYS--RESPECTIVELY--PREVENT-FOCAL-SEIZURES-AT-CONCENTRATIONS-THAT-CAUSE-NO-BEHAVIORAL-SIDE-EFFECTS [aesnet.org]
- 9. Effectiveness of muscimol-containing microparticles against pilocarpine-induced focal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nigral infusions of muscimol or bicuculline facilitate seizures in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute and chronic convection-enhanced muscimol delivery into the rat subthalamic nucleus induces antiseizure effects associated with high responder rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of 4-aminopyridine-induced epileptogenesis by the GABAA agonist muscimol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electroencephalographic and behavioral effects of a GABA agonist (muscimol) on photosensitive epilepsy in the baboon, papio papio - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Anxiety and Depression with Muscimol Hydrobromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscimol (B1676869) hydrobromide, a potent and selective agonist of the γ-aminobutyric acid type A (GABA-A) receptor, serves as a critical pharmacological tool in the investigation of anxiety and depression.[1][2] As the primary inhibitory neurotransmitter in the central nervous system, GABA plays a crucial role in regulating neuronal excitability. Consequently, dysregulation of the GABAergic system has been implicated in the pathophysiology of various neuropsychiatric disorders, including anxiety and depression. Muscimol, by directly activating GABA-A receptors, mimics the effects of GABA, leading to a reduction in neuronal activity and producing anxiolytic and sedative effects.[1][2] These properties make it an invaluable compound for elucidating the underlying mechanisms of these disorders and for the preclinical assessment of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for utilizing Muscimol hydrobromide in preclinical models of anxiety and depression. It is intended to guide researchers in the design and execution of robust and reproducible studies.
Mechanism of Action: GABA-A Receptor Signaling
Muscimol exerts its effects by binding to and activating the GABA-A receptor, a ligand-gated ion channel. This receptor is a pentameric protein complex that forms a chloride ion (Cl-) selective pore. The binding of GABA, or an agonist like muscimol, induces a conformational change in the receptor, opening the channel and allowing an influx of Cl- ions into the neuron. This influx hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential, thereby producing an inhibitory effect on neurotransmission. This fundamental mechanism underlies the anxiolytic, sedative, and potential antidepressant effects of this compound.
Caption: GABA-A Receptor Signaling Pathway activated by Muscimol.
Application in Preclinical Models of Anxiety and Depression
This compound is widely used in various behavioral paradigms in rodents to model and investigate anxiety and depression. The following sections detail the protocols for the most common tests and present available quantitative data on the effects of muscimol.
Anxiety Models
1. Open Field Test (OFT)
The Open Field Test is a widely used assay to assess general locomotor activity and anxiety-like behavior in rodents.[3] Animals with higher levels of anxiety tend to spend more time in the periphery of the open field (thigmotaxis) and less time in the center.
Experimental Protocol: Open Field Test
-
Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material. The arena is typically divided into a central zone and a peripheral zone by video tracking software.
-
Animal Handling: Handle animals for several days prior to testing to reduce stress. On the test day, allow animals to acclimate to the testing room for at least 30-60 minutes.
-
Drug Administration: Administer this compound (e.g., intraperitoneally, i.p.) at the desired doses (e.g., 0.5, 1.5, and 4.0 mg/kg) or vehicle control. The timing of administration before the test should be consistent (e.g., 15-30 minutes).[4]
-
Procedure: Gently place the animal in the center of the open field and allow it to explore freely for a set duration (e.g., 5-10 minutes).
-
Data Collection: A video camera mounted above the arena records the session. Automated tracking software is used to measure parameters such as:
-
Total distance traveled (cm)
-
Time spent in the center zone (s)
-
Number of entries into the center zone
-
Time spent in the peripheral zone (s)
-
-
Data Analysis: Compare the data between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A decrease in the time spent in the center and fewer entries into the center are indicative of anxiogenic-like effects, while an increase suggests anxiolytic-like effects. It is important to also consider the total distance traveled, as a sedative effect of the drug could confound the interpretation of anxiety-like behavior.
Quantitative Data: Muscimol in the Open Field Test
| Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Interpretation | Reference |
| 0 (Vehicle) | Baseline | - | [4] |
| 0.5 | No significant change | No sedative effect at this dose. | [4] |
| 1.5 | No significant change | No sedative effect at this dose. | [4] |
| 4.0 | Significantly decreased | Sedative effect observed at a high dose. | [4] |
2. Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely validated test for assessing anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[5][6]
Experimental Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 50 cm).
-
Animal Handling: Similar to the OFT, handle animals and allow for acclimation.
-
Drug Administration: Administer this compound or vehicle at desired doses and a consistent time before the test.
-
Procedure: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a set duration (e.g., 5 minutes).
-
Data Collection: A video camera records the session. The primary measures are:
-
Time spent in the open arms (s)
-
Number of entries into the open arms
-
Time spent in the closed arms (s)
-
Number of entries into the closed arms
-
-
Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect. The total number of arm entries can be used as a measure of general activity.
Quantitative Data: Muscimol in the Elevated Plus Maze
| Dose (mg/kg) | % Time in Open Arms | % Open Arm Entries | Interpretation |
| Vehicle | ~15% | ~20% | Baseline anxiety-like behavior |
| Muscimol (low dose) | Increased | Increased | Anxiolytic effect |
| Muscimol (high dose) | Decreased | Decreased | Sedative effect confounding anxiety measure |
Note: While the general dose-dependent effects are established, specific quantitative values can vary between studies depending on the rodent strain, specific protocol, and muscimol dosage.
Caption: Experimental workflow for the Elevated Plus Maze test.
Depression Models
1. Forced Swim Test (FST)
The Forced Swim Test, also known as the Porsolt test, is a widely used model to screen for antidepressant-like activity.[7][8] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture, which is interpreted as a state of behavioral despair. Antidepressant treatments typically reduce the duration of immobility.[9]
Experimental Protocol: Forced Swim Test
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Animal Handling: Acclimate animals to the testing room.
-
Drug Administration: Administer this compound or vehicle at desired doses and a consistent time before the test.
-
Procedure: Gently place the animal into the water-filled cylinder. The total test duration is typically 6 minutes. The first 2 minutes are considered an acclimation period, and behavior is scored during the last 4 minutes.
-
Data Collection: A trained observer manually scores the duration of immobility, or a video recording is analyzed. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Data Analysis: A significant decrease in the duration of immobility in the muscimol-treated group compared to the vehicle group suggests an antidepressant-like effect.
Quantitative Data: Muscimol in the Forced Swim Test
2. Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant-like activity in mice.[10][11] Similar to the FST, it is based on the principle of learned helplessness, where mice suspended by their tails will eventually cease struggling and become immobile.
Experimental Protocol: Tail Suspension Test
-
Apparatus: A suspension bar and a means to attach the mouse's tail (e.g., adhesive tape). The mouse should be suspended high enough to prevent it from reaching any surfaces.
-
Animal Handling: Acclimate mice to the testing room.
-
Drug Administration: Administer this compound or vehicle at desired doses and a consistent time before the test.
-
Procedure: Securely attach the mouse's tail to the suspension bar with tape, approximately 1-2 cm from the tip. The test duration is typically 6 minutes.[12]
-
Data Collection: The duration of immobility is recorded by a trained observer or an automated system. Immobility is defined as the absence of any limb or body movements, except for slight respiratory movements.[12]
-
Data Analysis: A significant reduction in the duration of immobility in the muscimol-treated group compared to the vehicle group indicates a potential antidepressant-like effect.
Quantitative Data: Muscimol in the Tail Suspension Test
References
- 1. Neuropharmacological Effects of Muscimol in Animal Models [eureka.patsnap.com]
- 2. Muscimol - Wikipedia [en.wikipedia.org]
- 3. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 4. researchgate.net [researchgate.net]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of commonly used tests in experimental depression studies according to behavioral patterns of rodents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Muscimol Hydrobromide Microinjections
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Muscimol (B1676869) hydrobromide in microinjection experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Question: My muscimol microinjection produced no observable behavioral effect. What are the possible causes and solutions?
Answer:
Several factors could lead to a lack of behavioral effect. A systematic approach to troubleshooting is recommended.
-
Inactive Compound: Muscimol hydrobromide solutions can degrade. Ensure your solution is fresh and has been stored correctly.
-
Incorrect Injection Site: The cannula may not have reached the target brain region. Post-mortem histological verification is crucial to confirm the injection placement.
-
Insufficient Dose: The concentration or volume of muscimol may be too low to effectively inactivate the target region. Refer to the literature for dose-response studies in your target area or conduct a pilot study to determine the optimal dose.
-
Clogged Cannula: The injection cannula may be blocked, preventing the delivery of the solution. Ensure the cannula is patent before and after the injection procedure.
Here is a logical workflow to diagnose this issue:
Question: I am observing off-target effects. How can I minimize them?
Answer:
Off-target effects can arise from the diffusion of muscimol to adjacent brain structures.
-
Reduce Injection Volume and Rate: Use the smallest effective volume and a slow infusion rate to limit the spread of the drug.
-
Optimize Concentration: A lower concentration may be sufficient to inactivate the target region without affecting neighboring areas.
-
Control Injections: Injecting an inactive vehicle (e.g., saline or artificial CSF) into the target region and muscimol into a nearby control region can help differentiate between specific and non-specific effects. Histological analysis can help estimate the spread of the injected substance by co-injecting a dye.[1][2]
Frequently Asked Questions (FAQs)
What is this compound?
This compound is the salt form of muscimol, a potent and selective agonist for the GABA-A receptor.[3][4][5] By mimicking the action of the primary inhibitory neurotransmitter GABA, muscimol can be used to temporarily and reversibly inactivate specific brain regions.[3]
How should I prepare and store this compound solutions?
-
Solubility: this compound is soluble in water (>10 mg/mL) and DMSO (10 mg/mL).[4][5] For in vivo experiments, it is typically dissolved in sterile saline or artificial cerebrospinal fluid (aCSF).
-
Storage: Store the solid compound in a cool, dry, and dark place, often at 2-8°C.[5][6] Solutions should be prepared fresh for each experiment. If short-term storage is necessary, aliquot and freeze at -20°C or -80°C to minimize freeze-thaw cycles.[4][6]
What are the critical safety precautions for handling this compound?
Muscimol is a potent neurotoxin and should be handled with care.[7]
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety goggles.[6]
-
Ventilation: Handle the solid compound in a well-ventilated area or under a fume hood to avoid inhalation.[6]
-
Spill and Disposal: Clean up spills immediately using appropriate procedures and dispose of contaminated materials according to your institution's guidelines.[7]
-
Exposure: Avoid contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.[6][7]
How can I verify the injection site?
Post-mortem histological verification is essential to confirm the accurate placement of the microinjection.[1][8][9][10]
-
Perfusion and Brain Extraction: After the experiment, perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).[2]
-
Sectioning: Cryosection the brain into thin slices (e.g., 40-50 µm).[2][8]
-
Staining: Stain the sections with a Nissl stain, such as cresyl violet, to visualize the cellular morphology and identify the cannula track.[8][9]
-
Visualization: The injection site can be identified by the physical track of the cannula and, if used, the spread of a co-injected dye.[1]
Data Presentation
The following table summarizes common quantitative parameters for this compound microinjections from various studies. Note that optimal parameters will vary depending on the target brain region, species, and desired behavioral outcome.
| Parameter | Species | Target Brain Region | Concentration | Volume | Key Finding | Reference |
| Concentration | Monkey | Premotor Cortex | 5 µg/µl | 1.0 µl | Behavioral deficits primarily observed during the 10-minute injection period. | [11] |
| Dose | Rat | Cerebellar Fastigial Nucleus | 1.25, 2.5, 5.0 µg | Not specified | Dose-dependent exacerbation of stress-induced gastric mucosal damage. | [12] |
| Dose | Rat | Arcuate Nucleus | 5 and 10 nmol | Not specified | Sexually dimorphic effects on metabolism, body temperature, and ventilation. | [13] |
| Concentration | Rat | Amygdala | 1 µg/µl | 0.5 µl | Impaired fear conditioning. | [2] |
Experimental Protocols
Detailed Methodology for this compound Microinjection
This protocol provides a general framework. Specific parameters should be optimized for your experimental needs.
-
Preparation of Muscimol Solution:
-
On the day of the experiment, dissolve this compound powder in sterile 0.9% saline or aCSF to the desired final concentration (e.g., 1 µg/µl).
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Keep the solution on ice and protected from light.
-
-
Surgical Procedure:
-
Anesthetize the animal using an approved protocol.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Slowly lower the injection cannula to the predetermined stereotaxic coordinates.
-
-
Microinjection:
-
Connect the injection cannula to a microsyringe pump.
-
Infuse the muscimol solution at a slow rate (e.g., 0.1 µl/min) to minimize tissue damage and limit diffusion.
-
After the infusion is complete, leave the cannula in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon retraction.
-
Slowly retract the cannula.
-
-
Post-operative Care and Behavioral Testing:
-
Suture the incision and provide post-operative care as per your institution's guidelines.
-
Allow for a recovery period before commencing behavioral testing. The timing of testing will depend on the specific research question and the known onset and duration of muscimol's effects.
-
-
Histological Verification:
Visualizations
Muscimol Signaling Pathway
Experimental Workflow for Microinjection Studies
References
- 1. researchgate.net [researchgate.net]
- 2. Imaging the spread of reversible brain inactivations using fluorescent muscimol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Muscimol HBr: A Comprehensive Guide - Canna Health Amsterdam ® [cannahealthamsterdam.com]
- 4. Muscimol HBr | GABA Receptor | TargetMol [targetmol.com]
- 5. ≥98% (HPLC), GABAA receptor agonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. Challenges in Muscimol Handling and Storage [eureka.patsnap.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Differential effects of muscimol microinjection into dorsal and ventral aspects of the premotor cortex of monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Muscimol microinjection into cerebellar fastigial nucleus exacerbates stress-induced gastric mucosal damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Muscimol microinjected in the arcuate nucleus affects metabolism, body temperature & ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing diffusion and off-target effects of Muscimol hydrobromide.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Muscimol (B1676869) hydrobromide. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to minimize diffusion and prevent off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Muscimol hydrobromide and what is its primary mechanism of action?
A1: this compound is the salt form of muscimol, a potent and selective agonist for the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Its primary mechanism of action is to mimic the effect of the principal inhibitory neurotransmitter, GABA, by binding to and activating GABA-A receptors.[1][4] This activation increases the influx of chloride ions into the neuron, leading to hyperpolarization and a reduction in neuronal excitability, which results in sedative, hypnotic, and hallucinogenic effects.[5][6]
Q2: What are the main challenges when using Muscimol for targeted brain inactivation?
A2: The primary challenges are the diffusion of the molecule from the injection site and the potential for off-target effects.[7][8] The spread of muscimol can be larger than anticipated, leading to the inactivation of unintended brain regions and complicating the interpretation of behavioral data.[8] Off-target effects can arise from its action on different GABA-A receptor subunit compositions or unintended interactions with other neurotransmitter systems, although the latter is considered minimal.[2]
Q3: How can I visualize the spread of Muscimol in my experiments?
A3: A validated method is to use a fluorophore-conjugated muscimol molecule (FCM).[7][9] Histological analysis of the fluorescent signal allows for the visualization of the drug's spread, which is typically restricted to 0.5 to 1 mm from the injection site.[7][9][10] Myelinated fiber tracts can act as barriers, influencing the shape of the diffusion.[7][9]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in water and Dimethyl sulfoxide (B87167) (DMSO).[1][11] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. In a solvent, it should be stored at -80°C for up to 1 year.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected behavioral effects | 1. Diffusion to adjacent brain structures. 2. Incorrect cannula placement. 3. Dose is too high. | 1. Reduce the infusion volume and/or concentration. Use a fluorescently-tagged muscimol to verify the spread.[7][9] 2. Perform histological verification of the cannula track post-experiment.[12] 3. Conduct a dose-response curve to determine the minimal effective dose for the desired effect. |
| Inconsistent results between subjects | 1. Variability in injection coordinates. 2. Clogged injection cannula. 3. Individual differences in sensitivity. | 1. Ensure precise and consistent stereotaxic targeting.[13] 2. Check the cannula for blockage before and after infusion. 3. Increase the number of subjects to account for biological variability. |
| No observable effect | 1. Dose is too low. 2. Inactivation of the incorrect brain region. 3. Degradation of the Muscimol solution. | 1. Increase the concentration or volume of the infusate. 2. Verify cannula placement through histology.[12] 3. Prepare fresh solutions of this compound for each experiment. |
| Difficulty dissolving Muscimol HBr | 1. Incorrect solvent. 2. Insufficient mixing. | 1. Use water or DMSO.[1][11] 2. Sonication is recommended to aid dissolution in DMSO.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Determine the Desired Concentration: Based on previous literature and your experimental needs, determine the target concentration (e.g., 1 µg/µl).[12]
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile physiological saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) to the tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. For DMSO solutions, sonication may be necessary.[11]
-
Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube.
-
Storage: Use the solution immediately or aliquot and store at -80°C for future use.[11]
Protocol 2: Microinjection for Reversible Brain Inactivation
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.
-
Surgical Procedure: Perform a craniotomy over the target brain region.
-
Cannula Implantation: Slowly lower a guide cannula to the predetermined coordinates. Secure the cannula to the skull with dental cement.
-
Recovery: Allow the animal to recover from surgery for a minimum of one week.
-
Infusion: On the day of the experiment, gently restrain the animal and insert an internal cannula that extends slightly beyond the guide cannula.
-
Microinfusion: Connect the internal cannula to a microsyringe pump. Infuse the Muscimol solution at a slow and constant rate (e.g., 0.1-0.5 µl/min) to minimize backflow and tissue damage.[14]
-
Diffusion Time: Allow sufficient time for the drug to diffuse and take effect (typically 15-60 minutes) before behavioral testing.[8]
-
Control Group: A control group receiving vehicle (e.g., saline) infusions should always be included.[13]
Quantitative Data Summary
| Parameter | Value | Species | Brain Region | Reference |
| Infusion Volume | 0.05 - 0.5 µl | Rat | Thalamic Reticular Nucleus, Dorsal Hippocampus | [8][12][14] |
| Concentration | 1 µg/µl | Rat | Dorsal Hippocampus | [12] |
| Diffusion Radius (15 min post-injection) | ~1.3 mm (5.25 mm² area) | Rat | Thalamic Reticular Nucleus | [8] |
| Diffusion Radius (60 min post-injection) | ~1.6-1.8 mm (8-12 mm² area) | Rat | Thalamic Reticular Nucleus | [8] |
| Rostrocaudal Spread (15 min) | 1.7 mm | Rat | Thalamic Reticular Nucleus | [8] |
| Rostrocaudal Spread (60 min) | 2.0 - 2.5 mm | Rat | Thalamic Reticular Nucleus | [8] |
| Fluorescent Muscimol Spread | 0.5 - 1.0 mm | Rat | Amygdala, Prefrontal Cortex | [7][9] |
Visualizations
Caption: GABAergic signaling pathway and the action of Muscimol.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: General experimental workflow for in-vivo Muscimol studies.
References
- 1. Exploring Muscimol HBr: A Comprehensive Guide - Canna Health Amsterdam ® [cannahealthamsterdam.com]
- 2. Muscimol - Wikipedia [en.wikipedia.org]
- 3. cannastoreams.gr [cannastoreams.gr]
- 4. canatura.com [canatura.com]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Muscimol Affects Human Cognition and Memory [eureka.patsnap.com]
- 7. Imaging the spread of reversible brain inactivations using fluorescent muscimol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscimol diffusion after intracerebral microinjections: a reevaluation based on electrophysiological and autoradiographic quantifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imaging the spread of reversible brain inactivations using fluorescent muscimol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Muscimol HBr | GABA Receptor | TargetMol [targetmol.com]
- 12. Muscimol Inactivation of the Dorsal Hippocampus Impairs Contextual Retrieval of Fear Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Microinjections of muscimol into lateral superior colliculus disrupt orienting and oral movements in the formalin model of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Muscimol hydrobromide concentration for behavioral assays.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals using Muscimol (B1676869) hydrobromide in behavioral assays.
Frequently Asked Questions (FAQs)
Q1: What is Muscimol hydrobromide and what is its primary mechanism of action? A1: this compound is the hydrobromide salt form of muscimol, a psychoactive isoxazole (B147169) compound found in Amanita muscaria mushrooms.[1][2] It is structurally similar to gamma-aminobutyric acid (GABA), the brain's main inhibitory neurotransmitter.[2][3] Its primary mechanism of action is as a potent agonist at GABA-A receptors.[1][4] When muscimol binds to these receptors, it mimics the action of GABA, increasing the flow of chloride ions into neurons.[4] This influx leads to hyperpolarization, which decreases neuronal excitability, producing sedative, hypnotic, and anxiolytic effects.[1][4][5]
Q2: How should I prepare and store this compound solutions? A2: this compound is soluble in water, 0.05 M HCl, and PBS (pH 7.2).[6][7] For long-term storage, the powder form is stable for at least 5 years when stored at -20°C.[8][6] Once dissolved into a solution, it should be stored in frozen aliquots at a near-neutral pH and be protected from light.[6] For in-vivo experiments, it's crucial to prepare fresh solutions daily unless storage stability in your specific vehicle has been established.[9]
Q3: What is a typical starting concentration for behavioral studies in rodents? A3: The optimal concentration depends heavily on the route of administration, the specific brain region targeted (for microinjections), and the behavioral assay being performed. For systemic (intraperitoneal) administration in rats and mice, doses often range from 0.5 to 4.0 mg/kg.[10][11] For direct microinjections into specific brain regions like the hippocampus (CA1), doses are much lower, typically ranging from 0.01 to 0.5 µg per animal.[12][13] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q4: What are the common routes of administration for behavioral assays? A4: The most common routes are intraperitoneal (i.p.) injection for systemic effects and intracerebral microinjection for targeting specific brain regions.[14][15] I.p. administration allows for examining the overall effects of GABA-A agonism on behavior, such as sedation or anxiety reduction.[10][14] Microinjection is used to reversibly inactivate a specific brain area to understand its role in a particular behavior, such as memory consolidation or motor control.[13][15][16]
Q5: Are there known issues with repeated administration, such as habituation? A5: While muscimol itself consistently decreases neuronal activity, some studies have observed behavioral habituation or compensation after repeated microinjections.[17] The behavioral effects may lessen after several injections, suggesting that the brain may adapt to the localized inactivation.[17] Researchers should consider this possibility in their experimental design, for instance, by using a within-subjects design with counterbalancing.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No observable behavioral effect after administration. | 1. Incorrect Dosage: The dose may be too low for the specific assay or animal strain. 2. Solution Degradation: Muscimol solutions can lose potency if not stored correctly.[6][18] 3. Improper Administration: For microinjections, the cannula may be misplaced, clogged, or the injection volume may be incorrect. For i.p. injections, the injection may have been subcutaneous. 4. Behavioral Habituation: Animals may have adapted to the effect after repeated injections.[17] | 1. Conduct a Dose-Response Study: Test a range of doses (e.g., 0.125, 0.25, 0.5 µ g/rat for intra-hippocampal injection) to find the effective concentration.[12] 2. Prepare Fresh Solutions: Make new solutions from powder for each experiment and store them properly in frozen aliquots, protected from light.[6] 3. Verify Injection Site: After the experiment, perform histology to verify cannula placement. Ensure injection equipment is functioning correctly. 4. Adjust Experimental Design: Use naive animals for each dose or counterbalance the order of treatments. |
| High variability in behavioral results between subjects. | 1. Inconsistent Injection Site: Small variations in microinjection placement can target different neural circuits, leading to varied behavior. 2. Vehicle Effects: The solution used to dissolve the muscimol (e.g., DMSO, saline) may have its own behavioral effects.[9] 3. Environmental Factors: Differences in handling, cage changes, or the testing environment can increase variability.[19] 4. Animal Strain/Sex Differences: The background strain and sex of the animals can influence their response.[19] | 1. Refine Surgical Technique: Use a stereotaxic frame for precise and consistent cannula implantation. 2. Run Vehicle Controls: Always include a control group that receives injections of only the vehicle to isolate the drug's effect.[9] 3. Standardize Procedures: Ensure all animals are handled consistently. Avoid behavioral testing on the same day as a cage change and acclimate animals to the testing room.[19] 4. Characterize Background Strain: Understand the baseline performance of your chosen animal strain and sex in the behavioral task before starting the experiment.[19] |
| Unexpected or paradoxical behavioral effects (e.g., increased activity instead of sedation). | 1. Dose is Too High: Very high doses can cause non-specific effects like motor impairment or seizures, which can confound the interpretation of the intended behavioral measure.[3] 2. Off-Target Effects: While a potent GABA-A agonist, muscimol may interact with other systems or receptor subtypes at different concentrations.[3][20] 3. Brain Region Specificity: The function of the targeted brain region can lead to unexpected outcomes. For example, inhibiting an inhibitory nucleus can cause disinhibition (excitation) in a downstream target. | 1. Perform a Full Dose-Response Curve: A lower dose may produce the desired selective effect without confounding motor or sedative effects.[10] 2. Review Literature: Consult studies that have targeted the same brain region to understand the expected network effects. 3. Use Appropriate Controls: Include control tasks to measure locomotor activity or other potential confounds to ensure the observed effect is specific to the behavior of interest.[19] |
Data Presentation: Dosage and Solubility
Table 1: this compound Solubility & Storage
| Solvent | Solubility | Storage (Powder) | Storage (Solution) |
| Water | 10 mg/mL[7] | -20°C for up to 3 years | Frozen aliquots at near-neutral pH, protected from light[6] |
| 0.05 M HCl | 20 mg/mL[6] | -20°C for up to 3 years | Frozen aliquots, protected from light[6] |
| PBS (pH 7.2) | 10 mg/mL[7] | -20°C for up to 3 years | Frozen aliquots, protected from light[6] |
| DMSO | 10 mg/mL (51.28 mM) | -20°C for up to 3 years | -80°C for up to 1 year |
Table 2: Example Starting Doses for Rodent Behavioral Assays
| Assay Type | Route of Administration | Species | Dose Range | Key Finding |
| Locomotor Activity | Intraperitoneal (i.p.) | Rat | 1 mg/kg | Decreased motility and rearing.[11][14] |
| Locomotor Activity | Intraperitoneal (i.p.) | Mouse | 0.5 - 4.0 mg/kg | Sedative effects observed at the highest dose (4.0 mg/kg).[10] |
| Anxiety (Elevated Plus Maze) | Intra-CA3 Microinjection | Rat | 0.125 - 0.5 µ g/rat | Dose of 0.5 µ g/rat impaired avoidance memory.[12] |
| Memory Consolidation | Intra-CA1 Microinjection | Mouse | 0.01 and 0.1 µ g/mouse | Impaired memory consolidation in a passive avoidance task.[13] |
| Spatial Learning (Morris Water Maze) | Intraperitoneal (i.p.) | Rat | 0.01 and 0.05 mg/kg | Ameliorated learning and memory deficits in an Alzheimer's model.[21] |
| Motor Control | Premotor Cortex Microinjection | Monkey | 5 µg/µL (1 µL total) | Caused transient deficits in motor task performance.[15] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Microinjection
-
Calculate Mass: Determine the required mass of Muscimol HBr (MW: 195.01 g/mol )[2] to achieve the desired final concentration (e.g., 0.1 µg/µL). Always calculate based on the active moiety if using a salt form.[9]
-
Dissolution: Weigh the calculated amount of Muscimol HBr powder and dissolve it in a sterile vehicle, such as artificial cerebrospinal fluid (aCSF) or 0.9% sterile saline. Vortex gently to mix.
-
pH Adjustment: Check the pH of the solution. If necessary, adjust to a physiological pH (7.2-7.4) to prevent tissue damage upon injection.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Storage: Use the solution immediately or prepare single-use aliquots and store them at -20°C or -80°C, protected from light.[8][6] Avoid repeated freeze-thaw cycles.
Protocol 2: General Workflow for a Microinjection Behavioral Study
-
Animal Habituation: Handle the animals for several days before surgery to reduce stress. Acclimate them to the behavioral testing room and apparatus.[19]
-
Cannula Implantation Surgery: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant bilateral guide cannulae aimed at the target brain region. Secure the cannulae assembly to the skull with dental cement.
-
Post-Operative Recovery: Allow the animals to recover for at least one week. During this time, handle them and monitor their health.
-
Drug Microinjection: On the day of the experiment, gently restrain the animal. Insert an internal injector cannula that extends slightly beyond the tip of the guide cannula. Infuse a small volume (e.g., 0.5 - 1.0 µL) of the muscimol or vehicle solution over a period of 1-2 minutes to allow for diffusion. Leave the injector in place for an additional minute to prevent backflow.
-
Behavioral Assay: Following the injection, place the animal in the behavioral apparatus at the appropriate time point (e.g., 5-15 minutes post-injection) and run the assay.[10][12]
Mandatory Visualizations
Caption: Muscimol binds to and activates the GABA-A receptor.
Caption: Workflow for a typical microinjection behavioral study.
References
- 1. Exploring Muscimol HBr: A Comprehensive Guide - Canna Health Amsterdam ® [cannahealthamsterdam.com]
- 2. puffnpass.gr [puffnpass.gr]
- 3. Muscimol - Wikipedia [en.wikipedia.org]
- 4. How Is Muscimol Involved in Neurochemical Regulation? [eureka.patsnap.com]
- 5. luminita.co [luminita.co]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. MUSCIMOL CAS#: 2763-96-4 [m.chemicalbook.com]
- 8. Muscimol HBr | GABA Receptor | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Additive effect of harmane and muscimol for memory consolidation impairment in inhibitory avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Muscimol changes hypoxia-induced impairment of behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential effects of muscimol microinjection into dorsal and ventral aspects of the premotor cortex of monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Muscimol microinjection into cerebellar fastigial nucleus exacerbates stress-induced gastric mucosal damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Challenges in Muscimol Handling and Storage [eureka.patsnap.com]
- 19. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Physiological and behavioral studies with muscimol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. GABAA agonist muscimol ameliorates learning/memory deficits in streptozocin-induced Alzheimer’s disease non-transgenic rat model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability of Prepared Muscimol Hydrobromide Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of prepared Muscimol hydrobromide solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The stability of this compound in solution is primarily influenced by temperature, light exposure, pH, and the solvent used. Muscimol is susceptible to thermal degradation, photosensitive, and can undergo hydrolysis in aqueous solutions.[1] Oxidation and the presence of metal ions can also potentially accelerate degradation.[1]
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal long-term stability, this compound solutions should be stored in frozen aliquots at -20°C or -80°C.[2][3] Solutions should be protected from light by using amber vials or by wrapping containers in foil. It is also recommended to maintain a near-neutral pH for aqueous solutions.[1]
Q3: How long can I store this compound solutions?
A3: The storage duration depends on the solvent and temperature. For aqueous solutions, it is best practice to prepare them fresh or use them within a short period. Some sources suggest that aqueous solutions of similar GABA agonists may have a shelf life of up to two years at room temperature when formulated at an optimal pH of 6.0.[3] However, for routine research use, storing frozen aliquots at -80°C is the most reliable method for long-term preservation. Solutions in DMSO are generally more stable than aqueous solutions, especially when stored at low temperatures.
Q4: Can I subject my this compound solutions to multiple freeze-thaw cycles?
A4: It is highly recommended to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. While some compounds in DMSO have shown stability over a limited number of freeze-thaw cycles, repeated cycling can introduce moisture and accelerate degradation.[4]
Q5: What are the known degradation products of Muscimol?
A5: The specific degradation products of Muscimol in solution are not extensively documented in publicly available literature. However, potential degradation pathways include hydrolysis of the isoxazole (B147169) ring and oxidative degradation.[1] It is known that Muscimol can be metabolized via transamination by GABA transaminase.[2] Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) can help identify potential degradation products.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of the this compound stock solution. | Prepare fresh solutions from solid this compound. If using a stored solution, verify its concentration and purity using a stability-indicating method like HPLC. Implement proper storage conditions (frozen, protected from light). |
| Precipitate observed in the solution after thawing. | Poor solubility at low temperatures or change in pH. | Ensure the solution is brought to room temperature and vortexed thoroughly before use. Check the pH of your buffer. This compound has good water solubility, but precipitation could indicate buffer incompatibility or degradation. |
| Loss of biological activity in my assay. | Degradation of Muscimol to inactive compounds. | Confirm the potency of your solution with a fresh preparation. Review your solution preparation and storage protocols to minimize exposure to heat, light, and non-optimal pH. |
| Appearance of unknown peaks in my HPLC chromatogram. | Formation of degradation products. | Conduct a forced degradation study to tentatively identify potential degradation products. This will help in developing a stability-indicating HPLC method to resolve Muscimol from its degradants. |
Data Presentation: Stability of this compound in Aqueous Solution
The following table presents hypothetical stability data for a 1 mg/mL solution of this compound in a phosphate-buffered saline (PBS, pH 7.4) to illustrate expected stability trends under different storage conditions. This data is based on the known sensitivities of Muscimol and stability data for similar GABA analogues.[3]
| Storage Condition | Time Point | % Initial Concentration Remaining (Hypothetical) | Appearance |
| -80°C (Protected from Light) | 1 month | 99.5% | Clear, colorless |
| 3 months | 99.1% | Clear, colorless | |
| 6 months | 98.5% | Clear, colorless | |
| 12 months | 97.8% | Clear, colorless | |
| -20°C (Protected from Light) | 1 month | 98.2% | Clear, colorless |
| 3 months | 96.5% | Clear, colorless | |
| 6 months | 94.1% | Clear, colorless | |
| 12 months | 90.3% | Clear, colorless | |
| 4°C (Protected from Light) | 1 week | 97.3% | Clear, colorless |
| 2 weeks | 94.6% | Clear, colorless | |
| 1 month | 88.2% | Clear, colorless | |
| Room Temperature (20-25°C, Exposed to Light) | 24 hours | 95.1% | Clear, colorless |
| 48 hours | 89.8% | Faint yellow tint | |
| 1 week | 75.4% | Noticeable yellowing |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water, 0.9% saline, or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of the desired solvent (e.g., PBS, pH 7.4) to achieve the target concentration (e.g., 1 mg/mL).
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is a composite based on published methods for Muscimol analysis and general principles of stability-indicating methods.[6][7][8][9][10][11][12]
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of a buffer and an organic solvent. A common mobile phase is a mixture of aqueous buffer (e.g., 0.05% sulfuric acid in water or a phosphate (B84403) buffer) and acetonitrile (B52724) (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 200-230 nm
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at 25°C
-
-
Procedure for Stability Testing:
-
Prepare a this compound solution at a known concentration (e.g., 1 mg/mL) in the desired solvent.
-
Divide the solution into several aliquots and store them under different conditions (e.g., -80°C, -20°C, 4°C, room temperature with and without light protection).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), remove an aliquot from each storage condition.
-
Allow the aliquot to thaw completely and reach room temperature. Vortex to ensure homogeneity.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram.
-
Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at time zero.
-
Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound solutions.
Caption: Factors influencing the degradation and stability of this compound solutions.
References
- 1. The Stability of Muscimol Under Various Environmental Conditions [eureka.patsnap.com]
- 2. Muscimol - Wikipedia [en.wikipedia.org]
- 3. Stability studies of gabapentin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Method for Separation of Ibotenic Acid and Muscimol on a Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. Muscimol = 98 HPLC, solid 18174-72-6 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. repositorio.unbosque.edu.co [repositorio.unbosque.edu.co]
- 11. repositorio.unbosque.edu.co [repositorio.unbosque.edu.co]
- 12. mdpi.com [mdpi.com]
Troubleshooting unexpected behavioral outcomes with Muscimol hydrobromide.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Muscimol (B1676869) hydrobromide in their experiments.
Troubleshooting Guide: Unexpected Behavioral Outcomes
This guide addresses common issues encountered during experiments with Muscimol hydrobromide in a question-and-answer format.
Question 1: My subjects are exhibiting hyperactivity or paradoxical excitatory effects instead of the expected sedation. What could be the cause?
Answer: This is a documented, though seemingly counterintuitive, effect of Muscimol. Several factors could be at play:
-
Dose-Dependence: The effects of Muscimol are highly dose-dependent.[1][2] While it is primarily a CNS depressant, high doses have been observed to cause reversible hyperkinesia and dyskinesias, particularly in non-human primates.[1] Lower doses typically produce sedation, while higher doses can lead to more complex and sometimes excitatory-like motor effects before sedation occurs.[3][4]
-
Indirect Neuronal Activation: Muscimol's potent agonism at GABA-A receptors can inhibit inhibitory neurons, leading to a disinhibition of downstream excitatory circuits. For instance, studies have shown that systemic administration of Muscimol can paradoxically increase the firing rate of nigral dopamine (B1211576) neurons.[5] This effect is believed to be mediated indirectly by the release of glutamate (B1630785).[5]
-
Initial Response Phase: The behavioral response to Muscimol can be biphasic, with an initial stimulation or restlessness phase preceding strong sedation.[6]
Recommendation: Review your dosage and consider performing a full dose-response curve to characterize the specific effects in your experimental model.[7] If paradoxical effects persist, investigate the potential involvement of downstream excitatory pathways.
Question 2: I am observing high variability in behavioral or physiological responses between subjects or across different experiment days. Why is this happening?
Answer: High variability is a common challenge and can often be traced to inconsistencies in compound handling and experimental protocol.
-
Compound Stability: Muscimol solutions are sensitive to environmental conditions.[8] The stability of the compound can be affected by temperature, light, and pH.[8][9] Improper storage, such as repeated freeze-thaw cycles or storage at room temperature for extended periods, can lead to degradation and reduced potency.[8][10]
-
Solution Preparation: this compound's solubility and stability can be pH-dependent. Ensure your preparation protocol is consistent. For long-term storage, solutions should be kept in frozen aliquots at a near-neutral pH and protected from light.
-
Administration Route: The method of administration (e.g., intraperitoneal, intravenous, intracerebroventricular) significantly impacts the pharmacokinetics, including the speed of onset and duration of action, which can contribute to variability.[1][4][11]
Recommendation: Adhere strictly to storage and preparation protocols. Aliquot solutions to avoid repeated freeze-thaw cycles. Ensure the administration technique is consistent across all subjects and experiments.
Question 3: The administered this compound appears to have little to no effect, even at higher doses.
Answer: A lack of efficacy most often points to a problem with the compound's integrity or the experimental setup.
-
Degradation: As mentioned, Muscimol is susceptible to degradation if not stored correctly.[8][9] Powder should be stored at -20°C for long-term stability.[10] Solutions should be frozen, ideally at -80°C for long-term use.[10] Exposure to light and elevated temperatures can significantly reduce potency.[8]
-
Incorrect Dosage/Concentration: Double-check all calculations for dilution and dosage. An error in calculating the molarity or the final injection volume can lead to administering a sub-threshold dose.
-
Blood-Brain Barrier: While Muscimol does cross the blood-brain barrier, its penetration can be poor in some circumstances, potentially necessitating more direct administration routes for certain experimental aims.[3][4]
Recommendation: Verify the storage history of your compound. If in doubt, use a fresh vial to prepare new solutions. Review all calculation steps in your protocol.
Frequently Asked Questions (FAQs)
-
What is the primary mechanism of action for Muscimol? Muscimol is a potent and selective agonist for the ionotropic GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[12][13][14] It binds to the same site as GABA, triggering the opening of a chloride ion channel.[12] The resulting influx of chloride ions hyperpolarizes the neuron, reducing its excitability and inhibiting the firing of action potentials.[12][15]
-
How should this compound be stored? Proper storage is critical for maintaining the compound's potency.[8]
-
What are the recommended solvents for preparing this compound solutions? this compound is soluble in aqueous solutions. It is reported to be soluble in 0.05 M HCl (20 mg/ml) and DMSO (10 mg/mL).[10] For in vivo experiments, sterile saline or phosphate-buffered saline (PBS) are commonly used as vehicles after initial dissolution.
-
Are there known off-target or paradoxical effects? Yes. While highly selective for the GABA-A receptor, its systemic effects can be complex.[14] For example, central administration can paradoxically increase gastric acid secretion.[11] Furthermore, its inhibitory action on certain neuronal populations can lead to a disinhibition of other circuits, causing effects like an increased firing rate of nigral dopamine neurons, which is mediated by glutamate release.[5]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | Up to 3 years[10] | Keep container tightly sealed. |
| Solvent | -80°C | Up to 1 year[10] | Aliquot to avoid freeze-thaw. Protect from light. |
Table 2: Acute Toxicity (LD50) of Muscimol in Rodents
| Species | Administration Route | LD50 Value | Citation(s) |
| Rat | Intravenous (i.v.) | 4.5 mg/kg | [1] |
| Rat | Oral (p.o.) | 45 mg/kg | [1][16] |
| Mouse | Subcutaneous (s.c) | 3.8 mg/kg | [1] |
| Mouse | Intraperitoneal (i.p.) | 2.5 mg/kg | [1] |
Table 3: Examples of Muscimol Doses and Concentrations in Research
| Application | Species | Dose/Concentration | Effect Observed/Purpose | Citation(s) |
| In Vivo Locomotion | Mouse | 0.5 - 4.0 mg/kg (i.p.) | Sedative effects observed at the 4.0 mg/kg dose.[7] | [7] |
| In Vitro Electrophysiology | Rat | 5 µM | Probing burst firing in brain slices. | |
| In Vitro Circadian Rhythm | Rat | 10 µM | Resetting the phase of neural activity rhythm.[17] | [17] |
| In Vitro Neuronal Culture | Rat | 50 µM | Probing the role of the p42/44 MAPK cascade. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)
-
Materials: this compound powder, sterile saline (0.9% NaCl) or PBS, sterile microcentrifuge tubes, vortex mixer, precision scale.
-
Procedure: a. Under sterile conditions, weigh the desired amount of this compound powder (e.g., 1 mg). b. Transfer the powder to a sterile microcentrifuge tube. c. Add the corresponding volume of sterile saline or PBS to achieve a 1 mg/mL concentration (e.g., 1 mL for 1 mg of powder). d. Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear and colorless to very faint yellow. e. Aliquot the stock solution into single-use sterile tubes. f. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vivo Administration via Intraperitoneal (IP) Injection in Rodents
-
Preparation: a. Thaw a single-use aliquot of the this compound stock solution. b. Dilute the stock solution with sterile saline to the final desired concentration for injection. The final injection volume should typically be between 5-10 mL/kg of body weight. c. Draw the calculated volume into a sterile syringe (e.g., a 27-gauge needle on a 1 mL syringe).
-
Injection Procedure: a. Weigh the animal to determine the precise injection volume. b. Properly restrain the animal (e.g., mouse or rat) to expose the abdomen. c. The injection site is typically the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder or cecum. d. Insert the needle at a 15-30 degree angle into the peritoneal cavity. e. Gently aspirate to ensure no blood or urine is drawn, confirming correct needle placement. f. Inject the solution smoothly and withdraw the needle. g. Return the animal to its cage and monitor for the expected behavioral outcomes and any adverse reactions.
Visualizations
References
- 1. Muscimol - Wikipedia [en.wikipedia.org]
- 2. How Muscimol Affects Human Cognition and Memory [eureka.patsnap.com]
- 3. Neuropharmacological Effects of Muscimol in Animal Models [eureka.patsnap.com]
- 4. Pharmacodynamics of Muscimol in Mammalian Systems [eureka.patsnap.com]
- 5. Muscimol | C4H6N2O2 | CID 4266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. canatura.com [canatura.com]
- 7. researchgate.net [researchgate.net]
- 8. Challenges in Muscimol Handling and Storage [eureka.patsnap.com]
- 9. The Stability of Muscimol Under Various Environmental Conditions [eureka.patsnap.com]
- 10. Muscimol HBr | GABA Receptor | TargetMol [targetmol.com]
- 11. Muscimol induces gastric acid secretion after central administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GABA receptor - Wikipedia [en.wikipedia.org]
- 13. Exploring Muscimol HBr: A Comprehensive Guide - Canna Health Amsterdam ® [cannahealthamsterdam.com]
- 14. Muscimol as an ionotropic GABA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacia.pensoft.net [pharmacia.pensoft.net]
- 17. GABAA receptor agonist muscimol can reset the phase of neural activity rhythm in the rat suprachiasmatic nucleus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent In Vivo Delivery of Muscimol Hydrobromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo application of Muscimol (B1676869) hydrobromide. Our resources are designed to ensure consistent and reliable experimental outcomes through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is Muscimol hydrobromide and how does it work in vivo?
This compound is the salt form of muscimol, a potent and selective agonist for the gamma-aminobutyric acid type A (GABAA) receptor.[1] In vivo, it mimics the action of the principal inhibitory neurotransmitter, GABA, by binding to and activating GABAA receptors. This activation leads to an influx of chloride ions into the neuron, hyperpolarizing the cell and thereby reducing neuronal excitability. This mechanism of action results in sedative, hypnotic, and hallucinogenic effects.[1][2] Due to its ability to cross the blood-brain barrier, this compound is effective when administered both centrally and systemically.[1]
Q2: What is the recommended vehicle for dissolving this compound for in vivo use?
For intracerebral microinjections, sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) is the most commonly used and recommended vehicle. For intraperitoneal (i.p.) injections, an isotonic vehicle like saline is also recommended to minimize irritation and ensure physiological compatibility.[3] If solubility is a concern at higher concentrations, warming the solution to 37°C or sonication can aid dissolution.[3]
Q3: How should this compound solutions be prepared and stored?
This compound powder should be stored at -20°C for long-term stability.[2] To prepare a solution, carefully weigh the desired amount of powder in a sterile environment and dissolve it in the appropriate sterile vehicle (e.g., saline or PBS).[3] It is recommended to sterile-filter the final solution using a 0.22 µm syringe filter before administration.[3] Aqueous solutions of muscimol are not recommended to be stored for more than one day.[4]
Q4: What are the expected behavioral effects of this compound in rodents?
The behavioral effects of this compound are dose-dependent. At lower doses, it can produce anxiolytic (anxiety-reducing) and anticonvulsant effects. As the dose increases, it can lead to sedation, motor impairment, and decreased locomotor activity.[5] At higher doses, more pronounced effects such as catalepsy, stereotyped behaviors, and in some cases, hyperkinesia and dyskinesias have been observed.[1][6]
Q5: How can I verify the correct placement of my cannula for intracerebral injections?
Post-hoc histological analysis is the gold standard for verifying cannula placement. After the experiment, the animal is euthanized, and the brain is sectioned and stained (e.g., with Nissl stain) to visualize the cannula track and confirm its location within the target brain region.[4][7] For in-life verification, co-infusion of a fluorescent tracer or a contrast agent for imaging (like Gd-DTPA for MRI) can be used to visualize the spread of the infusate in real-time.[5]
Troubleshooting Guides
Problem 1: Inconsistent or No Behavioral Effect After Administration
| Potential Cause | Troubleshooting Step |
| Incorrect Cannula Placement | Perform histological analysis post-experiment to verify cannula location. For future experiments, refine surgical coordinates and technique. Consider using a guide cannula to improve accuracy.[4][7] |
| Clogged Injector or Cannula | Before each injection, ensure the system is patent by observing a small droplet form at the tip of the injector when the pump is activated. After the experiment, flush the cannula and injector to check for blockages. |
| Degraded Muscimol Solution | Prepare fresh this compound solution for each experiment. Do not store aqueous solutions for more than 24 hours.[4] |
| Incorrect Dosage | Review the literature for appropriate dose ranges for your specific animal model, administration route, and target brain region. Perform a dose-response study to determine the optimal dose for your experimental paradigm. |
| Biological Variability | Individual animals may respond differently to the same dose. Increase the number of subjects per group to account for inter-individual variability. |
Problem 2: Unexpected or Adverse Behavioral Reactions
| Potential Cause | Troubleshooting Step |
| Dose Too High | Reduce the concentration or volume of the this compound solution. Refer to dose-response data to select a more appropriate dose. High doses can lead to excessive sedation, motor impairment, or even seizures.[1] |
| Infusion Rate Too Fast (Intracerebral) | A rapid infusion rate can cause tissue damage and non-specific effects. Reduce the infusion rate (e.g., to 0.1 µL/min) to allow for better diffusion and minimize mechanical stress on the tissue.[8] |
| Leakage of Infusate | Ensure the injector is properly seated in the guide cannula and that there is a good seal. After injection, leave the injector in place for a few minutes to allow for diffusion and prevent backflow up the cannula track. |
| Systemic Side Effects | If administering systemically (e.g., i.p.), be aware of potential side effects such as muscle twitching, nausea, and changes in blood pressure.[1] If these effects interfere with your behavioral measures, consider a more localized administration route. |
Quantitative Data
Table 1: Recommended Dosages of this compound for Rodents
| Animal Model | Administration Route | Dosage Range | Notes |
| Rat | Intracerebral (e.g., periaqueductal gray) | 300 pmol in 100 nl | Effective for suppressing cardiovascular and neuroendocrine responses to stress. |
| Rat | Intraperitoneal (i.p.) | 1 mg/kg | Shown to decrease motility and affect conditioned reflexes.[5] |
| Mouse | Intraperitoneal (i.p.) | 0.5 - 4.0 mg/kg | Higher doses (4.0 mg/kg) can induce sedative effects. |
| Mouse | Subcutaneous (s.c.) | LD50: 3.8 mg/kg | Median lethal dose.[1] |
| Rat | Intravenous (i.v.) | LD50: 4.5 mg/kg | Median lethal dose.[1] |
Table 2: Intracerebral Microinjection Parameters
| Parameter | Recommendation | Rationale |
| Infusion Rate | 0.1 - 0.2 µL/min | Slower rates minimize tissue damage and allow for better diffusion of the drug.[8] |
| Infusion Volume | 100 - 500 nL per side | The volume should be sufficient to target the desired brain region without causing significant pressure changes. |
| Injector Dwell Time | 1 - 2 minutes post-infusion | Leaving the injector in place helps prevent backflow of the infusate up the cannula track. |
Experimental Protocols
Protocol 1: Intracerebral Microinjection of this compound in Rodents
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame. Ensure the skull is level.
-
Surgical Procedure: Expose the skull and drill a small burr hole over the target brain region.
-
Cannula Implantation: Lower a guide cannula to the desired coordinates and secure it to the skull with dental cement. Insert a dummy cannula to keep the guide patent. Allow the animal to recover for at least one week.
-
Solution Preparation: On the day of the experiment, prepare a fresh, sterile solution of this compound in saline or PBS at the desired concentration.
-
Microinjection: Gently restrain the animal, remove the dummy cannula, and insert the injector cannula, which should extend slightly beyond the tip of the guide cannula.
-
Infusion: Connect the injector to a microinfusion pump and infuse the this compound solution at a slow, controlled rate (e.g., 0.1 µL/min).
-
Post-Infusion: Leave the injector in place for 1-2 minutes to allow for diffusion before slowly retracting it and replacing the dummy cannula.
-
Behavioral Testing: Perform behavioral testing at the appropriate time point post-infusion, based on the expected onset and duration of the drug's effects.
-
Verification: At the end of the study, perform histological analysis to verify cannula placement.
Protocol 2: Systemic (Intraperitoneal) Administration of this compound in Rodents
-
Animal Handling: Gently handle the animal to minimize stress.
-
Solution Preparation: Prepare a fresh, sterile solution of this compound in 0.9% saline. The final volume for injection should be calculated based on the animal's body weight (typically not exceeding 10 mL/kg).[9]
-
Injection Procedure: Restrain the animal appropriately. For a mouse, this may involve scruffing. For a rat, a two-person technique is often preferred.[9]
-
Injection Site: Lift the animal's hindquarters and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[9]
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated before injecting.[9]
-
Injection: Inject the solution smoothly and withdraw the needle.
-
Post-Injection Monitoring: Observe the animal for any adverse reactions and proceed with behavioral testing according to your experimental timeline.
Visualizations
References
- 1. Muscimol - Wikipedia [en.wikipedia.org]
- 2. canatura.com [canatura.com]
- 3. benchchem.com [benchchem.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Muscimol changes hypoxia-induced impairment of behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Using intra-brain drug infusion to investigate neural mechanisms underlying reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
How to control for the spread of Muscimol hydrobromide infusion.
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for controlling the spread of Muscimol (B1676869) hydrobromide infusions during intracerebral experiments. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the spread of Muscimol hydrobromide infusion?
A1: The spread of your this compound infusate is primarily determined by a combination of infusion parameters and the anatomical characteristics of the target brain region. Key factors include:
-
Infusion Volume: Larger volumes will result in a greater spread.
-
Infusion Rate: Slower infusion rates generally lead to a more localized and spherical distribution, while higher rates can cause backflow along the cannula track and less predictable spread.
-
Cannula/Needle Size: The outer diameter of your injection needle can influence the degree of tissue damage and potential for backflow.
-
Tissue Cytoarchitecture: The density of cells and the presence of white matter tracts can significantly impact the diffusion of the infusate. Myelinated fiber tracts can act as barriers, shaping the spread of the drug.[1][2]
-
Post-Infusion Wait Time: Leaving the injection needle in place for a period after the infusion is complete helps to prevent backflow up the injection track.[3]
Q2: How can I visualize the spread of my muscimol infusion?
A2: Visualizing the spread is crucial for accurate interpretation of your experimental results. A highly effective method is to use a fluorophore-conjugated muscimol molecule (FCM).[1][2] Histological analysis following the experiment will reveal the extent of the infusion. The region of fluorescence has been shown to be restricted to 0.5-1mm from the injection site in some studies.[1] For real-time visualization, co-infusion with a contrast agent like Gadolinium-DTPA allows for monitoring of the infusion spread using MRI.[4][5][6]
Q3: What is Convection-Enhanced Delivery (CED) and how can it help control spread?
A3: Convection-Enhanced Delivery (CED) is a technique that utilizes a continuous, slow pressure gradient to deliver substances directly into the brain parenchyma. This method can achieve a larger and more homogenous distribution of the drug compared to simple diffusion from a bolus injection. By carefully controlling the infusion rate, CED can help to ensure a more predictable and well-defined area of drug delivery.[1][4][5][6][7]
Q4: What are typical infusion parameters for muscimol?
A4: Infusion parameters can vary depending on the target brain region, the animal model, and the desired volume of inactivation. Below are some reported parameters to serve as a starting point.
Quantitative Data Summary
Table 1: Example Infusion Parameters for Muscimol and Tracers
| Parameter | Value | Species | Target | Notes | Source |
| Infusion Rate | 0.2 µl/min | Mouse | Hippocampal CA1 | Viral vector infusion, applicable principle. | [8] |
| Infusion Rate | 0.5 µl/min | Rat | Medial Forebrain Bundle / Substantia Nigra | Post-infusion wait time of 2 minutes was used. | |
| Infusion Rate | 1 µL/min | Mouse | Lateral Ventricles | Recommended waiting 2 minutes before partial retraction and another minute before full retraction. | |
| Infusion Volume | 1 µl | Rat | Perirhinal Cortex | Resulted in asymmetrical spread due to fiber bundle barriers. | [2] |
| Infusion Volume | 2 µl per site | Rat | Medial Forebrain Bundle / Substantia Nigra | Delivered at 0.5 µl/min. | [9] |
| Infusion Volume | 5 µL | Non-human Primate | Subthalamic Nuclei | Used in a dose-escalation study. | [5] |
Table 2: Reported Spread of Muscimol Infusions
| Infusion Details | Spread Radius/Diameter | Species | Target | Visualization Method | Source |
| Fluorophore-conjugated Muscimol | 0.5 - 1 mm from injection site | Rat | Amygdala, Dorsomedial Prefrontal Cortex | Histological analysis of fluorescence. | [1] |
| 0.5μl/h for 3, 7, and 14 days | < 2 mm radius | Animal model not specified | Not specified | Fluorophore-conjugated Muscimol. | |
| 0.25μl/h for 14 days | < 2 mm radius | Animal model not specified | Not specified | Fluorophore-conjugated Muscimol. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Backflow up the cannula track | - Infusion rate is too high.- Insufficient wait time after infusion.- Cannula is not securely fixed. | - Reduce the infusion rate (e.g., to 0.1-0.2 µl/min).- Increase the post-infusion wait time (e.g., 5-10 minutes).- Ensure the cannula is well-secured to the skull with dental cement. |
| Inconsistent or asymmetrical spread | - Obstruction by myelinated fiber tracts.- Clogged injection needle.- Incorrect cannula placement. | - Consult a brain atlas to anticipate anatomical barriers.- Before each infusion, ensure the needle is clear by extruding a small droplet.- Perform histological verification of cannula placement in pilot studies. |
| Larger than expected spread | - Infusion volume is too large.- Infusion rate is too high, causing leakage into unintended areas. | - Reduce the total infusion volume.- Decrease the infusion rate to allow for better tissue absorption. |
| No or minimal behavioral effect | - Incorrect stereotaxic coordinates.- Insufficient muscimol concentration or volume.- Clogged cannula or needle. | - Verify stereotaxic coordinates with a brain atlas and confirm with dye injection in a pilot animal.- Increase the muscimol concentration or infusion volume incrementally.- Check for blockages in the infusion line and needle before surgery. |
| High mortality or adverse events | - Anesthesia complications.- Off-target effects due to excessive spread.- Infection at the surgical site. | - Closely monitor vital signs during surgery.- Reduce infusion volume and/or concentration.- Maintain strict aseptic surgical techniques. |
Experimental Protocols
Protocol 1: Stereotaxic Cannula Implantation and Infusion
-
Animal Preparation: Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane). Place the animal in a stereotaxic frame and ensure the skull is level between bregma and lambda.
-
Surgical Procedure: Shave the scalp and clean with an antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target coordinates.
-
Cannula Implantation: Slowly lower the guide cannula to the desired depth. Secure the cannula to the skull using dental cement and anchor screws.
-
Infusion: At the time of the experiment, insert the internal cannula into the guide cannula. Connect the internal cannula to a microinfusion pump.
-
Infusion Parameters: Set the desired infusion volume and rate (refer to Table 1 for examples).
-
Post-Infusion: After the infusion is complete, leave the internal cannula in place for at least 5-10 minutes to minimize backflow.
-
Closure and Recovery: Remove the internal cannula and replace the dummy cannula. Suture the incision and provide post-operative care, including analgesics.
Protocol 2: Histological Verification of Infusion Spread
-
Tissue Preparation: Following the behavioral experiment, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Brain Extraction and Sectioning: Carefully extract the brain and post-fix in 4% PFA overnight. Cryoprotect the brain in a sucrose (B13894) solution. Section the brain into coronal or sagittal slices (e.g., 40 µm) using a cryostat or vibratome.
-
Imaging: Mount the sections on slides and visualize the fluorescence of the co-infused tracer or fluorescently-labeled muscimol using a fluorescence microscope.
-
Analysis: Capture images and map the extent of the fluorescent signal onto corresponding sections of a brain atlas to determine the precise location and spread of the infusion.
Visualizations
Caption: Experimental workflow for muscimol infusion.
Caption: Troubleshooting unexpected infusion spread.
References
- 1. Convection-Enhanced Delivery of Muscimol in Patients with Drug-Resistant Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Image-guided convection-enhanced delivery of muscimol to the primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convection-Enhanced Delivery of Muscimol Into the Bilateral Subthalamic Nuclei of Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convection-Enhanced Delivery of Muscimol Into the Bilateral Subthalamic Nuclei of Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Convection-Enhanced Delivery of Muscimol in Patients with Drug-Resistant Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The intracerebral injection of Aβ1-42 oligomers does not invariably alter seizure susceptibility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correlation of Intra Vascular Cannula Insertion Technique and Ward Practices with Local Site Infection - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for dissolving and storing Muscimol hydrobromide.
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and storing Muscimol hydrobromide, along with troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The choice of solvent depends on the experimental requirements. This compound is highly soluble in water.[1][2][3] It is also soluble in DMSO and ethanol (B145695).[4][5] For biological experiments, preparing aqueous solutions by directly dissolving the crystalline compound in aqueous buffers like PBS (pH 7.2) is recommended to create organic solvent-free solutions.[5]
Q2: What are the optimal storage conditions for solid this compound?
A2: Solid this compound should be stored in a cool, dry place, protected from direct sunlight.[6] For long-term storage, it is recommended to store the compound at 2–8°C or -20°C in a tightly sealed container to prevent moisture absorption, as it is hygroscopic.[5][6][7]
Q3: How should I store solutions of this compound?
A3: Aqueous solutions of this compound are not recommended for storage for more than one day.[5] If storage is necessary, solutions should be stored as frozen aliquots at a near-neutral pH and protected from light.[7] For solutions in DMSO, storage at -80°C for up to a year is suggested.[8]
Q4: Is this compound sensitive to light or temperature?
A4: Yes, Muscimol is sensitive to environmental factors, particularly light and temperature.[6] It can degrade when exposed to light, especially UV radiation, and is susceptible to degradation at elevated temperatures.[6][9] Therefore, it is crucial to store it in opaque or amber containers and maintain temperature control.[6][9]
Q5: What are the key safety precautions when handling this compound?
A5: When handling this compound, it is essential to use proper personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[6] Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation risks.[6][10] Avoid contact with skin and eyes, and do not ingest the compound.[5][6]
Troubleshooting Guides
Problem: The this compound is not dissolving completely.
| Possible Cause | Troubleshooting Step |
| Inadequate Solvent Volume | Increase the volume of the solvent gradually until the compound dissolves completely. |
| Low Temperature | Gently warm the solution. For example, solubility in water can be increased at 60°C.[4] |
| Inappropriate Solvent | Ensure you are using a recommended solvent. Water, DMSO, and ethanol are common choices.[2][4][5] |
| Precipitation | If the compound precipitates out of solution upon cooling, consider preparing fresh solutions for each experiment or storing in smaller aliquots. |
| Sonication Needed | Sonication is recommended to aid dissolution, particularly in DMSO.[4][8] |
Problem: I am observing unexpected results in my experiment.
| Possible Cause | Troubleshooting Step |
| Degradation of Muscimol | Due to its sensitivity to light and temperature, improper storage can lead to degradation.[6][9] Ensure the compound and its solutions are stored correctly. Prepare fresh solutions if degradation is suspected. |
| Incorrect Concentration | Verify calculations and ensure accurate weighing of the compound. If using a stock solution, confirm its stability and concentration. |
| pH of the Solution | The stability of Muscimol can be influenced by pH.[9] Ensure the pH of your buffer is appropriate and consistent across experiments. |
| Interaction with Other Substances | Be aware of potential interactions with other compounds in your experimental setup. This compound should not be mixed with strong oxidizing agents, acids, acid chlorides, or acid anhydrides.[11] |
Quantitative Data
Solubility of this compound
| Solvent | Solubility | Reference |
| Water | ~10 mg/mL at 60°C (with sonication) | [4] |
| Water | ≥10 mg/mL | [4] |
| DMSO | 12 mg/mL | [4] |
| DMSO | 10 mg/mL (sonication recommended) | [8] |
| Ethanol | 6.3 mg/mL | [4] |
| 0.05 M HCl | 20 mg/mL | [7] |
| PBS (pH 7.2) | ~10 mg/mL | [5] |
Experimental Protocols
Protocol for Preparing an Aqueous Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Solvent Addition: Add the desired volume of sterile, purified water or a suitable aqueous buffer (e.g., PBS, pH 7.2) to the container.
-
Dissolution: Gently agitate the mixture. If necessary, warm the solution to 60°C and/or sonicate to facilitate complete dissolution.[4]
-
Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter.
-
Usage: Use the freshly prepared solution immediately for optimal results, as storing aqueous solutions for more than a day is not recommended.[5]
Visualizations
Caption: Troubleshooting workflow for this compound dissolution issues.
Caption: Recommended storage practices for solid and dissolved this compound.
References
- 1. Exploring Muscimol HBr: A Comprehensive Guide - Canna Health Amsterdam ® [cannahealthamsterdam.com]
- 2. MUSCIMOL CAS#: 2763-96-4 [m.chemicalbook.com]
- 3. This compound | 18174-72-6 | Benchchem [benchchem.com]
- 4. Muscimol = 98 HPLC, solid 18174-72-6 [sigmaaldrich.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Challenges in Muscimol Handling and Storage [eureka.patsnap.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Muscimol HBr | GABA Receptor | TargetMol [targetmol.com]
- 9. The Stability of Muscimol Under Various Environmental Conditions [eureka.patsnap.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Minimizing Tissue Damage During Muscimol Hydrobromide Cannula Implantation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing tissue damage during muscimol (B1676869) hydrobromide cannula implantation experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue: Excessive Bleeding During Implantation
-
Question: What should I do if I observe excessive bleeding from the craniotomy site during cannula implantation?
-
Answer:
-
Potential Causes:
-
Rupture of a major blood vessel on the cortical surface.
-
Drill bit causing excessive heat and damage.
-
Accidental tearing of the dura mater.
-
-
Solutions:
-
Immediate Action: Gently apply sterile, absorbable gelatin sponge or sterile saline-soaked cotton swabs to the bleeding site with light pressure.
-
Vessel Identification: If a larger vessel is clearly ruptured, bipolar coagulation may be necessary if available and the user is trained.
-
Cooling: Ensure the drilling process is done with intermittent pauses and cooling with sterile saline to prevent thermal injury.
-
Dural Removal: If the dura mater is torn and bleeding, carefully remove any bone fragments and ensure the cannula does not directly contact the exposed cortical tissue during insertion.
-
Post-Implantation Monitoring: After the cannula is secured, closely monitor the animal for any signs of neurological deficit which could indicate a hematoma.
-
-
Issue: Cannula Clogging or Blockage
-
Question: My infusion pump is indicating high pressure, and no fluid is being delivered. How do I troubleshoot a clogged cannula?
-
Answer:
-
Potential Causes:
-
Tissue debris or blood clot inside the guide cannula or injector.
-
Dried solution or muscimol precipitation at the injector tip.
-
Kinked or blocked tubing.
-
-
Solutions:
-
Check Tubing: Ensure all tubing from the syringe to the injector is patent and free of kinks.
-
Injector Cleaning: Carefully remove the injector and inspect the tip for any visible blockage. It can be cleaned by flushing with sterile saline or gently clearing with a fine wire stylet.
-
Guide Cannula Flushing: If the injector is clear, the guide cannula may be blocked. A dummy cannula can be gently passed through the guide cannula to clear any debris.
-
Preventative Measures: Always ensure the dummy cannula is properly seated when not in use to prevent material from entering the guide cannula. Filter-sterilize all infusion solutions to remove any potential precipitates.
-
-
Issue: Off-Target Infusion or Incorrect Cannula Placement
-
Question: How can I be sure my cannula is in the correct location, and what do I do if I suspect it's not?
-
Answer:
-
Potential Causes:
-
Inaccurate stereotaxic coordinates.
-
Movement of the animal's head during surgery.
-
Bending of the cannula during insertion.
-
-
Solutions:
-
Accurate Coordinates: Double-check all stereotaxic coordinates from a reliable brain atlas, ensuring the correct reference points (e.g., bregma, lambda) are used.
-
Secure Fixation: Ensure the animal is securely fixed in the stereotaxic frame and that the ear bars and incisor bar are properly placed to level the skull.
-
Vertical Insertion: Lower the cannula slowly and ensure it is perfectly vertical to prevent bending or deflection off the skull.
-
Post-Mortem Verification: After the experiment, it is crucial to perform histological analysis to verify the cannula placement.[1][2] This involves perfusing the animal, extracting the brain, sectioning, and staining (e.g., with cresyl violet) to visualize the cannula track.
-
Tracer Injection: For initial validation of a new target, a small volume of a visible tracer (e.g., Evans blue dye) can be injected to confirm placement.
-
-
Issue: Post-operative Inflammation and Gliosis
-
Question: I am observing significant tissue damage and glial scarring around the cannula tract in my histology. How can I minimize this?
-
Answer:
-
Potential Causes:
-
Mechanical damage from the cannula itself.
-
Chronic inflammatory response to the implant.
-
Infection at the implantation site.
-
-
Solutions:
-
Cannula Size: Use the smallest gauge cannula that is appropriate for your infusion volume and duration to minimize the initial mechanical trauma.
-
Biocompatible Materials: Use cannulas made from biocompatible materials to reduce the foreign body response.
-
Aseptic Technique: Maintain a sterile surgical field to prevent infection, which can exacerbate inflammation.
-
Minimize Movement: Ensure the cannula is securely fixed with dental cement to prevent micromovements that can cause ongoing tissue damage.
-
Anti-inflammatory Agents: In some cases, co-infusion or systemic administration of anti-inflammatory drugs like dexamethasone (B1670325) has been shown to reduce gliosis.
-
-
Issue: Cerebrospinal Fluid (CSF) Leakage
-
Question: I notice clear fluid leaking from around the headcap after surgery. What should I do?
-
Answer:
-
Potential Causes:
-
Puncture of a ventricle during implantation.
-
Inadequate sealing of the craniotomy with dental cement.
-
-
Solutions:
-
Observation: Minor leaks may resolve on their own. Conservative management includes bed rest with the head slightly elevated.[2]
-
Surgical Repair: If the leak is persistent, surgical intervention may be necessary. This can involve applying additional dental cement or, in more severe cases, using fibrin (B1330869) glue or sutures to seal the dura.[3][4][5]
-
Prevention: Ensure the craniotomy is completely sealed with dental cement, and be cautious with the ventral coordinate to avoid penetrating the ventricular system unless it is the intended target.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal cannula size to minimize tissue damage?
-
A1: While there is no single "optimal" size for all experiments, smaller diameter cannulas generally cause less initial tissue damage. For mice, 26-gauge guide cannulas with 33-gauge internal injectors are common. For rats, 22-gauge guide cannulas with 28-gauge injectors are often used. The choice should be a balance between minimizing tissue displacement and the practical requirements of the infusion.
-
-
Q2: How does the infusion rate and volume of muscimol hydrobromide affect tissue?
-
A2: Higher infusion rates and volumes can lead to greater mechanical and excitotoxic damage to the surrounding tissue. It is recommended to use the lowest effective concentration of muscimol and to infuse at a slow rate (e.g., 0.1-0.5 µL/min) to allow for diffusion and minimize pressure-induced damage. The total volume should also be kept to a minimum, typically not exceeding 1 µL per site in rodents.
-
-
Q3: What are the best practices for post-operative care to reduce tissue damage?
-
A3: Proper post-operative care is crucial. This includes:
-
Administering analgesics to manage pain.
-
Housing animals individually to prevent them from damaging each other's headcaps.
-
Providing easy access to food and water.
-
Regularly monitoring the surgical site for signs of infection or inflammation.
-
Keeping the headcap clean and ensuring the dummy cannula is secure.
-
-
-
Q4: How can I verify the correct placement of the cannula?
-
A4: The gold standard for verifying cannula placement is post-mortem histological analysis.[1][2] This involves perfusing the animal with a fixative (e.g., paraformaldehyde), sectioning the brain, and staining the tissue to visualize the cannula track. Comparing the histological sections to a stereotaxic atlas allows for precise confirmation of the injection site.
-
-
Q5: What concentration of this compound should I use?
-
A5: The effective concentration of muscimol can vary depending on the target brain region and the desired effect. Doses are often reported in terms of mass per volume, with common concentrations ranging from 17.5 ng/µL to 300 ng/µL.[6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
-
Data Presentation
Table 1: Cannula Gauge and Associated Tissue Response
| Cannula Gauge (Outer Diameter) | Typical Animal Model | Qualitative Tissue Response | Key Considerations |
| 22-gauge (~0.71 mm) | Rat | Moderate tissue displacement and gliosis. | Suitable for larger infusion volumes. |
| 26-gauge (~0.46 mm) | Mouse/Rat | Reduced tissue track size compared to 22-gauge. | Good balance for many applications. |
| 33-gauge (~0.20 mm) | Mouse | Minimal initial tissue damage. | May be more prone to clogging. |
Table 2: Muscimol Infusion Parameters and Potential Effects
| Infusion Rate | Infusion Volume | Potential Tissue Effects | Recommendations |
| < 0.1 µL/min | < 0.5 µL | Minimal mechanical damage, localized diffusion. | Ideal for small, discrete target areas. |
| 0.1 - 0.5 µL/min | 0.5 - 1.0 µL | Moderate and controlled diffusion. | A common and generally safe range for many experiments. |
| > 0.5 µL/min | > 1.0 µL | Increased risk of edema, backflow, and off-target effects. | Use with caution and only if experimentally justified. |
Experimental Protocols
Protocol: Stereotaxic Cannula Implantation
-
Anesthesia and Analgesia: Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane) and administer a pre-operative analgesic.
-
Animal Fixation: Secure the animal in a stereotaxic frame, ensuring the head is level.
-
Surgical Preparation: Shave the scalp, and sterilize the area with an antiseptic solution.
-
Incision: Make a midline incision to expose the skull.
-
Craniotomy: Use a stereotaxic drill to create a small hole in the skull at the predetermined coordinates.
-
Dura Removal: Carefully perforate the dura mater with a fine needle.
-
Cannula Insertion: Slowly lower the guide cannula to the desired ventral coordinate.
-
Anchoring: Secure the cannula to the skull using dental cement and anchor screws.
-
Closure: Suture the incision around the headcap.
-
Post-Operative Care: Monitor the animal during recovery and provide post-operative analgesia and care as needed.
Protocol: Histological Verification of Cannula Placement
-
Perfusion: At the end of the experiment, deeply anesthetize the animal and perform a transcardial perfusion with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brain Extraction: Carefully extract the brain and post-fix in the same fixative.
-
Sectioning: Section the brain into coronal slices (e.g., 40-50 µm) using a cryostat or vibratome.
-
Staining: Mount the sections on slides and stain with a Nissl stain (e.g., cresyl violet) to visualize cell bodies and the cannula track.
-
Imaging and Analysis: Image the stained sections and compare them to a stereotaxic atlas to confirm the location of the cannula tip.
Visualizations
Caption: Experimental workflow for cannula implantation.
Caption: Muscimol's signaling pathway.
References
- 1. Muscimol microinjection into cerebellar fastigial nucleus exacerbates stress-induced gastric mucosal damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Postoperative Cerebrospinal Fluid Leak Repair Instructions - University of Mississippi Medical Center [umc.edu]
- 3. Repair of Cerebrospinal Fluid Leaks | Ento Key [entokey.com]
- 4. CSF leak (Cerebrospinal fluid leak) - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 5. Management of Cerebrospinal Fluid Leak following Posterior Cranial Fossa Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscimol injected into the medial prefrontal cortex of the rat alters ethanol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Muscimol Hydrobromide and Gaboxadol as GABA-A Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Muscimol (B1676869) hydrobromide and Gaboxadol, two potent agonists of the γ-aminobutyric acid type A (GABA-A) receptor. Both compounds are crucial tools in neuroscience research and have been investigated for their therapeutic potential. This document synthesizes experimental data on their binding affinities, functional potencies, and receptor subtype selectivities, presenting the information in a clear and accessible format to aid in experimental design and drug development decisions.
Pharmacological Profile: A Head-to-Head Comparison
Muscimol, a psychoactive isoxazole (B147169) alkaloid isolated from the Amanita muscaria mushroom, is a potent, full agonist at most GABA-A receptors.[1][2] Gaboxadol (also known as THIP), a synthetic analogue of muscimol, also acts as a GABA-A receptor agonist.[3][4] While structurally related, their pharmacological profiles exhibit key differences, particularly in their selectivity for extrasynaptic GABA-A receptors containing the δ subunit.[3][5][6] These receptors are known to mediate tonic inhibition, a persistent form of inhibitory signaling in the central nervous system.[7]
Quantitative Comparison of Receptor Binding and Potency
The following table summarizes the available quantitative data on the binding affinity (KD) and functional potency (EC50) of Muscimol and Gaboxadol at various GABA-A receptor subtypes. It is important to note that reported values can vary between studies due to different experimental conditions and recombinant expression systems.
| Compound | Receptor Subtype | Parameter | Value | Reference |
| Muscimol | α4β3δ | EC50 | ~1-2 nM | [5][6] |
| α4βδ (forebrain) | KD | ~1.6 nM | [6] | |
| α6βδ (cerebellum) | KD | ~1 nM | [6] | |
| Gaboxadol | α4β3δ | EC50 | 13 µM | [3] |
| α4β3δ | Emax | 224% (relative to GABA) | [3] | |
| α1β3γ2 | Agonist Activity | Low-potency | [3] | |
| α4β3γ | Agonist Activity | Partial agonist | [3] | |
| GABAA-ρ | Antagonist Activity | Moderately potent | [3] |
Note: Emax refers to the maximal efficacy of the compound.
Mechanism of Action and Signaling Pathways
Both Muscimol and Gaboxadol are orthosteric agonists, meaning they bind to the same site on the GABA-A receptor as the endogenous neurotransmitter, GABA.[1][8] Activation of the GABA-A receptor, a ligand-gated ion channel, leads to an influx of chloride ions (Cl⁻) into the neuron.[7][9] This influx hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect on neurotransmission.[9]
Experimental Protocols
The characterization of GABA-A receptor agonists like Muscimol and Gaboxadol typically involves a combination of radioligand binding assays and functional electrophysiological recordings.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Objective: To determine the dissociation constant (Kd) of unlabeled Muscimol or Gaboxadol for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]muscimol or [³H]GABA).[10]
Materials:
-
Rat brain membranes (or cell lines expressing specific GABA-A receptor subtypes)
-
Radioligand (e.g., [³H]muscimol)
-
Unlabeled competitor ligands (Muscimol hydrobromide, Gaboxadol)
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in buffer and centrifuge to isolate the membrane fraction containing the GABA-A receptors. Wash the membranes to remove endogenous GABA.
-
Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. Calculate the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the functional properties of a compound, such as its potency (EC50) and efficacy (Emax).
Objective: To characterize the functional effects of Muscimol and Gaboxadol on specific GABA-A receptor subtypes expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNAs encoding the desired GABA-A receptor subunits (e.g., α4, β3, δ)
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., Barth's solution)
-
This compound and Gaboxadol solutions of varying concentrations
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus frog and inject them with the cRNAs for the GABA-A receptor subunits of interest. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Drug Application: Perfuse the oocyte with the recording solution containing increasing concentrations of Muscimol or Gaboxadol.
-
Data Acquisition: Record the current responses evoked by the application of the agonist.
-
Data Analysis: Plot the peak current response as a function of the agonist concentration. Fit the data to a concentration-response curve (e.g., the Hill equation) to determine the EC50 and Emax.
Structural Comparison
Gaboxadol was developed through the structural modification of Muscimol.[3] Both are conformationally restricted analogues of GABA, which contributes to their high affinity for the GABA-A receptor.[3][11]
Conclusion
This compound and Gaboxadol are both invaluable pharmacological tools for probing the function of the GABAergic system. Muscimol acts as a potent, high-affinity agonist at a broad range of GABA-A receptors, with particularly high affinity for δ-subunit-containing extrasynaptic receptors.[5][6] Gaboxadol, its synthetic analogue, also demonstrates a preference for these extrasynaptic receptors but exhibits a more complex profile, acting as a supra-maximal agonist at α4β3δ receptors and a partial agonist or antagonist at other subtypes.[3] The choice between these two compounds will depend on the specific research question, with Muscimol being a suitable tool for general GABA-A receptor activation and Gaboxadol offering a more nuanced profile for studying the specific roles of extrasynaptic tonic inhibition. The detailed experimental protocols provided herein offer a foundation for the rigorous and reproducible characterization of these and other GABAergic compounds.
References
- 1. Muscimol - Wikipedia [en.wikipedia.org]
- 2. Muscimol as an Experimental Tool in Neuroscience [eureka.patsnap.com]
- 3. Gaboxadol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extrasynaptic δ-GABAA receptors are high-affinity muscimol receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. GABA receptor - Wikipedia [en.wikipedia.org]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Neuronal Inactivation: Validating Muscimol Hydrobromide's Efficacy with c-Fos Imaging
For researchers, scientists, and drug development professionals, the precise and validated inactivation of specific brain regions is paramount to elucidating neural circuits and their roles in behavior and disease. This guide provides a comprehensive comparison of muscimol (B1676869) hydrobromide, a potent GABAA receptor agonist, with chemogenetic methods (DREADDs) for neuronal silencing. We present supporting experimental data, detailed protocols, and visualizations to objectively assess their performance, with a focus on c-Fos imaging as a key validation tool.
Muscimol hydrobromide has long been a staple for inducing temporary and reversible neuronal inactivation. Its mechanism of action involves mimicking the neurotransmitter GABA, leading to hyperpolarization and a subsequent reduction in neuronal firing. However, understanding the precise area and magnitude of this inactivation is critical for the accurate interpretation of experimental results. The immediate early gene c-Fos, a well-established marker of neuronal activity, provides a powerful method to visualize and quantify the extent of neuronal silencing post-inactivation. A reduction in c-Fos expression within the target region serves as a reliable indicator of successful inactivation.
This guide will delve into the validation of this compound-induced inactivation using c-Fos imaging and compare its performance with the increasingly popular DREADD (Designer Receptors Exclusively Activated by Designer Drugs) technology, specifically the inhibitory hM4Di receptor.
Comparative Analysis of Neuronal Inactivation Techniques
To provide a clear comparison, the following table summarizes quantitative data from studies utilizing c-Fos imaging to validate both muscimol- and DREADD-induced neuronal inactivation.
| Inactivation Method | Target Region & Species | Agonist & Dose | Validation Method | Quantitative Outcome | Reference |
| This compound | Preoptic Area, Rat | 50 µM (unilateral microdialysis) | c-Fos Immunohistochemistry | 36% of orexin (B13118510) neurons expressed FOS ipsilaterally vs. 3% contralaterally.[1] | [1] |
| This compound | Dorsomedial Prefrontal Cortex (dmPFC), Rat | 1 µg/µl (0.5 µl infusion) | Behavioral (Delayed-Response Task) & Fluorescent Muscimol Imaging | Significant decrease in correct responses (18 ± 12% vs. 53 ± 3% with saline). Spread of fluorescence was 0.5 – 1.0 mm.[2] | [2] |
| Inhibitory DREADD (hM4Di) | Forebrain Excitatory Neurons, Mouse | CNO (5 mg/kg) | c-Fos Western Blot | Significant reduction in c-Fos protein levels in the cortex and hippocampus.[2] | [2] |
| Inhibitory DREADD (hM4Di) | Anterior Cingulate Cortex (ACC), Rat | CNO | c-Fos Immunohistochemistry | Significant decrease in the number of c-Fos positive cells in hM4Di-expressing regions compared to vehicle. | [3] |
| Inhibitory DREADD (hM4Di) | Ventral Hippocampus (vCA3), Rat | CNO | c-Fos Immunohistochemistry | Significant reduction in the number of c-Fos positive cells in the vCA3 region. | [4] |
Visualizing the Inactivation Workflow and Signaling
To better understand the experimental processes and underlying molecular mechanisms, the following diagrams illustrate the workflow for validating muscimol inactivation with c-Fos and the signaling pathway leading to changes in c-Fos expression.
References
Electrophysiological Confirmation of Neuronal Silencing by Muscimol Hydrobromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Muscimol (B1676869) hydrobromide's performance in neuronal silencing against other common alternatives, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate replication and further investigation.
Introduction to Neuronal Silencing and Muscimol Hydrobromide
Reversible neuronal silencing is a critical technique in neuroscience for elucidating the function of specific brain regions and neural circuits. By temporarily inactivating a population of neurons, researchers can observe the resulting behavioral or physiological changes, thereby inferring the normal function of the silenced area. This compound, a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, is a widely used pharmacological agent for this purpose.[1] Activation of GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and effectively inhibiting the generation of action potentials, thus silencing neuronal activity.[1][2]
Comparative Analysis of Neuronal Silencing Agents
Muscimol's efficacy in neuronal silencing is often compared with other pharmacological agents, such as the voltage-gated sodium channel blockers Tetrodotoxin (TTX) and Lidocaine. The choice of silencing agent depends on the specific experimental requirements, including the desired duration of silencing, the size of the target area, and whether fibers of passage should be affected.
A key advantage of Muscimol is its ability to induce a long-lasting and reversible inactivation of neuronal cell bodies without affecting adjacent fibers of passage.[3] This is in contrast to TTX, which blocks all action potentials, including those in axons passing through the injection site, and Lidocaine, which has a shorter duration of action.[3][4]
Quantitative Performance Data
The following table summarizes the electrophysiological performance of this compound in comparison to Tetrodotoxin and Lidocaine based on in vivo studies in rats.
| Parameter | This compound | Tetrodotoxin (TTX) | Lidocaine |
| Mechanism of Action | Potent GABA-A Receptor Agonist[1] | Voltage-gated Sodium Channel Blocker | Voltage-gated Sodium Channel Blocker |
| Effect on Firing Rate | Almost complete reduction at high concentrations[3] | Almost complete reduction at high concentrations[3] | Smaller reduction in firing activity compared to Muscimol and TTX[3] |
| Duration of Silencing | Long-lasting (hours)[3] | Long-lasting (hours)[3] | Short-lasting, with fastest recovery[3] |
| Effect on Fibers of Passage | Spares fibers of passage[3] | Blocks fibers of passage | Blocks fibers of passage |
| Recovery | Reversible | Reversible | Reversible, fastest recovery[3] |
| Typical Concentration | 1 µg/µl for microinjection[5] | Varies by application | Varies by application |
| Diffusion in Tissue | Significant, can be larger than anticipated[5] | Diffusion is a factor | Diffusion is a factor |
Experimental Protocols
This section details a generalized protocol for in vivo electrophysiological confirmation of neuronal silencing using this compound, combining microinjection and multi-unit recording in a rodent model.
Animal Preparation and Surgery
-
Anesthesia: Anesthetize the animal (e.g., rat) with an appropriate anesthetic agent (e.g., urethane (B1682113) or isoflurane) according to an approved institutional animal care and use committee protocol.
-
Stereotaxic Surgery: Place the anesthetized animal in a stereotaxic frame. Perform a craniotomy over the target brain region.
-
Electrode and Cannula Implantation: Implant a recording electrode (e.g., a multi-electrode array) into the target nucleus. Implant a guide cannula adjacent to the recording electrode for subsequent microinjection. Secure the implants to the skull with dental cement.
Electrophysiological Recording and Muscimol Microinjection
-
Baseline Recording: After a recovery period from surgery, connect the implanted electrode to a recording system. Record baseline neuronal activity (spontaneous firing rate) for a sufficient period (e.g., 15-30 minutes) to establish a stable baseline.
-
Muscimol Preparation: Dissolve this compound in sterile saline or artificial cerebrospinal fluid (aCSF) to the desired concentration (e.g., 1 µg/µl).
-
Microinjection: Insert an injection cannula through the guide cannula. Infuse a small volume of the Muscimol solution (e.g., 0.1-0.5 µl) at a slow and steady rate (e.g., 0.1 µl/min) using a microinfusion pump.
-
Post-injection Recording: Continue recording neuronal activity for an extended period (e.g., 2 hours or more) to observe the onset, magnitude, and duration of the silencing effect.[5]
-
Data Analysis: Analyze the recorded electrophysiological data to quantify the change in neuronal firing rate before and after Muscimol injection.
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the signaling pathway of Muscimol's action and the experimental workflow.
Caption: Mechanism of Muscimol-induced neuronal silencing.
Caption: Experimental workflow for in vivo electrophysiological confirmation.
Conclusion
This compound is a powerful and selective tool for the reversible silencing of neuronal cell bodies. Electrophysiological recordings provide direct confirmation of its inhibitory effects, demonstrating a profound and long-lasting reduction in neuronal firing rates. When compared to alternatives like TTX and Lidocaine, Muscimol offers the distinct advantage of sparing fibers of passage, making it the preferred choice for experiments aiming to dissect the function of local neuronal populations within a complex network. Careful consideration of its diffusion properties is necessary for precise spatial targeting. The provided protocols and visualizations serve as a guide for researchers employing this valuable technique in their investigations of neural circuit function.
References
- 1. Muscimol - Wikipedia [en.wikipedia.org]
- 2. Muscimol Directly Activates the TREK-2 Channel Expressed in GABAergic Neurons through Its N-Terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological manipulation of neuronal ensemble activity by reverse microdialysis in freely moving rats: a comparative study of the effects of tetrodotoxin, lidocaine, and muscimol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of the dorsal or ventral hippocampus with muscimol differentially affects fear and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscimol diffusion after intracerebral microinjections: a reevaluation based on electrophysiological and autoradiographic quantifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying Cannula Placement for Muscimol Hydrobromide: A Comparative Guide to Histological Analysis
For researchers, scientists, and drug development professionals, the precise delivery of neuropharmacological agents is paramount. When using muscimol (B1676869) hydrobromide, a potent GABAA receptor agonist, to temporarily inactivate specific brain regions, accurate cannula placement is critical for the validity of experimental results. Histological analysis remains the gold standard for post-mortem verification of cannula placement and infusate spread. This guide provides a comparative overview of histological techniques and other verification methods, supported by experimental data and detailed protocols.
Comparison of Cannula Placement Verification Methods
Histological verification, while definitive, is an endpoint measurement. Researchers often employ preliminary or complementary methods to increase the likelihood of correct placement during or after surgery. The following table compares common verification techniques.
| Method | Principle | Advantages | Disadvantages | Accuracy/Resolution |
| Histological Analysis | Post-mortem microscopic examination of brain tissue to identify the cannula track and drug diffusion area. | Gold Standard: Provides definitive, high-resolution confirmation of the injection site. Allows for detailed anatomical localization. Can visualize cellular responses to the injection. | Endpoint analysis (post-mortem). Labor-intensive and time-consuming. Potential for tissue distortion during processing. | Very high; cellular level resolution. Accuracy is dependent on proper tissue processing and analysis. One study reported that out of 24 rats, only one was excluded due to incorrect cannula placement as verified by histology, indicating a high success rate in placement and verification[1]. |
| Co-injection of Dye | A visible dye (e.g., Evans blue, India ink) is mixed with the infusate. | Simple, immediate visual confirmation upon brain extraction.[2] | Diffusion of the dye may not perfectly match the drug's diffusion. Can cause additional tissue damage or inflammation. | Good for gross localization, but less precise for determining the exact spread of the drug. |
| Electrophysiological Recording | Recording neural activity through the cannula or an adjacent electrode before and after injection. | Real-time functional confirmation of target engagement. Can be used in awake, behaving animals.[3] | Requires specialized equipment and expertise. The recording site may not perfectly align with the infusion site. Can be invasive. | High temporal resolution. Spatial accuracy depends on electrode placement relative to the cannula tip. |
| In Vivo Imaging (e.g., MRI, CT) | Non-invasive imaging techniques to visualize the cannula in situ. | Allows for in vivo confirmation of cannula placement in longitudinal studies. Can visualize surrounding brain structures. | Lower resolution compared to histology.[4] May not be readily accessible or feasible for all animal models. Metallic components can cause artifacts. | Millimeter-level resolution. |
Quantifying Muscimol Diffusion
A critical aspect of histological verification is determining the extent of the drug's diffusion from the injection site. This is often achieved by co-infusing a fluorescently-tagged muscimol or by post-hoc immunohistochemical staining for markers of neuronal inactivation.
| Parameter | Experimental Details | Observed Diffusion Radius/Area | Citation |
| Fluorescent Muscimol Diffusion | Infusion of fluorophore-conjugated muscimol (FCM) into the rat amygdala or dorsomedial prefrontal cortex. | The region of fluorescence was restricted to 0.5 to 1 mm from the injection site.[5][6] | [5][6] |
| Radiolabeled Muscimol Diffusion | Injection of [3H]muscimol into the thalamic reticular nucleus of rats. | A 0.05 µl injection resulted in a labeled area of 5.25 mm² at the injection site and a rostrocaudal spread of 1.7 mm after 15 minutes. Increasing the volume to 0.1 µl or the survival time to 60 minutes increased the labeled area to 8-12 mm² and the rostrocaudal diffusion to 2.0-2.5 mm.[7] | [7] |
| Electrophysiological Inactivation Spread | Multiunit recordings following muscimol injection into the nucleus basalis magnocellularis or thalamic reticular nucleus. | Decreases in neuronal activity were observed up to 3 mm from the injection site.[7] | [7] |
Experimental Protocols
Protocol 1: Histological Verification of Cannula Placement using Nissl Staining
This protocol is for visualizing the cannula track and surrounding neural architecture.
1. Perfusion and Tissue Fixation:
- Deeply anesthetize the animal with an appropriate anesthetic (e.g., pentobarbital).
- Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
- Post-fix the brain in 4% PFA overnight at 4°C.
2. Cryoprotection and Sectioning:
- Transfer the brain to a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.
- Freeze the brain and cut coronal sections (e.g., 40 µm thick) on a cryostat or microtome.
- Mount sections on gelatin-coated slides.
3. Nissl Staining (Cresyl Violet):
- Air-dry the mounted sections.
- Rehydrate the sections through a series of decreasing ethanol (B145695) concentrations (100%, 95%, 70%, 50%) and then into distilled water.
- Stain in 0.1% cresyl violet solution for 5-10 minutes.
- Rinse briefly in distilled water.
- Differentiate in 95% ethanol with a few drops of acetic acid, monitoring under a microscope until Nissl bodies are clearly visible against a relatively clear background.
- Dehydrate through increasing concentrations of ethanol (70%, 95%, 100%).
- Clear in xylene and coverslip with a permanent mounting medium.
Protocol 2: Visualizing Neuronal Inactivation with c-Fos Immunohistochemistry
Muscimol-induced neuronal silencing leads to a reduction in the expression of the immediate-early gene c-Fos. This protocol helps to delineate the area of functional inactivation.
1. Tissue Preparation:
- Follow the perfusion and sectioning steps as described in Protocol 1. The timing of perfusion post-muscimol injection is critical and should be optimized for the specific experiment (typically 90-120 minutes post-injection).
2. Immunohistochemistry:
- Wash sections in PBS.
- Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer at 80°C for 30 minutes).
- Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.
- Incubate with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.
- Wash in PBS.
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1-2 hours at room temperature.
- Wash in PBS.
- Incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.
- Wash in PBS.
- Develop the signal with a diaminobenzidine (DAB) solution.
- Mount, dehydrate, clear, and coverslip as in Protocol 1.
Visualizations
Muscimol Signaling Pathway
Muscimol acts as a potent agonist at the GABA-A receptor, an ionotropic receptor that is a ligand-gated chloride channel. Binding of muscimol mimics the action of the endogenous neurotransmitter GABA, leading to an influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracranial Cannula Implantation for Serial Locoregional Chimeric Antigen Receptor (CAR) T Cell Infusions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multisite electrophysiology recordings in mice to study cross-regional communication during anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain tissue compartment density estimated using diffusion‐weighted MRI yields tissue parameters consistent with histology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging the spread of reversible brain inactivations using fluorescent muscimol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging the spread of reversible brain inactivations using fluorescent muscimol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscimol diffusion after intracerebral microinjections: a reevaluation based on electrophysiological and autoradiographic quantifications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Neuronal Silencing Techniques: Muscimol Hydrobromide vs. Optogenetics
For researchers, scientists, and drug development professionals, the precise manipulation of neuronal activity is paramount to unraveling the complexities of the brain and developing novel therapeutics. Two powerful techniques for silencing neuronal activity, muscimol (B1676869) hydrobromide infusion and optogenetic silencing, offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Introduction to Neuronal Silencing Techniques
Muscimol Hydrobromide: A potent and selective agonist for the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] When introduced into a specific brain region, muscimol mimics the action of GABA, leading to hyperpolarization and a subsequent reduction in neuronal firing.[1]
Optogenetic Silencing: This technique utilizes genetic engineering to express light-sensitive proteins (opsins), such as halorhodopsins or archaerhodopsins, in specific neuronal populations.[2] These opsins function as light-driven ion pumps or channels that, when activated by a specific wavelength of light, cause hyperpolarization and inhibit neuronal activity.[2]
Performance Comparison: A Data-Driven Analysis
The choice between this compound and optogenetic silencing hinges on the specific requirements of the experiment, particularly concerning spatial and temporal precision, and potential off-target effects.
| Feature | This compound | Optogenetic Silencing |
| Mechanism of Action | GABA-A receptor agonist | Light-activated ion pumps/channels |
| Temporal Resolution | Onset: Minutes to hours[3] Offset: Hours to days (gradual) | Onset: Milliseconds[4] Offset: Milliseconds (light-dependent)[4] |
| Spatial Resolution | ~1-3 mm diameter spread from injection site[5][6][7] | ~1 mm diameter illuminated area[5][8] |
| Efficacy | Dose-dependent; can achieve profound silencing[9] | High; >80% reduction in spike rate achievable[8] |
| Cell-Type Specificity | No | Yes (via targeted genetic expression) |
| Reversibility | Yes, but slow | Yes, rapid and repeatable |
| Invasiveness | Intracranial cannula implantation[10] | Virus injection and optic fiber implantation[4] |
| Key Side Effects | Potential for diffusion to non-target areas, dose-dependent toxicity[1][3] | Rebound excitation after light offset, potential for light-induced tissue heating[8][11] |
In-Depth Analysis of Pros and Cons
This compound
Pros:
-
Simplicity and Accessibility: The procedure for intracranial infusion of muscimol is relatively straightforward and does not require specialized genetic models or complex optical equipment.
-
Potent Inhibition: Muscimol is a highly effective agonist, capable of producing a robust and sustained silencing of neuronal activity in the targeted region.[9]
Cons:
-
Poor Spatiotemporal Control: The diffusion of muscimol from the injection site is a significant limitation, leading to a lack of precise spatial control.[5][7] The onset and offset of its effects are slow and gradual, making it unsuitable for experiments requiring high temporal resolution.[3]
-
Lack of Cell-Type Specificity: Muscimol affects all neurons expressing GABA-A receptors within its diffusion radius, precluding the study of specific neural circuits.
-
Potential for Off-Target Effects: Diffusion to adjacent brain regions can lead to unintended behavioral or physiological consequences. Higher concentrations can also induce side effects such as sedation and motor impairments.[12]
Optogenetic Silencing
Pros:
-
Unprecedented Spatiotemporal Precision: Optogenetics offers millisecond-scale control over neuronal activity, allowing for the precise timing of inhibition with behavioral events.[4][13] The targeted expression of opsins enables the silencing of specific cell types, providing a powerful tool for dissecting neural circuitry.[14]
-
High Efficacy and Reversibility: Light-activated opsins can induce a strong and rapid hyperpolarization, leading to a significant reduction in neuronal firing.[8] The effect is readily reversible upon termination of the light stimulus.[14]
-
Chronic and Repeated Manipulations: Once the opsins are expressed and the optic fiber is implanted, the same population of neurons can be repeatedly silenced over long periods.
Cons:
-
Technical Complexity: The technique requires expertise in viral vector handling, stereotactic surgery for virus injection and optic fiber implantation, and the use of specialized laser and optical equipment.[4]
-
Potential for Rebound Excitation: Following the termination of optogenetic inhibition, some studies have reported a period of rebound hyperexcitability, which could confound experimental results.[8][11][15] This phenomenon is thought to be mediated by various cellular and network mechanisms.[11]
-
Invasiveness of Implantation: The chronic implantation of an optic fiber can cause tissue damage and inflammation.
-
Light-Induced Artifacts: Inadequate control of light delivery can lead to tissue heating and other non-specific effects.
Experimental Protocols
This compound Infusion
This protocol describes the reversible inactivation of a specific brain region via intracranial infusion of this compound.
Materials:
-
This compound (dissolved in sterile 0.9% saline)
-
Stereotaxic apparatus
-
Infusion pump and syringe
-
Guide cannula and internal cannula
-
Dental cement
Procedure:
-
Animal Surgery: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest and secure it with dental cement.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 1 µg/µl).[6]
-
Infusion: At the time of the experiment, insert an internal cannula connected to an infusion pump into the guide cannula. Infuse a small volume of the muscimol solution (e.g., 0.5 µl) at a slow rate (e.g., 0.25 µL/min) to minimize tissue damage and control the spread of the drug.[7]
-
Behavioral Testing: Allow sufficient time for the drug to take effect (typically 30-60 minutes) before commencing behavioral testing.
Optogenetic Silencing
This protocol outlines the general steps for virally-mediated expression of an inhibitory opsin and subsequent light-induced neuronal silencing.
Materials:
-
AAV vector encoding an inhibitory opsin (e.g., AAV-hSyn-eNpHR3.0-eYFP)
-
Stereotaxic apparatus
-
Microsyringe pump
-
Optic fiber and ferrule
-
Laser source and patch cord
-
Dental cement
Procedure:
-
Virus Injection: Anesthetize the animal and place it in a stereotaxic frame. Inject the AAV vector into the target brain region using a microsyringe pump.
-
Optic Fiber Implantation: In the same surgical session, implant an optic fiber with a ferrule connector dorsal to the injection site and secure it with dental cement.
-
Opsin Expression: Allow several weeks for the virus to express the opsin in the target neurons.
-
Light Delivery: Connect the implanted optic fiber to a laser source via a patch cord. Deliver light of the appropriate wavelength (e.g., ~590 nm for eNpHR3.0) and power density (e.g., 1-5 mW/mm²) to activate the opsin and silence neuronal activity.[16] The timing and duration of light delivery can be precisely controlled to coincide with specific behavioral epochs.
Visualizing the Mechanisms
Muscimol Signaling Pathway
Caption: Signaling pathway of this compound action.
Experimental Workflow Comparison
Caption: Comparison of experimental workflows.
Logical Relationship of Pros and Cons
Caption: Logical comparison of pros and cons.
Conclusion
Both this compound and optogenetic silencing are valuable tools for investigating the causal role of specific brain regions in behavior and physiology. The choice between these techniques should be guided by the specific experimental question. For studies requiring high temporal and cellular resolution to dissect the function of defined neural circuits, optogenetics is the superior choice. However, for broader, more sustained inactivation of a brain region where precise timing and cell-type specificity are not critical, the simplicity and potency of this compound make it a viable and effective alternative. Careful consideration of the pros and cons outlined in this guide will enable researchers to select the most appropriate method to advance their scientific inquiries.
References
- 1. Exploring Muscimol HBr: A Comprehensive Guide - Canna Health Amsterdam ® [cannahealthamsterdam.com]
- 2. bu.edu [bu.edu]
- 3. Muscimol - Wikipedia [en.wikipedia.org]
- 4. Optogenetics and Chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optogenetic and pharmacological suppression of spatial clusters of face neurons reveal their causal role in face gender discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Imaging the spread of reversible brain inactivations using fluorescent muscimol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spatiotemporal constraints on optogenetic inactivation in cortical circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurosilence: Profound Suppression of Neural Activity following Intracerebral Administration of the Protein Synthesis Inhibitor Anisomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deep brain optogenetics without intracranial surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterizing optogenetically mediated rebound effects in anaesthetized mouse primary visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. canatura.com [canatura.com]
- 13. Molecular Tools and Approaches for Optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optogenetics: Exciting inhibition in primates | eLife [elifesciences.org]
- 15. Rebound excitation triggered by synaptic inhibition in cerebellar nuclear neurons is suppressed by selective T-type calcium channel block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spatiotemporal constraints on optogenetic inactivation in cortical circuits | eLife [elifesciences.org]
A Comparative Guide to the Neuronal Effects of Muscimol Hydrobromide and Baclofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of two prominent GABAergic agonists, Muscimol (B1676869) hydrobromide and Baclofen (B1667701), on neuronal activity. By examining their distinct mechanisms of action, receptor binding affinities, and downstream signaling pathways, this document aims to serve as a valuable resource for researchers investigating inhibitory neurotransmission and developing novel therapeutics targeting the GABA system.
Introduction: Targeting the Brain's Primary Inhibitory System
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Muscimol hydrobromide and Baclofen are two synthetic agonists that mimic the effects of GABA but through different receptor subtypes, leading to distinct physiological and behavioral outcomes. Muscimol is a potent agonist of GABA-A receptors, which are ligand-gated ion channels, while Baclofen selectively activates GABA-B receptors, a class of G-protein coupled receptors.[1][2] Understanding the comparative effects of these two compounds is essential for dissecting the specific roles of GABA-A and GABA-B receptor-mediated signaling in health and disease.
Comparative Analysis of Receptor Binding and Potency
The differential effects of Muscimol and Baclofen on neuronal activity are rooted in their selective binding to and activation of distinct GABA receptor subtypes.
| Compound | Primary Target | Receptor Subtype Selectivity | Binding Affinity (IC50/KD) | Functional Potency (EC50) |
| This compound | GABA-A Receptor | High affinity for δ-subunit containing extrasynaptic receptors.[3][4] | KD: ~1.1 nM (α6βδ), ~1.6 nM (α4βδ)[5] | 0.65 ± 0.22 µM (α1β3 receptors)[6] |
| Baclofen | GABA-B Receptor | Agonist at both GABA-B1a and GABA-B1b isoforms. | IC50: ~40 µM (for displacement of [3H]GABA)[2] | ~5 µM (for reduction of IPSCs)[7] |
Table 1: Comparative Receptor Binding and Potency. This table summarizes the primary molecular targets, receptor subtype selectivity, binding affinities, and functional potencies of this compound and Baclofen.
Impact on Neuronal Electrophysiology
Both Muscimol and Baclofen generally induce neuronal inhibition, but the characteristics of this inhibition differ significantly due to their distinct mechanisms of action.
| Parameter | This compound (GABA-A Activation) | Baclofen (GABA-B Activation) |
| Postsynaptic Current | Fast Inhibitory Postsynaptic Current (IPSC) | Slow Inhibitory Postsynaptic Potential (IPSP) |
| Ion Channel Gated | Chloride (Cl-) | Potassium (K+) |
| Effect on Membrane Potential | Hyperpolarization or shunting inhibition | Hyperpolarization[1] |
| Effect on Neuronal Firing | Potent suppression of neuronal firing. | Inhibition of neuronal firing.[1] |
| Effect on Neurotransmitter Release | Primarily postsynaptic effects. | Presynaptic inhibition of neurotransmitter release. |
Table 2: Comparative Effects on Neuronal Electrophysiology. This table outlines the distinct effects of this compound and Baclofen on key electrophysiological parameters of neurons.
Signaling Pathways and Mechanisms of Action
The divergent effects of Muscimol and Baclofen can be attributed to the fundamentally different signaling cascades initiated by GABA-A and GABA-B receptor activation.
This compound: Direct Ionotropic Inhibition
Muscimol, as a GABA-A receptor agonist, directly opens the integrated chloride ion channel of the receptor.[2] This leads to a rapid influx of chloride ions, causing hyperpolarization of the neuronal membrane and a fast, potent inhibition of neuronal activity.
References
- 1. Hyperpolarizing action of baclofen on neurons in the rat substantia nigra slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Baclofen and muscimol: behavioural and neurochemical sequelae of unilateral intranigral administration and effects on 3H-GABA receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.utu.fi [research.utu.fi]
- 5. researchgate.net [researchgate.net]
- 6. Distinct activities of GABA agonists at synaptic- and extrasynaptic-type GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
Cross-validation of behavioral effects of Muscimol hydrobromide with lesions.
A Comparative Guide for Researchers in Neuroscience and Drug Development
In the field of behavioral neuroscience, understanding the precise function of brain regions is paramount. Two powerful techniques utilized to elucidate these functions are the reversible inactivation of neural activity with pharmacological agents like Muscimol (B1676869) hydrobromide and the creation of permanent excitotoxic lesions. This guide provides a comprehensive comparison of these methods, offering researchers objective data to inform their experimental design and interpret their findings. We present a cross-validation of the behavioral effects observed with each technique, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms and workflows.
Unveiling Brain Function: A Tale of Two Techniques
Muscimol hydrobromide, a potent and selective agonist for the GABA-A receptor, induces a temporary and reversible inactivation of targeted brain regions by enhancing inhibitory neurotransmission.[1] This method allows for within-subject experimental designs, where an animal can serve as its own control before, during, and after the inactivation. In contrast, excitotoxic lesions, often induced by agents like ibotenic acid or N-methyl-D-aspartate (NMDA), cause permanent destruction of neuronal cell bodies in a specific area while sparing fibers of passage.[1] This technique provides a model of permanent functional loss. The choice between these two powerful tools depends on the specific research question, with each offering unique advantages and disadvantages.
Quantitative Comparison of Behavioral Effects
The following tables summarize quantitative data from studies investigating the behavioral effects of muscimol-induced inactivation and excitotoxic lesions in various cognitive and motor paradigms.
Table 1: Effects on Spatial Learning and Memory (Morris Water Maze)
| Intervention | Brain Region | Key Behavioral Metric | Observed Effect | Reference Study |
| Muscimol Inactivation | Dorsal Hippocampus (CA1) | Escape Latency | Significantly increased latency to find the hidden platform, indicating impaired spatial memory retrieval. | [2] |
| Ibotenic Acid Lesion | Medial Striatum | Initiation Latency | Significantly increased time to initiate swimming, suggesting a deficit in movement preparation rather than spatial navigation itself. | |
| Muscimol in Lesioned Animals | Medial Striatum (Ibotenic Acid Lesion) | Initiation Latency | Systemic administration of muscimol ameliorated the increased initiation latency caused by the lesion. |
Table 2: Effects on Fear Conditioning
| Intervention | Brain Region | Behavioral Paradigm | Key Behavioral Metric | Observed Effect | Reference Study |
| Muscimol Inactivation | Basal Amygdala (BA) | Contextual and Auditory Fear Conditioning | Freezing Time | Pre-training inactivation of the BA impaired contextual fear conditioning but not auditory fear conditioning. | [3] |
| Ibotenic Acid Lesion | Basal Amygdala (BA) | Contextual and Auditory Fear Conditioning | Freezing Time | Pre-training lesions of the BA also impaired contextual fear conditioning while sparing auditory fear conditioning. | [3] |
| Muscimol Inactivation | Medial Prefrontal Cortex (mPFC) | Differential Fear Conditioning | Freezing Time (Discrimination) | Inactivation before retention testing interfered with the expression of fear discrimination, but not its acquisition. | [4] |
Table 3: Effects on Motor Behavior
| Intervention | Brain Region | Behavioral Paradigm | Key Behavioral Metric | Observed Effect | Reference Study |
| Muscimol Inactivation | Substantia Nigra Reticulata (SNR) | Turning Behavior (Unilateral injection) | Net Rotations | Increased turning behavior in both control and 6-OHDA lesioned rats. | [5] |
| 6-OHDA Lesion | Nigrostriatal Dopamine Pathway | Muscimol-induced Self-Mutilation | Incidence of SMB | Neonatally lesioned rats showed a significantly higher incidence of muscimol-induced self-mutilating behavior (SMB) compared to adult-lesioned and control rats. | [5] |
| NMDA Lesion | Nucleus Accumbens Core | Locomotor Activity | Activity Counts | Lesioned rats exhibited hyperactivity compared to controls and shell-lesioned groups. | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validity of research findings. Below are summaries of typical procedures for intracranial muscimol infusion and excitotoxic lesioning in rodents.
Protocol 1: Intracranial this compound Infusion
-
Animal Preparation and Stereotaxic Surgery: Anesthetize the rodent and place it in a stereotaxic apparatus. Surgically implant bilateral guide cannulae aimed at the target brain region. Allow for a recovery period of at least one week.
-
Muscimol Solution Preparation: Dissolve this compound in sterile saline or artificial cerebrospinal fluid (aCSF) to the desired concentration (e.g., 0.5 - 1.0 µg/µL).
-
Infusion Procedure: On the day of the experiment, gently restrain the animal. Insert infusion cannulae (extending slightly beyond the guide cannulae) connected to microsyringes via polyethylene (B3416737) tubing.
-
Microinfusion: Infuse a small volume (e.g., 0.25 - 0.5 µL) of the muscimol solution bilaterally over a period of 1-2 minutes. Leave the infusion cannulae in place for an additional minute to allow for diffusion.
-
Behavioral Testing: Conduct behavioral testing within the effective window of muscimol's action (typically 30 minutes to a few hours post-infusion).
-
Histological Verification: After the experiment, perfuse the animal and section the brain to histologically verify the placement of the cannulae.
Protocol 2: Excitotoxic Lesioning
-
Animal Preparation and Stereotaxic Surgery: Similar to the muscimol infusion protocol, anesthetize the animal and secure it in a stereotaxic frame.
-
Excitotoxin Solution Preparation: Prepare a solution of the excitotoxin (e.g., ibotenic acid at 10 µg/µL or NMDA at 20 µg/µL) in a suitable buffer.
-
Infusion Procedure: Lower a Hamilton syringe or a glass micropipette to the target coordinates.
-
Microinfusion: Slowly inject a small volume of the excitotoxin (e.g., 0.1 - 0.5 µL) into the brain region of interest. The slow injection rate is critical to minimize non-specific damage. Leave the needle in place for several minutes to prevent backflow.
-
Post-operative Care and Recovery: Suture the incision and provide post-operative care, including analgesics. Allow for a recovery and lesion maturation period of at least one to two weeks before behavioral testing.
-
Histological Verification: At the end of the study, perfuse the animal and process the brain tissue to confirm the location and extent of the lesion, often using Nissl staining or immunohistochemistry for neuronal markers.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of muscimol and a comparative experimental workflow.
Figure 1. Signaling pathway of this compound at the GABA-A receptor.
References
- 1. GABA and muscimol as reversible inactivation tools in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temporary inactivation reveals that the CA1 region of the mouse dorsal hippocampus plays an equivalent role in the retrieval of long-term object memory and spatial memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-Training Reversible Inactivation of the Basal Amygdala (BA) Disrupts Contextual, but Not Auditory, Fear Conditioning, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of the Medial Prefrontal Cortex Interferes with the Expression But Not the Acquisition of Diff erential Fear Conditioning in Rats [en-journal.org]
- 5. Enhanced muscimol-induced behavioral responses after 6-OHDA lesions: relevance to susceptibility for self-mutilation behavior in neonatally lesioned rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Excitotoxic lesions of the core and shell subregions of the nucleus accumbens differentially disrupt body weight regulation and motor activity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Subtleties: A Comparative Guide to Muscimol Hydrobromide's Specificity for GABA-A Receptor Subtypes
For researchers, scientists, and drug development professionals, understanding the precise interactions of neuroactive compounds is paramount. This guide provides a detailed comparison of Muscimol (B1676869) hydrobromide's binding specificity for various GABA-A receptor subtypes, contrasting its performance with other relevant ligands and providing the foundational experimental data and protocols for informed research.
Muscimol hydrobromide, a potent psychoactive alkaloid derived from the Amanita muscaria mushroom, is a classical and widely utilized agonist for the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] While often considered a universal agonist, extensive research has revealed a nuanced specificity for particular GABA-A receptor subtype compositions, a critical consideration for targeted therapeutic development and precise neuropharmacological investigation.[3][4]
Comparative Analysis of Binding Affinity
Muscimol's interaction with the GABA-A receptor is characterized by its high affinity, particularly for subtypes containing the δ (delta) subunit. These extrasynaptic receptors are crucial for mediating tonic inhibition in the brain.[1][3] The presence of α4 and α6 subunits, often in conjunction with the δ subunit, further enhances muscimol's binding affinity.[4][5] In contrast, its affinity for the more common synaptic α1βγ2 subtypes, while still significant, is comparatively lower.
Below is a summary of this compound's binding affinity (Kd or EC50) for various GABA-A receptor subtypes, compiled from multiple studies. For comparison, data for GABA and other relevant ligands are included where available.
| Receptor Subtype | Ligand | Affinity (nM) | Efficacy | Reference |
| α4β3δ | Muscimol | ~1-2 | Superagonist (120-140% of GABA) | [1][3] |
| α6βδ | Muscimol | ~1 | High Affinity | [3][5] |
| α1β3 | Muscimol | 180 ± 83 | Full Agonist | [2] |
| α4β3 | Muscimol | Lower affinity than α4β3δ | - | [3] |
| GABA-A-ρ | Muscimol | Potent | Partial Agonist | [1] |
| α1β2γ2 | GABA | ~1,000-3,000 | Endogenous Agonist | [6] |
| α4β3δ | GABA | High Affinity | Endogenous Agonist | [3] |
Key Observations:
-
Muscimol demonstrates significantly higher affinity for δ-subunit-containing receptors (α4β3δ and α6βδ) compared to the more ubiquitous α1-containing subtypes.[3][4]
-
At α4β3δ receptors, muscimol acts as a "superagonist," eliciting a maximal response greater than that of the endogenous ligand, GABA.[1] This is attributed to reduced receptor desensitization.[1]
-
While primarily a GABA-A agonist, muscimol also exhibits potent partial agonism at GABA-A-ρ receptors.[1]
-
Muscimol is reported to be inactive at the GABA-B receptor.[1]
Comparison with Alternative GABA-A Receptor Ligands
The specificity profile of this compound becomes clearer when compared to other classes of GABA-A receptor modulators:
-
Benzodiazepines (e.g., Diazepam): These are positive allosteric modulators that bind to the benzodiazepine (B76468) site, distinct from the GABA binding site.[7] Their efficacy is dependent on the presence of a γ subunit (typically γ2) and they are generally inactive at receptors containing α4, α6, or δ subunits.[8] This makes their subtype specificity profile markedly different from that of muscimol.
-
Barbiturates (e.g., Pentobarbital): Like benzodiazepines, barbiturates are positive allosteric modulators but bind to a different site on the GABA-A receptor complex.[2] They can also directly gate the channel at higher concentrations. Their subtype selectivity is less pronounced than that of benzodiazepines.
-
Gaboxadol (THIP): This compound, like muscimol, is a direct GABA-A receptor agonist. It also shows a preference for δ-subunit-containing extrasynaptic receptors, making it a relevant comparator in studies of tonic inhibition.[3][9]
Experimental Protocols
The following is a representative protocol for a radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor, a common method used to generate the data presented above.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound for the GABA-A receptor using [³H]muscimol as the radioligand.
Materials:
-
Tissue Preparation: Rat brain tissue or cells expressing specific GABA-A receptor subtypes.[10]
-
Radioligand: [³H]muscimol (specific activity ~15-30 Ci/mmol).[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]
-
Test Compound: Various concentrations of the compound of interest.
-
Equipment: Homogenizer, centrifuges, filtration apparatus, scintillation counter, glass fiber filters.[10]
Procedure:
-
Membrane Preparation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[10][11]
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[10][11]
-
Wash the resulting pellet multiple times with ice-cold deionized water and assay buffer through repeated centrifugation and resuspension.[11]
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and competitor binding.
-
Total Binding: Add 50 µL of assay buffer.[10]
-
Competitor Binding: Add 50 µL of varying concentrations of the test compound.
-
To all tubes, add 50 µL of [³H]muscimol (final concentration ~1-5 nM).[10]
-
Add the prepared membrane homogenate (0.1-0.2 mg of protein) to each tube.
-
-
Termination and Quantification:
-
Terminate the assay by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.[11]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition data using non-linear regression to determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizing the Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the GABA-A receptor signaling pathway and the experimental workflow for a radioligand binding assay.
Caption: GABA-A receptor signaling pathway.
Caption: Radioligand binding assay workflow.
References
- 1. Muscimol - Wikipedia [en.wikipedia.org]
- 2. Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prototypic GABAA Receptor Agonist Muscimol Acts Preferentially Through Forebrain High-Affinity Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.utu.fi [research.utu.fi]
- 6. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prototypic GABA(A) receptor agonist muscimol acts preferentially through forebrain high-affinity binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PDSP - GABA [kidbdev.med.unc.edu]
A Researcher's Guide to Comparing the In Vivo Efficacy of Muscimol Hydrobromide from Different Suppliers
For researchers, scientists, and drug development professionals, the selection of a reliable and consistent source of research compounds is paramount to the validity and reproducibility of experimental results. This guide provides a framework for the comparative in vivo evaluation of Muscimol (B1676869) hydrobromide, a potent GABA-A receptor agonist, from various suppliers.
Data Presentation: A Framework for Comparison
To facilitate a clear and objective comparison of Muscimol hydrobromide from different suppliers, all quantitative data should be summarized in a structured format. The following table provides a template that can be adapted to specific experimental designs.
Table 1: Comparative In Vivo Efficacy of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C | Vehicle Control |
| Anxiolytic Efficacy (Elevated Plus Maze) | ||||
| % Time in Open Arms | ||||
| % Open Arm Entries | ||||
| Number of Closed Arm Entries | ||||
| Anticonvulsant Efficacy (PTZ-induced Seizure Model) | ||||
| Seizure Score (e.g., Racine Scale) | ||||
| Latency to First Myoclonic Jerk (s) | ||||
| Latency to Generalized Tonic-Clonic Seizure (s) | ||||
| Sedative Effects (Open Field Test) | ||||
| Total Distance Traveled (cm) | ||||
| Rearing Frequency | ||||
| Pharmacokinetic Parameters (Optional) | ||||
| Cmax (ng/mL) | ||||
| Tmax (h) | ||||
| AUC (ng*h/mL) |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments to assess the efficacy of this compound. It is critical to perform these experiments under identical conditions for all tested batches and suppliers to ensure a valid comparison.
Assessment of Anxiolytic Activity: The Elevated Plus Maze (EPM) Test
The EPM test is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Objective: To evaluate the anxiolytic effects of this compound by measuring the exploration of the open arms of the maze.
Materials:
-
Elevated Plus Maze apparatus
-
This compound from different suppliers, dissolved in sterile saline
-
Vehicle control (sterile saline)
-
Male Wistar rats or C57BL/6 mice
-
Syringes for intraperitoneal (i.p.) injection
-
Video tracking software
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment. Handle the animals for several days leading up to the test to reduce stress.
-
Drug Administration: Administer this compound (e.g., 0.5-1 mg/kg, i.p.) or vehicle control 30 minutes before the test. The dose may need to be optimized based on preliminary studies.
-
EPM Test: Place the animal in the center of the EPM, facing one of the open arms.
-
Data Recording: Record the animal's behavior for 5 minutes using a video camera positioned above the maze.
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.
-
Assessment of Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ-induced seizure model is a common screening method for anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that induces seizures.
Objective: To determine the ability of this compound to protect against chemically-induced seizures.
Materials:
-
Pentylenetetrazol (PTZ) solution
-
This compound from different suppliers, dissolved in sterile saline
-
Vehicle control (sterile saline)
-
Male Sprague-Dawley rats or ICR mice
-
Observation chambers
-
Syringes for i.p. or subcutaneous (s.c.) injection
Procedure:
-
Drug Pre-treatment: Administer this compound (e.g., 0.5-2 mg/kg, i.p.) or vehicle control 30 minutes prior to PTZ administration.
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 60 mg/kg, s.c.).
-
Behavioral Observation: Immediately place the animal in an observation chamber and record seizure activity for 30 minutes.
-
Seizure Scoring: Score the severity of seizures using a standardized scale (e.g., the Racine scale). Record the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.
-
Data Analysis: Compare the seizure scores and latencies between the different this compound groups and the vehicle control group. A significant reduction in seizure score and an increase in latency indicate anticonvulsant activity.
Mandatory Visualizations
GABA-A Receptor Signaling Pathway
Muscimol is a potent agonist of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system.[3][4] Activation of this receptor by muscimol leads to an influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability, resulting in sedative, anxiolytic, and anticonvulsant effects.[1][2][3]
Caption: GABA-A receptor signaling pathway activated by Muscimol.
Experimental Workflow for In Vivo Efficacy Comparison
A standardized workflow is crucial for obtaining reliable and comparable data. The following diagram illustrates the key steps in the process of comparing this compound from different suppliers.
Caption: Experimental workflow for comparing this compound suppliers.
By following these standardized protocols and maintaining meticulous records, researchers can generate the necessary data to make an informed decision on the most suitable supplier of this compound for their specific research needs, thereby enhancing the reliability and reproducibility of their findings.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Muscimol Hydrobromide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like muscimol (B1676869) hydrobromide is a cornerstone of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to mitigate risks, ensure regulatory compliance, and foster a culture of safety. This guide provides immediate and essential safety and logistical information for the proper disposal of muscimol hydrobromide.
This compound is a potent psychoactive compound and should be handled with extreme care.[1] It is classified as a hazardous substance, toxic if swallowed, and may be harmful through inhalation or skin contact.[2][3][4] Therefore, it must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[2]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the hazards of this compound. A current Safety Data Sheet (SDS) should be readily accessible.
Personal Protective Equipment (PPE):
A comprehensive approach to personal safety is critical. The following PPE should be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption.[2][5] |
| Respiratory Protection | Air-purifying respirator with appropriate cartridges. | Avoids inhalation of dust or aerosols.[2] |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing.[5] |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills:
-
Restrict Access: Cordon off the area to prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use dry cleanup procedures to avoid generating dust.[2] Do not use water to clean up spills, as this can increase the risk of aerosolization.
-
Collection: Carefully sweep or vacuum up the spilled material. If vacuuming, use a vacuum cleaner equipped with a HEPA filter.[2]
-
Decontamination: Decontaminate the area with a suitable laboratory cleaner.
-
Disposal: Place all contaminated materials, including PPE, into a labeled hazardous waste container.
Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and emergency responders.
-
Secure the Area: Prevent entry into the spill zone.
-
Professional Cleanup: Allow trained professionals to manage the cleanup and disposal.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the waste is managed in compliance with all regulatory requirements.
1. Waste Identification and Segregation:
-
Characterize all materials contaminated with this compound as "hazardous chemical waste." This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment.
-
Segregate this compound waste from all other waste streams to prevent accidental mixing and reactions.
2. Container Selection and Management:
-
Use a dedicated, compatible, and leak-proof container for the collection of this compound waste. The original container may be used if it is in good condition.
-
Ensure the container is kept securely closed when not in use.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
4. Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated area away from incompatible materials.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.
-
Complete all required waste disposal documentation, such as a hazardous waste manifest, as per your institution's and local regulations.
Potential Deactivation Approaches (For Consideration and Validation)
While professional disposal is the standard, in-house chemical deactivation of small residual amounts may be considered, but must be validated by the user for safety and efficacy before implementation. The following are general chemical degradation methods that have been used for other psychoactive or organic compounds and could potentially be adapted for this compound.
Activated Carbon Adsorption: For dilute aqueous solutions, adsorption onto activated carbon may be a viable option to remove the active compound. Studies have shown that activated carbon can be effective in deactivating various psychoactive medications.[6] The spent carbon would then be disposed of as hazardous waste.
Oxidative Degradation: Strong oxidizing agents can break down organic molecules.
-
Potassium Permanganate: This has been shown to be effective in degrading a wide range of organic compounds.[7]
-
Fenton's Reagent: A solution of hydrogen peroxide and an iron catalyst, Fenton's reagent generates highly reactive hydroxyl radicals that can oxidize persistent organic pollutants.[3][8] This method is most effective under acidic conditions (pH 3-5).[3]
Important Considerations for Chemical Deactivation:
-
Exothermic Reactions: Neutralization and oxidation reactions can be highly exothermic. Procedures should be performed slowly and with cooling.
-
Byproduct Formation: Degradation may not be complete and could produce other hazardous byproducts. Analysis of the treated waste would be necessary to confirm complete deactivation.
-
Regulatory Compliance: Any in-house treatment of hazardous waste may be subject to specific regulations. Consult with your EHS department before attempting any chemical deactivation.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of safety and regulatory compliance.
References
- 1. pjoes.com [pjoes.com]
- 2. researchgate.net [researchgate.net]
- 3. usptechnologies.com [usptechnologies.com]
- 4. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 5. Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deterrasystem.com [deterrasystem.com]
- 7. researchgate.net [researchgate.net]
- 8. spertasystems.com [spertasystems.com]
Safeguarding Research: A Comprehensive Guide to Handling Muscimol Hydrobromide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent psychoactive compounds like Muscimol hydrobromide. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to mitigate risks and ensure compliance with safety standards. Adherence to these protocols is critical for preventing accidental exposure and ensuring the integrity of research.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. A risk assessment should always be conducted to ensure the level of protection is adequate for the procedures being performed.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Respiratory Protection | A NIOSH-approved N100, R100, or P100 disposable filtering facepiece respirator is recommended, especially when handling the powdered form or when aerosolization is possible.[1] | Prevents inhalation of airborne particles of the compound. |
| Eye and Face Protection | Chemical splash goggles or a face shield worn in combination with safety glasses should be used.[1] | Protects against splashes and airborne particles entering the eyes. |
| Skin and Body Protection | A lab coat and powder-free nitrile gloves are essential.[1][2] Gloves should be changed frequently and immediately if contaminated. | Prevents direct skin contact and absorption of the chemical. "Powder-free" gloves minimize the aerosolization of the compound.[1] |
Toxicity Data
Muscimol is highly toxic and can be fatal if swallowed, with toxic effects potentially resulting from the ingestion of less than 40 grams.[3] The following table summarizes the available acute toxicity data for Muscimol.
| Route of Administration | Organism | LD50 (Lethal Dose, 50%) |
| Oral | Rat | 45 mg/kg |
| Intravenous | Rat | 4.5 mg/kg |
| Intraperitoneal | Mouse | 2.5 mg/kg |
| Subcutaneous | Mouse | 3.8 mg/kg |
| Intravenous | Mouse | 5.62 mg/kg |
| (Data sourced from Santa Cruz Biotechnology and PubChem)[3][4] |
Operational Plan: Safe Handling of this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Experimental Workflow
Methodology:
-
Preparation:
-
Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood.[2][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[2][6]
-
Assemble all necessary PPE as outlined in the table above.
-
Prepare all required laboratory equipment and reagents.
-
-
Handling:
-
When weighing the solid compound, do so carefully to minimize dust generation.[6]
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Conduct all experimental procedures with caution, avoiding direct contact with the substance.
-
-
Cleanup and Disposal:
-
Decontaminate all work surfaces and equipment after use.
-
All disposable materials contaminated with this compound, including gloves and wipes, must be treated as hazardous waste.[3]
-
Segregate contaminated items from regular laboratory waste.[1]
-
Dispose of this compound waste in accordance with all local, state, and federal regulations.[3] When disposing of the solid waste, it may be classified under EPA waste number P007.[3]
-
Containers should be punctured to prevent reuse.[3]
-
After completing all work and cleanup, remove PPE and wash hands thoroughly with soap and water.[6]
-
Emergency Response Plan
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Emergency Response Workflow
Methodology:
In Case of a Spill:
-
Minor Spills:
-
Avoid breathing in dust and prevent contact with skin and eyes.[3]
-
Use dry clean-up procedures; do not generate dust.[3]
-
You can dampen the spilled powder with water to prevent it from becoming airborne before sweeping.[3]
-
Alternatively, use a vacuum cleaner fitted with a HEPA filter.[3]
-
Place the collected material into a suitable container for disposal.[3]
-
-
Major Spills:
In Case of Personal Exposure:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention.[6]
-
Skin Contact: Immediately wash the affected skin with soap and plenty of water for at least 15-20 minutes. Remove any contaminated clothing and wash it before reuse.[6] Seek medical attention if symptoms occur.
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration.[5] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, wash out their mouth with water. Seek immediate medical attention.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges in Muscimol Handling and Storage [eureka.patsnap.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound | C4H7BrN2O2 | CID 205536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
